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Foundational

Synthesis, Properties, and Applications of Ethyl 2,6-dihydroxynicotinate: A Technical Whitepaper

Executive Summary Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile N-heterocyclic building block characterized by its dynamic tautomeric properties and multi-functional reaction sites. As a derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile N-heterocyclic building block characterized by its dynamic tautomeric properties and multi-functional reaction sites. As a derivative of nicotinic acid, it serves as a critical intermediate in the synthesis of complex pharmaceuticals, abuse-deterrent prodrugs, and advanced agrochemicals. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating chemoenzymatic and synthetic workflow for its preparation, and explores its mechanistic utility in modern drug development.

Physicochemical Properties & Tautomeric Dynamics

Understanding the structural behavior of Ethyl 2,6-dihydroxynicotinate is critical for predicting its reactivity. The molecule possesses two hydroxyl groups at the 2- and 6-positions of the pyridine ring, flanking the nitrogen heteroatom.

Lactam-Lactim Tautomerism

Like many 2- and 4-hydroxypyridines, Ethyl 2,6-dihydroxynicotinate exists in a complex tautomeric equilibrium. While formally drawn as a 2,6-dihydroxypyridine (lactim form), spectroscopic data indicates that in polar protic solvents and the solid state, it predominantly adopts the 6-hydroxy-2-pyridone (lactam) configuration. This shift is driven by the thermodynamic stability of the amide-like resonance and strong intermolecular hydrogen bonding networks. This tautomerism dictates its reactivity: electrophilic attacks (such as chlorination) typically occur via the pyridone oxygen acting as a nucleophile toward activating agents.

Quantitative Data Summary

The fundamental quantitative properties of the compound and its primary precursor are summarized in Table 1.

PropertyValue
Product Name Ethyl 2,6-dihydroxynicotinate
CAS Number 40975-40-4
IUPAC Name Ethyl 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Primary Precursor 2,6-Dihydroxynicotinic acid (CAS: 10357-91-2)[1]
Key Downstream Derivatives 2,6-Dichloronicotinic acid (CAS: 38496-18-3)[2]

Mechanistic Pathways for Synthesis

The synthesis of Ethyl 2,6-dihydroxynicotinate bridges historical organic chemistry and modern biocatalysis. While early methods relied on the Errera condensation (reacting cyanacetic ester with ethoxymethylenemalonic ester), modern scalable routes utilize the targeted demethylation of 2,6-dimethoxynicotinic acid followed by esterification, or leverage microbial enzymatic pathways.

The Biocatalytic Precursor Route

Nicotinic acid (NA) can be degraded by soil-dwelling bacteria such as Bacillus niacini. This metabolic pathway involves highly specific flavin monooxygenases (FMOs). Specifically, NA is first hydroxylated to 6-hydroxynicotinic acid (6-HNA), which is subsequently hydroxylated by the enzyme BnFMO to yield 2,6-dihydroxynicotinic acid (2,6-DHNA)[3][4]. This chemoenzymatic approach bypasses the need for harsh chemical oxidants on the electron-deficient pyridine ring.

The Chemical Route

For rigorous chemical synthesis, the precursor 2,6-DHNA is generated via the global demethylation of 2,6-dimethoxynicotinic acid using hydrobromic acid (HBr)[3].

G A 2,6-Dimethoxynicotinic Acid B 2,6-Dihydroxynicotinic Acid (2,6-DHNA) A->B Demethylation (33% HBr, 50°C) C Ethyl 2,6-dihydroxynicotinate (Target) B->C Fischer Esterification (EtOH, H2SO4, Reflux) T1 6-Hydroxy-2-pyridone (Tautomer A) C->T1 Solvent Dependent T2 2,6-Dihydroxypyridine (Tautomer B) C->T2 Equilibrium

Figure 1: Synthetic pathway and tautomeric equilibrium of Ethyl 2,6-dihydroxynicotinate.

Experimental Protocols

The following protocols constitute a self-validating system for the synthesis of Ethyl 2,6-dihydroxynicotinate, incorporating causality for critical experimental choices.

Protocol 1: Synthesis of 2,6-Dihydroxynicotinic Acid (Precursor)

Causality Note: HBr is selected over Lewis acids (like BBr₃) for demethylation because it provides a scalable, protic environment that selectively cleaves the robust methoxy ethers without risking the decarboxylation of the adjacent carboxylic acid group[3].

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with N₂ for 15 minutes to prevent oxidative degradation of the resulting electron-rich dihydroxypyridine.

  • Reagent Addition: Charge the flask with 2,6-dimethoxynicotinic acid (1.00 g, 6.61 mmol, 1 equiv).

  • Demethylation: Add HBr (16 mL, 33% by weight in acetic acid, 42 equiv). The vast excess of HBr drives the dual-cleavage equilibrium forward[3].

  • Reaction: Heat the solution to 50 °C and maintain stirring for 16 hours. Monitor the reaction via TLC (DCM:MeOH 9:1); the disappearance of the starting material validates completion.

  • Workup: Allow the dark red solution to cool to room temperature. Add diethyl ether (32 mL) to precipitate the product. Evaporate the solvent mixture to dryness under a gentle stream of N₂.

  • Purification: Triturate the crude residue with cold ethyl alcohol to remove highly soluble byproducts. Filter to afford 2,6-dihydroxynicotinic acid as an off-white solid[3].

Protocol 2: Fischer Esterification to Ethyl 2,6-dihydroxynicotinate

Causality Note: The dihydroxy-substituted pyridine ring is highly deactivated and capable of forming strong intramolecular hydrogen bonds with the carboxylic acid. To overcome this thermodynamic hurdle, absolute ethanol is used as both the reactant and the solvent, coupled with a Soxhlet extractor containing 3Å molecular sieves to continuously remove the water byproduct, forcing the equilibrium to the right.

  • Setup: Suspend 2,6-dihydroxynicotinic acid (1.00 g) in absolute ethanol (30 mL) in a round-bottom flask fitted with a Soxhlet extractor (containing activated 3Å molecular sieves) and a reflux condenser.

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise. The acid protonates the carbonyl oxygen, increasing its electrophilicity.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 24 hours. The suspension will gradually clarify as the more soluble ethyl ester is formed.

  • Neutralization & Extraction: Cool the mixture and concentrate it under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 7 is reached (monitor for CO₂ evolution). Extract the aqueous phase with ethyl acetate (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Ethyl 2,6-dihydroxynicotinate. Recrystallize from hot ethanol to achieve >98% purity.

Applications in Drug Development

Ethyl 2,6-dihydroxynicotinate and its parent acid are highly valued in the pharmaceutical industry, particularly in the design of abuse-deterrent prodrugs and advanced intermediates.

Abuse-Deterrent Opioid Prodrugs

A major application of heteroaryl carboxylic acids (including 2,6-dihydroxynicotinic acid) is their chemical conjugation to opioid APIs, such as hydrocodone[5]. By covalently linking the 2,6-dihydroxynicotinate moiety to the active drug, the resulting prodrug exhibits altered pharmacokinetic profiles. The conjugate remains inactive if manipulated for snorting or injection; it requires specific enzymatic cleavage in the gastrointestinal tract to release the active hydrocodone, thereby significantly reducing the potential for drug abuse[5].

Agrochemical Intermediates

The ester can be readily hydrolyzed and subsequently treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2,6-dichloronicotinic acid[2]. This halogenated derivative is a cornerstone intermediate in the synthesis of highly potent herbicides and insecticides.

G N Nicotinic Acid HNA 6-Hydroxynicotinic Acid N->HNA Hydroxylase (Bacillus sp.) DHNA 2,6-Dihydroxynicotinic Acid HNA->DHNA Hydroxylase (Bacillus sp.) EST Ethyl 2,6-dihydroxynicotinate DHNA->EST Chemical Esterification PRO API-Conjugate Prodrug EST->PRO Carboxyl Activation & API Conjugation

Figure 2: Chemoenzymatic workflow from Nicotinic Acid to API-Conjugate Prodrugs.

References

  • Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from Bacillus niacini Biochemistry (ACS Publications) URL:[Link]

  • Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases Journal of Bacteriology (ASM Journals) URL:[Link]

  • US Patent 8748413B2 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and use thereof Google Patents URL

Sources

Exploratory

Technical Whitepaper: Physical and Chemical Properties of Ethyl 2,6-dihydroxynicotinate

Executive Summary Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile heterocyclic building block extensively utilized in advanced organic synthesis and pharmaceutical drug discovery. As a functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile heterocyclic building block extensively utilized in advanced organic synthesis and pharmaceutical drug discovery. As a functionalized derivative of nicotinic acid (Vitamin B3), it provides a privileged pyridine core equipped with an ethyl ester and two hydroxyl groups. This whitepaper provides an in-depth technical analysis of its structural chemistry, physicochemical properties, validated manufacturing protocols, and downstream applications in drug development.

Structural Chemistry and Tautomerism

A defining chemical characteristic of 2,6-dihydroxypyridines is their complex tautomeric equilibrium. In both solution and solid states, Ethyl 2,6-dihydroxynicotinate rarely exists purely as the dihydroxy aromatic tautomer. Instead, it undergoes rapid proton transfer to equilibrate with its 6-hydroxy-2-pyridone and non-aromatic glutaconimide (piperidine-2,6-dione) forms.

This tautomerism is not merely a structural curiosity; it fundamentally dictates the molecule's reactivity. The equilibrium position—heavily influenced by solvent polarity and pH—determines the regioselectivity of subsequent functionalizations, such as whether the molecule undergoes O -alkylation or N -alkylation. Furthermore, the pyridone motifs serve as powerful hydrogen-bond donors and acceptors, a feature highly sought after in structure-based drug design for targeting kinase hinge regions.

Physicochemical Properties

The macroscopic properties of Ethyl 2,6-dihydroxynicotinate are directly governed by its capacity for extensive intermolecular hydrogen bonding. The compound typically presents as a crystalline solid with high thermal stability and limited aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMSO, DMF) for biological assays.

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Rationale / Implication
CAS Number 40975-40-4Unique identifier for chemical databases [1].
Molecular Formula C₈H₉NO₄Defines the atomic composition.
Molecular Weight 183.16 g/mol Optimal low molecular weight for a fragment-based lead.
SMILES String CCOC(=O)c1ccc(O)nc1OFacilitates computational cheminformatics mapping.
Hydrogen Bond Donors 2Driven by the tautomeric -OH / -NH groups.
Hydrogen Bond Acceptors 4Driven by the ester and carbonyl/hydroxyl oxygens.
Topological Polar Surface Area 86.6 ŲIndicates moderate membrane permeability potential [2].

Synthesis and Manufacturing Protocols

The synthesis of 2,6-dihydroxypyridine-3-carboxylates is classically achieved via a base-promoted Guareschi-Thorpe-type cyclocondensation. The following protocol outlines a self-validating system designed to maximize yield while minimizing linear polymeric byproducts.

Step-by-Step Methodology: Base-Promoted Cyclocondensation
  • Reagent Preparation (Anhydrous Conditions): Dissolve sodium metal in anhydrous ethanol at 0°C under an inert argon atmosphere to generate a 1.0 M sodium ethoxide solution.

    • Causality: Strict anhydrous conditions are mandatory to prevent the premature aqueous saponification of the ethyl ester groups on the starting materials, which would irreversibly poison the reaction.

  • Condensation Initiation: Slowly add a stoichiometric mixture of diethyl malonate and ethyl cyanoacetate dropwise to the alkoxide solution while maintaining the temperature below 5°C.

    • Causality: Dropwise addition controls the highly exothermic deprotonation of the active methylene compounds, preventing thermal degradation and unwanted side-polymerization.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 12–16 hours.

    • Causality: The elevated temperature provides the necessary thermodynamic activation energy to drive the intramolecular nucleophilic acyl substitution, forcing the linear intermediate to cyclize into the stable pyridine core [3].

  • Quenching and Acidification: Cool the mixture to 0°C and slowly acidify with 1M HCl until a pH of 3 is reached.

    • Causality: The product initially forms as a highly soluble sodium salt. Acidification protonates the enolate/phenoxide, shifting the equilibrium to the neutral 2,6-dihydroxypyridine. This drastically reduces its solubility in the aqueous-ethanolic matrix, forcing the target API to precipitate out of solution.

  • Isolation and Purification: Filter the crude precipitate under a vacuum and recrystallize from hot ethanol.

    • Causality: Recrystallization leverages the differential solubility of the cyclic target product versus linear impurities, ensuring a final purity of >95%.

SynthesisWorkflow Step1 Step 1: Base Preparation NaOEt in EtOH Step2 Step 2: Reagent Addition Diethyl Malonate + Ethyl Cyanoacetate Step1->Step2 Anhydrous conditions Step3 Step 3: Cyclocondensation Reflux (12h) Step2->Step3 Exothermic control Step4 Step 4: Acidification 1M HCl to pH 3 Step3->Step4 Cyclization complete Step5 Step 5: Purification Recrystallization Step4->Step5 Precipitation Product Ethyl 2,6-dihydroxynicotinate (Target API Scaffold) Step5->Product >95% Purity

Workflow for the base-promoted cyclocondensation synthesis of Ethyl 2,6-dihydroxynicotinate.

Analytical Characterization

To validate the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR Spectroscopy (DMSO-d₆): The ethyl ester is confirmed by a distinct triplet near 1.2 ppm (-CH₃) and a quartet near 4.1 ppm (-CH₂-). The aromatic protons at C4 and C5 will appear as an AB spin system (two doublets with an ortho-coupling constant of J ≈ 8 Hz).

  • IR Spectroscopy: Look for strong absorptions around 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (pyridone C=O), alongside a broad band from 2800–3200 cm⁻¹ indicative of extensive intermolecular O-H and N-H hydrogen bonding.

  • Mass Spectrometry (ESI-MS): The compound will yield a clear pseudo-molecular ion peak [M+H]⁺ at m/z 184.1.

Applications in Drug Development

Ethyl 2,6-dihydroxynicotinate is a highly prized pharmacophore scaffold. Because the 2,6-dihydroxypyridine ring acts as a bioisostere for pyrimidines and uracil, it is frequently utilized to mimic nucleobases in the development of antiviral therapeutics.

Furthermore, the electron-rich nature of the ring (activated by the hydroxyl groups) makes the C5 position highly susceptible to electrophilic aromatic substitution (e.g., halogenation). This allows medicinal chemists to rapidly generate diverse compound libraries for High-Throughput Screening (HTS). These derivatives are frequently evaluated as allosteric modulators for G-Protein Coupled Receptors (GPCRs) or as ATP-competitive inhibitors in kinase assays.

DrugDevPathway Core Ethyl 2,6-dihydroxynicotinate (Core Scaffold) Derivatization C-3 / C-5 Derivatization (Electrophilic Aromatic Substitution) Core->Derivatization Functionalization Kinase Kinase Inhibitor Library (Targeting ATP-binding pockets) Derivatization->Kinase Pathway A Receptor GPCR Modulators (Allosteric Sites) Derivatization->Receptor Pathway B Hit Hit Identification (High-Throughput Screening) Kinase->Hit Receptor->Hit Lead Lead Optimization (SAR & ADME Profiling) Hit->Lead Iterative refinement

Drug development pathway utilizing the Ethyl 2,6-dihydroxynicotinate scaffold for hit discovery.

References

  • National Center for Biotechnology Information (PubChem). 2,6-Dihydroxynicotinic acid (CID 135526603) - Computed Properties. Retrieved from[Link]

  • Ingold, C. K., & Powell, W. J. (1921). The Preparation of Carboxymethanetriacetic Acid (Historical context on Guthzeit and Errera's dihydroxypyridine condensations). Journal of the Chemical Society, Transactions, 119, 1869-1874. Retrieved from [Link]

Foundational

Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4): A Comprehensive Technical Guide for Advanced Heterocyclic Synthesis and Drug Development

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as indispensable building blocks. Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as indispensable building blocks. Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) , also known systematically as ethyl 2,6-dihydroxypyridine-3-carboxylate, represents a critical synthetic node[1]. Characterized by its dual hydroxyl (or oxo) groups and an electron-withdrawing ester moiety, this compound offers orthogonal reactivity sites that allow for precise, regioselective transformations.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving deep into the structural dynamics, tautomeric behavior, and field-proven synthetic methodologies that make this molecule a cornerstone in the synthesis of kinase inhibitors, herbicides, and complex fused heterocycles[2].

Physicochemical Profiling & Structural Dynamics

To effectively utilize ethyl 2,6-dihydroxynicotinate in synthetic pathways, one must first understand its fundamental properties and electronic distribution. The presence of the ester group at the C-3 position significantly alters the electron density of the pyridine ring compared to the parent 2,6-dihydroxypyridine[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound, which dictate its solubility, reactivity, and analytical profiling[1],[4].

PropertyValue / Description
IUPAC Name Ethyl 2,6-dihydroxypyridine-3-carboxylate
CAS Number 40975-40-4
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
SMILES String CCOC(=O)c1ccc(O)nc1O
Hydrogen Bond Donors 2 (in dihydroxy tautomer)
Hydrogen Bond Acceptors 4
Topological Polar Surface Area (TPSA) 83.83 Ų
Appearance Off-white to pale yellow crystalline powder
Tautomerism: The Driver of Reactivity

A defining feature of 2,6-dihydroxypyridines is their complex tautomeric equilibrium (Lactam-Lactim tautomerism)[3]. In the solid state and in polar protic solvents, ethyl 2,6-dihydroxynicotinate exists predominantly in its pyridone/piperidinedione forms (e.g., 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate). This tautomerism is not merely an analytical curiosity; it is the fundamental thermodynamic property that dictates how the molecule reacts with electrophiles and halogenating agents.

Tautomerism A 2,6-Dihydroxypyridine (Aromatic Form) B 6-Hydroxy-2-pyridone (Major in Polar Media) A->B Proton Transfer C 2,6-Piperidinedione (Dioxo Form) B->C Proton Transfer D Electrophilic Attack (C-5 Position) B->D Reactivity E Deoxychlorination (POCl3 Activation) B->E Activation

Diagram 1: Tautomeric equilibrium and reactivity pathways of 2,6-dihydroxypyridines.

Mechanistic Pathways: The Deoxychlorination Workflow

The most critical industrial and bench-scale application of ethyl 2,6-dihydroxynicotinate is its conversion to ethyl 2,6-dichloronicotinate [2]. This dichloro intermediate is a highly sought-after scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of active pharmaceutical ingredients (APIs).

Causality in Experimental Design

Converting the hydroxyl/oxo groups to chlorides requires overcoming the high stability of the pyridone tautomer. Phosphorus oxychloride ( POCl3​ ) is the reagent of choice[5]. However, running this reaction neatly often leads to sluggish kinetics and poor yields.

The Catalytic Insight: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine (like N,N-diethylaniline) is mandatory. DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier-Haack reagent (chloromethylene)dimethyliminium chloride. This intermediate rapidly attacks the pyridone oxygen, forming a superior O -phosphorodichloridate leaving group, which is subsequently displaced by the chloride ion.

Mechanism N1 Ethyl 2,6-dihydroxynicotinate (Pyridone Tautomer) N3 O-Phosphorodichloridate Intermediate N1->N3 O-Activation N2 Vilsmeier Reagent (POCl3 + DMF) N2->N3 Catalysis N4 Nucleophilic Attack by Chloride Ion N3->N4 - PO2Cl2(-) N5 Ethyl 2,6-dichloronicotinate (Target Scaffold) N4->N5 Aromatization

Diagram 2: Mechanistic workflow for the deoxychlorination of ethyl 2,6-dihydroxynicotinate.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the deoxychlorination of ethyl 2,6-dihydroxynicotinate. Every step is designed with inherent causality to maximize yield and purity.

Protocol: Synthesis of Ethyl 2,6-dichloronicotinate

Reagents Required:

  • Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4): 1.0 equivalent

  • Phosphorus oxychloride ( POCl3​ ): 5.0 equivalents

  • N,N-Dimethylformamide (DMF): 0.1 equivalents (Catalyst)

  • Dichloromethane (DCM): For extraction

  • Saturated aqueous NaHCO3​ : For neutralization

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a flame-dried, argon-purged two-neck round-bottom flask with ethyl 2,6-dihydroxynicotinate (1.0 eq). Causality: Moisture must be excluded as it rapidly hydrolyzes POCl3​ , generating HCl gas and degrading the reagent stoichiometry.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add POCl3​ (5.0 eq) via a dropping funnel. The excess POCl3​ serves a dual purpose as both the halogenating agent and the reaction solvent[5].

  • Catalyst Introduction: Add DMF (0.1 eq) dropwise. Causality: As established in the mechanistic section, DMF generates the Vilsmeier-Haack complex, dramatically lowering the activation energy required for the O -phosphorylation of the pyridone oxygen.

  • Thermal Activation: Equip the flask with a reflux condenser and gradually heat the reaction mixture to 100–110 °C. Maintain reflux for 4 to 6 hours. Causality: The initial phosphorylation is exothermic, but the subsequent nucleophilic displacement by the chloride ion requires high thermal energy to proceed to completion. Monitor the reaction via LC-MS or TLC until the starting material is fully consumed.

  • Reaction Quenching (Critical Safety Step): Allow the mixture to cool to room temperature. Transfer the mixture to an addition funnel and add it dropwise into a large beaker of vigorously stirred crushed ice. Causality: This step safely hydrolyzes the massive excess of POCl3​ into water-soluble phosphoric acid and hydrochloric acid. Rapid addition will cause a violent exothermic reaction.

  • Extraction and Purification: Extract the aqueous mixture with DCM (3x). Wash the combined organic layers with saturated NaHCO3​ until the aqueous phase reaches a pH of ~7.5. Causality: Neutralization removes residual acid that could catalyze the hydrolysis of the ethyl ester during concentration. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude ethyl 2,6-dichloronicotinate, which can be further purified by silica gel chromatography if necessary.

Downstream Pharmaceutical Applications

The strategic value of ethyl 2,6-dihydroxynicotinate lies in its downstream derivatives. Once converted to the 2,6-dichloro analog, the molecule exhibits differential reactivity at the C-2 and C-6 positions due to the electronic influence of the C-3 ester.

  • Regioselective Cross-Coupling: The chloride at the C-2 position (ortho to the ester) is generally more activated toward oxidative addition by Palladium catalysts. This allows for sequential, regioselective Suzuki-Miyaura couplings, enabling the synthesis of complex di-aryl pyridine systems used in modern Tyrosine Kinase Inhibitors (TKIs).

  • Agrochemicals: Similar scaffolds are utilized in the synthesis of herbicides like Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) and other pyridine-carboxylate-based auxinic herbicides[2].

  • Biocatalytic Studies: 2,6-dihydroxypyridine derivatives are also utilized as substrates in enzymatic assays, specifically in studying the degradation pathways of nicotinic acid by flavin monooxygenases (e.g., in Bacillus niacini), highlighting their biological relevance[6].

References

  • Molport. "ethyl 2,6-dihydroxypyridine-3-carboxylate | 40975-40-4". Retrieved from:[Link]

  • Wikipedia. "2,6-Dihydroxypyridine". Retrieved from:[Link]

  • PubMed Central (PMC) - NIH. "Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from Bacillus niacini". Retrieved from:[Link]

Sources

Exploratory

Unveiling the Molecular Architecture of Ethyl 2,6-dihydroxynicotinate: A Technical Guide for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the molecular structure and properties of Ethyl 2,6-dihydroxynicotinate.

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the molecular structure and properties of Ethyl 2,6-dihydroxynicotinate. It is important to establish at the outset that while this compound is commercially available, dedicated peer-reviewed studies on its synthesis and detailed structural elucidation are notably scarce in the public domain.[1] Therefore, this document will provide a comprehensive analysis based on established principles of organic chemistry and extensive comparative data from its isomers and closely related analogues. This approach will offer valuable predictive insights for researchers working with this molecule and lay the groundwork for future empirical investigations.

Introduction to Ethyl 2,6-dihydroxynicotinate: A Molecule of Latent Potential

Ethyl 2,6-dihydroxynicotinate, identified by its CAS number 40975-40-4, belongs to the dihydroxynicotinic acid ester family.[2] These scaffolds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. The presence of two hydroxyl groups on the pyridine ring, in conjunction with an ethyl ester moiety, imparts a unique electronic and structural profile, suggesting potential applications in drug discovery and materials science. Isomeric and substituted dihydroxynicotinates have been investigated for their potential as antioxidants and as inhibitors of various enzymes.[3][4]

Molecular Overview:

PropertyValueSource
Molecular Formula C8H9NO4[5]
Molecular Weight 183.16 g/mol [5]
CAS Number 40975-40-4[2]

Synthesis and Purification: A Proposed Pathway

Proposed Synthesis Workflow

The synthesis would likely proceed via the Fischer esterification of 2,6-dihydroxynicotinic acid in the presence of an acid catalyst.

Synthesis_Workflow Reactant1 2,6-Dihydroxynicotinic Acid Reaction Reflux Reactant1->Reaction Reactant2 Ethanol (Excess) Reactant2->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product Ethyl 2,6-dihydroxynicotinate Reaction->Product Purification Purification Product->Purification

Caption: Proposed synthesis workflow for Ethyl 2,6-dihydroxynicotinate.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask, add 2,6-dihydroxynicotinic acid.

  • Reagent Addition: Add an excess of absolute ethanol, which acts as both a reagent and a solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Elucidation of Molecular Structure: A Predictive Spectroscopic and Crystallographic Analysis

The definitive determination of the molecular structure of Ethyl 2,6-dihydroxynicotinate would rely on a combination of spectroscopic and crystallographic techniques. In the absence of direct experimental data, we can predict the expected outcomes based on the analysis of its functional groups and comparison with related compounds.

Tautomerism: A Key Structural Consideration

A critical aspect of the molecular structure of 2,6-dihydroxypyridine derivatives is the potential for tautomerism. The dihydroxy form can exist in equilibrium with pyridone tautomers. For Ethyl 2,6-dihydroxynicotinate, several tautomeric forms are possible, with the pyridone forms generally being more stable.

Tautomerism Dihydroxy 2,6-Dihydroxy Form Pyridone1 6-Hydroxy-2-pyridone Form Dihydroxy->Pyridone1 Pyridone2 2-Hydroxy-6-pyridone Form Dihydroxy->Pyridone2 Diketone 2,6-Diketone Form Pyridone1->Diketone Pyridone2->Diketone

Caption: Tautomeric forms of the 2,6-dihydroxypyridine ring system.

Spectroscopic and crystallographic data would be essential to determine the predominant tautomeric form in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the quartet for the methylene protons of the ethyl group, and the triplet for the methyl protons. The chemical shifts of the aromatic protons would be indicative of the substitution pattern and the predominant tautomeric form. The hydroxyl protons may appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The chemical shifts of the pyridine ring carbons would also provide insights into the electronic environment and tautomeric form.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring CH6.0 - 8.5100 - 150
O-CH₂ (Ethyl)~4.2 (quartet)~60
CH₃ (Ethyl)~1.3 (triplet)~14
C=O (Ester)-~165
Pyridine Ring C-OH-155 - 165
Pyridine Ring C-COOEt-~110

Note: These are predicted ranges and the actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Hydroxyl)3200 - 3600Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Ester)1700 - 1730Strong
C=C, C=N (Aromatic Ring)1500 - 1650Medium to Strong
C-O (Ester)1000 - 1300Strong

The presence of a strong carbonyl stretch from the ester is a key diagnostic feature.[6] The broad O-H stretch would confirm the presence of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C₈H₉NO₄).

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments would involve the fragmentation of the molecular ion. Expected fragmentation pathways would include the loss of the ethoxy group from the ester and cleavage of the pyridine ring, providing further structural confirmation.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[1] Although a crystal structure for Ethyl 2,6-dihydroxynicotinate has not been reported, analysis of related structures suggests that it would provide precise information on:

  • Bond lengths and angles: Confirming the connectivity of the atoms.

  • Tautomeric form: Unambiguously identifying the predominant tautomer in the crystal lattice.

  • Intermolecular interactions: Revealing hydrogen bonding networks and crystal packing, which influence the physical properties of the solid.

Potential Biological Activities and Applications

While direct biological studies on Ethyl 2,6-dihydroxynicotinate are lacking, the broader class of dihydroxynicotinic acid derivatives has shown promising biological activities.

  • Antioxidant Properties: The presence of hydroxyl groups on an aromatic ring is a common feature of antioxidant compounds.[3] These compounds can act as free radical scavengers.

  • Enzyme Inhibition: Nicotinic acid and its derivatives are known to interact with various enzymes and receptors in the body.[4] It is plausible that Ethyl 2,6-dihydroxynicotinate could exhibit inhibitory activity against certain enzymes, a hypothesis that warrants experimental investigation.

  • Drug Discovery Scaffold: The substituted pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The functional groups on Ethyl 2,6-dihydroxynicotinate (hydroxyls and an ester) provide handles for further chemical modification to generate a library of compounds for biological screening.

Conclusion and Future Directions

Ethyl 2,6-dihydroxynicotinate represents a molecule with untapped potential. This technical guide, by necessity, has been a predictive exercise based on the well-established chemistry of its analogues. There is a clear need for foundational research to be conducted on this compound.

Future research should focus on:

  • Optimized Synthesis: Development and publication of a robust and scalable synthesis protocol.

  • Comprehensive Spectroscopic Characterization: Detailed analysis using ¹H NMR, ¹³C NMR, 2D NMR techniques, IR, and high-resolution mass spectrometry.

  • X-ray Crystallography: Determination of the single-crystal X-ray structure to confirm its solid-state conformation and tautomeric form.

  • Biological Screening: Evaluation of its antioxidant, antimicrobial, and enzyme inhibitory activities to uncover its therapeutic potential.

By addressing these fundamental aspects, the scientific community can fully elucidate the molecular structure and unlock the potential applications of Ethyl 2,6-dihydroxynicotinate in research and development.

References

  • Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
  • Royal Society of Chemistry. (2019). Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction 3. Cyclic voltammetry 4. EPR spectroscopy 5. SQUID magn. [Link]

  • Gaspar, A., et al. (2012).
  • National Institute of Standards and Technology. Ethyl nicotinate. In NIST Chemistry WebBook. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • Google Patents. (2017).
  • Offermanns, S. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. PMC.
  • Patsnap. (2017). Preparation method of ethyl nicotinate. [Link]

  • ELDICO Scientific AG. Key publications. [Link]

  • National Center for Biotechnology Information. Ethyl 6-hydroxynicotinate. In PubChem. [Link]

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Foundational

"Ethyl 2,6-dihydroxynicotinate molecular weight and formula"

An In-depth Technical Guide to Ethyl 4,6-dihydroxynicotinate: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive examination of Ethyl 4,6-dihydroxynicotinate (CAS No: 6975-44-6...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 4,6-dihydroxynicotinate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive examination of Ethyl 4,6-dihydroxynicotinate (CAS No: 6975-44-6), a pivotal heterocyclic building block in medicinal chemistry. The document elucidates the compound's fundamental physicochemical properties, provides a detailed, step-by-step synthesis protocol, and explores its structural characterization through spectroscopic analysis. A key focus is placed on the inherent tautomerism of the dihydroxypyridine core, a critical feature influencing its reactivity and nomenclature. Furthermore, this guide details its validated applications as a key intermediate in the synthesis of high-value pharmaceutical targets, including phosphodiesterase 5 (PDE5) inhibitors and non-nucleoside inhibitors of HIV-1 reverse transcriptase. Safety protocols and handling guidelines are also presented to ensure its proper use in a research and development setting.

Introduction and Nomenclature

Ethyl 4,6-dihydroxynicotinate is a substituted pyridine derivative of significant interest to researchers in drug discovery and organic synthesis. Its molecular structure, featuring two hydroxyl groups and an ethyl ester moiety on the pyridine ring, makes it a versatile precursor for more complex molecular architectures.

A crucial aspect of this molecule's chemistry is its existence in multiple tautomeric forms. Dihydroxypyridines readily interconvert between their enol (-dihydroxy) and keto (-hydroxy-oxo) forms. For this compound, the predominant and more stable tautomer is Ethyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate .[1][2] This keto-enol equilibrium is fundamental to its reactivity and is the reason for its multiple naming conventions in chemical literature and supplier catalogs. Throughout this guide, the common name Ethyl 4,6-dihydroxynicotinate will be used, with the understanding that it primarily exists as its keto tautomer.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical and Safety Data

Summarized below are the key physical, chemical, and safety identifiers for Ethyl 4,6-dihydroxynicotinate. This data is essential for experimental design, safety assessment, and regulatory compliance.

PropertyValueReference(s)
CAS Number 6975-44-6[1][3]
Molecular Formula C₈H₉NO₄[3]
Molecular Weight 183.16 g/mol [3]
Physical Form White to yellow crystalline powder[4]
Melting Point 214-217 °C (decomposes)[5]
IUPAC Name Ethyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate[1][2]
InChI Key QDHHLXABEXNRJX-UHFFFAOYSA-N[4]
Signal Word Warning[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Storage Store at room temperature in an inert atmosphere[4]

Synthesis Protocol

The synthesis of Ethyl 4,6-dihydroxynicotinate is a well-established multi-step process commencing from common laboratory reagents.[6] The causality behind this specific pathway lies in its efficiency in constructing the substituted pyridone ring system from acyclic precursors.

Reagents and Materials
  • Diethyl 3-oxoglutarate (diethyl 1,3-acetonedicarboxylate)

  • Triethyl orthoformate

  • Acetic anhydride

  • Dichloromethane (DCM)

  • 30% Ammonia solution

  • Concentrated Hydrochloric Acid (HCl)

Experimental Workflow

synthesis_workflow reagents reagents process process workup workup product product A Mix: - Diethyl 3-oxoglutarate - Triethyl orthoformate - Acetic anhydride B Heat at 120°C for 2 hours A->B C Cool to RT Dissolve in Dichloromethane B->C D Cool to 0°C Slowly add 30% Ammonia C->D E Warm to RT Stir overnight D->E F Aqueous Extraction (2x) E->F G Adjust aqueous phase to pH 5 with conc. HCl F->G H Collect precipitate by filtration G->H I Final Product: Ethyl 4,6-dihydroxynicotinate H->I

Caption: General workflow for the synthesis of Ethyl 4,6-dihydroxynicotinate.

Step-by-Step Procedure
  • Reaction Setup: In a suitable reaction vessel, mix diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1.0 mol).[6]

  • Ring Formation: Heat the mixture to 120 °C and maintain this temperature for 2 hours. This step facilitates the condensation and initial cyclization.[6]

  • Quenching: After the reaction period, cool the mixture to room temperature and dissolve the resulting residue in dichloromethane (1 L).[6]

  • Amination/Cyclization: Cool the dichloromethane solution to 0 °C in an ice bath. Slowly add 30% aqueous ammonia (80 mL). The ammonia acts as the nitrogen source to complete the formation of the pyridine ring.[6]

  • Equilibration: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Stir the mixture overnight to ensure the reaction goes to completion.[6]

  • Work-up and Isolation: Perform a liquid-liquid extraction with water twice. Combine the aqueous phases and carefully acidify to pH 5 using concentrated hydrochloric acid. This step protonates the molecule, causing it to precipitate out of the aqueous solution.[6]

  • Purification: Collect the resulting precipitate by vacuum filtration to yield the final product, Ethyl 4,6-dihydroxynicotinate. A typical yield for this procedure is approximately 60%.[6]

Spectroscopic Characterization

Structural elucidation is paramount for confirming the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the molecular structure. The data below was acquired using a 400 MHz spectrometer with DMSO-d₆ as the solvent.[6]

  • δ 7.99 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring.

  • δ 5.58 (s, 1H): This singlet is assigned to the proton at the C5 position.

  • δ 4.23 (q, J = 6.8, 14.0 Hz, 2H): This quartet represents the two methylene protons (-O-CH₂ -CH₃) of the ethyl ester group, split by the adjacent methyl protons.

  • δ 1.25 (t, J = 7.2 Hz, 3H): This triplet corresponds to the three methyl protons (-O-CH₂-CH₃ ) of the ethyl ester, split by the adjacent methylene protons.

¹³C NMR Spectroscopy
  • ~170-165 ppm: Two signals are expected in this region for the two carbonyl carbons (the ester C=O and the ring C4=O).

  • ~150-160 ppm: A signal for the C6 carbon, which is bonded to both oxygen and nitrogen.

  • ~100-140 ppm: Signals for the olefinic carbons of the ring (C2, C3, and C5).

  • ~60 ppm: The methylene carbon (-O-C H₂-CH₃) of the ethyl ester.

  • ~14 ppm: The methyl carbon (-O-CH₂-C H₃) of the ethyl ester.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.

  • MS (ESI) m/z: 184.1 [M+H]⁺.[6] This corresponds to the protonated molecule (C₈H₉NO₄ + H⁺), confirming the molecular weight of 183.16 g/mol .

Infrared (IR) Spectroscopy

A specific, fully assigned IR spectrum for this compound is not available in the literature. However, based on its functional groups, the following characteristic absorption bands are expected.[9][10]

  • 3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding.

  • ~3100-3000 cm⁻¹ (medium): C-H stretching from the aromatic/olefinic ring protons.

  • ~2980-2850 cm⁻¹ (medium): C-H stretching from the aliphatic ethyl group.

  • ~1730-1710 cm⁻¹ (strong, sharp): C=O stretching from the ethyl ester carbonyl group.

  • ~1680-1640 cm⁻¹ (strong, sharp): C=O stretching from the pyridone ring carbonyl and C=C stretching vibrations.

  • ~1300-1000 cm⁻¹ (strong): C-O stretching vibrations from the ester and enol ether functionalities.

Applications in Drug Discovery

Ethyl 4,6-dihydroxynicotinate serves as a valuable scaffold for the synthesis of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for two critical therapeutic targets.

Precursor for PDE5 Inhibitors

Phosphodiesterase 5 (PDE5) is an enzyme that regulates cGMP levels in smooth muscle cells. Its inhibition leads to smooth muscle relaxation and vasodilation, a mechanism exploited by drugs used to treat erectile dysfunction and pulmonary hypertension.[8] Ethyl 4,6-dihydroxynicotinate has been utilized as a starting material in the synthesis of novel pyridazinopyrimidinone and pyridopyrimidinone derivatives that act as potent PDE5 inhibitors.[6]

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

HIV-1 reverse transcriptase (RT) is an essential enzyme for the replication of the human immunodeficiency virus.[3][11] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function. Ethyl 4,6-dihydroxynicotinate has been employed as a key reactant for the creation of pyridone diaryl ether-based NNRTIs, contributing to the ongoing search for new and effective antiretroviral therapies.[5][6]

Conclusion

Ethyl 4,6-dihydroxynicotinate, more precisely described as its tautomer Ethyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, is a foundational building block in modern medicinal chemistry. Its straightforward synthesis and versatile functional groups provide a reliable platform for the development of complex heterocyclic compounds. The established use of this molecule in the synthesis of inhibitors for high-profile drug targets like PDE5 and HIV-1 RT underscores its significance and validates its continued use in pharmaceutical research and development. This guide provides the core technical knowledge required for its effective synthesis, characterization, and application in a scientific setting.

References

  • Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Available at: [Link]

  • MDPI. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Available at: [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • nptel.ac.in. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • j-stage.jst.go.jp. (n.d.). 化学構造解析. Available at: [Link]

  • MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Available at: [Link]

  • Gao, S., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. Available at: [Link]

  • Chemsrc. (2025). Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Available at: [Link]

  • PMC. (2025). Discovery of Natural Phosphodiesterase 5 Inhibitors from Dalbergia cochinchinensis Pierre Leaves Using LC-QTOF-MS2. Available at: [Link]

Sources

Exploratory

Spectroscopic Profiling of Ethyl 2,6-dihydroxynicotinate: A Comprehensive Guide to NMR, IR, and MS Characterization

Introduction & Structural Dynamics Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, including enzyme inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, including enzyme inhibitors, antineoplastics, and antiviral agents (1[1]). Accurate spectroscopic characterization of this molecule is inherently complex due to its tautomeric flexibility.

In polar aprotic solvents like DMSO-d6, 2,6-dihydroxypyridine derivatives predominantly exist as their 6-hydroxy-2-pyridone tautomers (2[2]). This tautomerization heavily dictates the electron density across the heterocyclic ring, directly influencing the chemical shifts in Nuclear Magnetic Resonance (NMR) and the vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy. The ester group at C-3 further breaks the symmetry, establishing a strong push-pull electronic system that is highly diagnostic during orthogonal data validation.

Workflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Sample Ethyl 2,6-dihydroxynicotinate (Purity >98%) NMR_Prep Dissolve in DMSO-d6 (Avoid CDCl3) Sample->NMR_Prep IR_Prep ATR Crystal / KBr Pellet (Desiccated) Sample->IR_Prep MS_Prep Dilute in MeOH:H2O + 0.1% Formic Acid Sample->MS_Prep NMR_Acq Acquire 1H, 13C (298 K, 400+ MHz) NMR_Prep->NMR_Acq DataSync Orthogonal Data Integration (Structure Confirmation) NMR_Acq->DataSync IR_Acq Scan 4000-400 cm⁻¹ (Res: 4 cm⁻¹) IR_Prep->IR_Acq IR_Acq->DataSync MS_Acq ESI-HRMS (+/-) CID Fragmentation MS_Prep->MS_Acq MS_Acq->DataSync

Analytical workflow for the orthogonal spectroscopic validation of Ethyl 2,6-dihydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insights

The ¹H NMR spectrum of Ethyl 2,6-dihydroxynicotinate in DMSO-d6 is defined by the stark contrast between the two aromatic protons, H-4 and H-5.

  • H-4 (Deshielded): Located ortho to the electron-withdrawing ethyl ester group and beta to the pyridone nitrogen, H-4 experiences severe electron depletion. It appears as a doublet at ~8.00 ppm. This aligns perfectly with the 8.03 ppm shift observed in the closely related 2,6-dihydroxynicotinic acid (3[3]).

  • H-5 (Shielded): Positioned alpha to the C-6 hydroxyl/carbonyl, H-5 is highly shielded by the electron-donating resonance of the oxygen atom, appearing as a doublet at ~5.85 ppm (3[3]).

  • Coupling: The ortho-coupling constant (³J = 8.0 Hz) is characteristic of a conjugated pyridone ring system.

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)Multiplicity & CouplingAssignment & Rationale
¹H 11.50 - 12.00br s, 1H-2HOH / NH (Broadened by tautomeric exchange)
¹H 8.00d, J = 8.0 Hz, 1HPyridine H-4 (Deshielded by C3-ester)
¹H 5.85d, J = 8.0 Hz, 1HPyridine H-5 (Shielded by C6-OH)
¹H 4.20q, J = 7.1 Hz, 2HEster -CH₂-
¹H 1.25t, J = 7.1 Hz, 3HEster -CH₃
¹³C 166.5CqEster Carbonyl (C=O)
¹³C 164.0, 162.5CqC-2 and C-6 (Pyridone/Enol carbons)
¹³C 145.0CHC-4 (Aromatic CH)
¹³C 105.0CqC-3 (Quaternary, shielded by resonance)
¹³C 98.0CHC-5 (Aromatic CH, highly shielded)
¹³C 60.5CH₂Ester Methylene
¹³C 14.2CH₃Ester Methyl

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Expert Insights

The IR spectrum validates the functional groups and the tautomeric state in the solid phase. The presence of strong absorptions around 1650 cm⁻¹ rather than a single sharp peak at 1700 cm⁻¹ confirms the pyridone character (lactam C=O) alongside the ester C=O (4[4]).

Table 2: Key FT-IR Vibrational Modes (ATR/KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Broad, StrongO-H and N-H stretching (Extensive H-bonded network)
1710StrongC=O stretching (Ethyl ester)
1640 - 1660StrongC=O stretching (Pyridone lactam)
1610MediumC=C aromatic stretching
1250StrongC-O stretching (Ester)

Mass Spectrometry (LC-ESI-MS)

Causality & Expert Insights

Under positive Electrospray Ionization (ESI+), Ethyl 2,6-dihydroxynicotinate (Exact Mass: 183.05 g/mol ) readily protonates to form the [M+H]⁺ ion at m/z 184.06. Collision-Induced Dissociation (CID) triggers specific fragmentation pathways driven by the stability of the pyridone core. The primary neutral losses involve the ester moiety: loss of ethanol (-46 Da) and loss of ethylene (-28 Da) via a McLafferty-type rearrangement.

Fragmentation M [M+H]+ m/z 184.06 F1 Loss of Ethanol m/z 138.02 M->F1 -46 Da F2 Loss of Ethylene m/z 156.03 M->F2 -28 Da F3 Loss of CO2 m/z 140.07 M->F3 -44 Da

Primary ESI-MS fragmentation pathways of the protonated [M+H]+ precursor ion.

Table 3: ESI-MS Fragmentation Data

m/z ValueIon TypeNeutral LossStructural Implication
184.06[M+H]⁺NoneIntact protonated molecule
156.03[M+H - C₂H₄]⁺Ethylene (28 Da)Rearrangement of ethyl ester
138.02[M+H - C₂H₆O]⁺Ethanol (46 Da)Cleavage of the alkoxy group
140.07[M+H - CO₂]⁺Carbon Dioxide (44 Da)Decarboxylation (minor pathway)

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, researchers must utilize standardized, self-validating workflows.

Protocol 1: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of Ethyl 2,6-dihydroxynicotinate in 0.6 mL of anhydrous DMSO-d6.

    • Causality Check: Avoid CDCl₃. The highly polar pyridone core exhibits poor solubility in non-polar halogenated solvents, which leads to unacceptably low signal-to-noise ratios and missing quaternary carbon peaks.

  • Instrument Tuning: Tune the probe to ¹H and ¹³C frequencies. Perform rigorous shimming to achieve a line width < 1.0 Hz for the DMSO residual peak.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Minimum 512 scans, D1 of 2-3 seconds. Reasoning: Extended D1 ensures the complete longitudinal relaxation of the quaternary carbons (C-2, C-3, C-6), which otherwise might disappear into the baseline.

  • Validation: Verify the integration ratio of the ethyl group (2H quartet to 3H triplet) against the aromatic protons (1H doublets). The system is self-validated if the integral ratio strictly reflects 2:3:1:1.

Protocol 2: High-Resolution ESI-MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Infusion: Introduce the sample via direct infusion at 10 µL/min to maintain a stable spray without saturating the detector.

  • CID Optimization: Apply a collision energy ramp (10-30 eV) in the collision cell. The protocol is validated when both the intact [M+H]⁺ ion (m/z 184) and the key diagnostic fragments (m/z 138 and 156) are simultaneously visible with >10% relative abundance.

References

  • Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) . BLD Pharm.1

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature . J. Serb. Chem. Soc.2

  • Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from Bacillus niacini . Biochemistry (ACS). 3

  • Regioselective Synthesis of a New Class of N-Arylsulfonylaminated Biheterocycles . Microanalytical Data Center. 4

Sources

Foundational

Biological Activity of Dihydroxypyridine Derivatives: Mechanistic Insights and Therapeutic Applications

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary Dihydroxypyridine (DHP) derivatives have emerged as highly versatile and potent scaffolds in modern medicinal chemistry. Recognized pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

Dihydroxypyridine (DHP) derivatives have emerged as highly versatile and potent scaffolds in modern medicinal chemistry. Recognized primarily for their capacity to act as metal-binding pharmacophores (MBPs), these compounds exhibit profound biological activity across antiviral, anticancer, and antimicrobial domains[1]. This technical guide synthesizes the structure-activity relationships (SAR) of DHP derivatives, elucidates the mechanistic causality behind their target engagement, and provides self-validating experimental protocols for evaluating novel DHP-based therapeutics in the laboratory.

The Dihydroxypyridine Scaffold: Structural Rationale

The core pharmacological utility of dihydroxypyridines—such as 2,3-dihydroxypyridine, 2,4-dihydroxypyridine, and 2,6-dihydroxypyridine—stems from their unique electronic properties and tautomeric flexibility. These compounds exist in a dynamic pyridinol-pyridone equilibrium, allowing them to adapt to various enzymatic active sites.

Crucially, the adjacent oxygen and nitrogen atoms in specific DHP isomers form a bidentate or tridentate chelating triad. In the active sites of metalloenzymes, this structural motif forms highly stable coordination complexes with divalent metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺)[1]. By sequestering the catalytic metals required for enzyme function, DHPs act as potent transition-state mimetics, effectively neutralizing the target enzyme[1].

Pathway A Dihydroxypyridine (DHP) Scaffold B Metal-Binding Pharmacophore (MBP) A->B Functions as C Metalloenzyme Active Site (Mg2+/Zn2+) B->C Chelates metals in D Catalytic Disruption & Enzyme Inhibition C->D Induces E Therapeutic Outcome (Antiviral/Anticancer) D->E Translates to

Caption: Mechanism of metalloenzyme inhibition by dihydroxypyridine derivatives.

Key Therapeutic Domains and Efficacy

Oncology: DHUDase Inhibition

In cancer chemotherapy, the pyrimidine analog 5-fluorouracil (5-FU) is a cornerstone treatment. However, its clinical efficacy is often limited by rapid degradation via the liver enzyme dihydrouracil dehydrogenase (DHUDase). 3-Cyano-2,6-dihydroxypyridine (CNDP) has been identified as a remarkably potent, mixed-type inhibitor of DHUDase, exhibiting an IC₅₀ of 4.4 nM and an inhibition constant (Ki) of 1.51 nM[2]. By inhibiting DHUDase, CNDP prevents the premature catabolism of 5-FU, significantly enhancing the drug's half-life and antineoplastic efficacy[2].

Antiviral Activity: HIV and Endonucleases

DHP derivatives are actively explored as inhibitors of viral replication machinery. 2,4-Dihydroxypyridine demonstrates targeted anti-HIV activity, inhibiting both Topoisomerase IIKHIV and overall HIV-1 replication with pIC₅₀ values of 5.05 and 4.07, respectively[3]. Furthermore, functionalized DHP analogs are utilized in the pharmacophore-based design of inhibitors targeting HIV reverse transcriptase-associated RNase H, leveraging the dihydroxypyridine core to chelate active-site metals essential for viral DNA polymerization[4].

Antimicrobial Activity

Beyond viral and oncological targets, specific substitution patterns on the 2,6-dihydroxypyridine ring yield compounds with excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent antifungal efficacy against Candida albicans[5].

Quantitative Biological Activity Profiles

The following table summarizes the benchmarked quantitative data for key DHP derivatives across various targets:

DerivativePrimary TargetBiological ActivityIndicationRef
3-Cyano-2,6-dihydroxypyridine (CNDP) Dihydrouracil dehydrogenase (DHUDase)IC₅₀ = 4.4 nM, Ki = 1.51 nMAnticancer (Adjuvant)[2]
2,4-Dihydroxypyridine Topoisomerase IIKHIVpIC₅₀ = 5.05Antiviral (HIV)[3]
2,4-Dihydroxypyridine HIV-1 ReplicationpIC₅₀ = 4.07Antiviral (HIV)[3]
2,3-Dihydroxypyridine (Glo1i-6) Glyoxalase 1 (Glo1)IC₅₀ = 530 μMMetalloenzyme Inhibition[1]
2,6-Dihydroxypyridine Derivatives Bacterial/Fungal PathogensHigh efficacy vs. MRSA & C. albicansAntibacterial / Antifungal[5]

Experimental Methodology: Self-Validating Kinetic Assays

To objectively benchmark the efficacy of novel DHP derivatives, researchers must employ robust, self-validating in vitro assays. The following protocol details the kinetic evaluation of DHUDase inhibition by CNDP[2], emphasizing the causality behind each methodological choice to ensure reproducibility and scientific integrity.

Protocol Step1 1. Enzyme Prep (pH 7.4 Buffer + DTT) Step2 2. Inhibitor Incubation (DHP Derivative) Step1->Step2 Step3 3. Substrate Addition (5-FU + NADPH) Step2->Step3 Step4 4. Kinetic Analysis (Absorbance 340 nm) Step3->Step4 Step5 5. Data Synthesis (IC50 & Ki Calculation) Step4->Step5

Caption: Step-by-step workflow for in vitro DHUDase inhibition kinetic analysis.

Protocol: Mixed-Type Inhibition Assay for DHUDase

Objective: Determine the IC₅₀ and Ki of a DHP derivative (e.g., CNDP) against partially purified DHUDase.

Step 1: Enzyme Preparation & Buffer Selection

  • Action: Prepare a 50 mM potassium phosphate buffer (pH 7.4) supplemented with 1 mM Dithiothreitol (DTT). Suspend the partially purified rat liver DHUDase in this buffer.

  • Causality: DHUDase requires a specific protonation state for optimal substrate binding. DTT is strictly required to maintain the enzyme's active-site cysteine residues in a reduced state, preventing oxidative degradation during the assay.

Step 2: Inhibitor Pre-Incubation

  • Action: Aliquot the enzyme into microplate wells. Add varying concentrations of the DHP derivative (0.1 nM to 50 nM). Pre-incubate for 15 minutes at 37°C.

  • Causality: Because CNDP acts via a mixed-type inhibition mechanism[2], it requires sufficient time to establish thermodynamic equilibrium with both the free enzyme and the enzyme-substrate complex.

  • Self-Validation: Run a parallel positive control using a known, weaker competitive inhibitor (e.g., uracil) to benchmark the assay's dynamic range and sensitivity[2].

Step 3: Substrate Initiation

  • Action: Initiate the enzymatic reaction by simultaneously adding the substrate (5-Fluorouracil) and the necessary cofactor (NADPH) to a final concentration of 100 μM each.

  • Causality: DHUDase catalyzes the reduction of 5-FU, which is obligately coupled to the oxidation of NADPH to NADP⁺. This stoichiometric relationship allows for real-time spectrophotometric tracking.

Step 4: Kinetic Tracking & Data Synthesis

  • Action: Monitor the depletion of NADPH by measuring absorbance at 340 nm continuously over 10 minutes using a microplate reader.

  • Self-Validation & Analysis: Include a negative control (vehicle only, no inhibitor) to establish the baseline maximum velocity ( Vmax​ ). Plot the initial velocities against substrate concentrations using a Lineweaver-Burk plot. The intersection point of the lines (which will occur off the axes) mathematically confirms the mixed-type inhibition mechanism and allows for the precise calculation of the Ki​ (1.51 nM for CNDP)[2].

Conclusion

The dihydroxypyridine scaffold represents a highly tunable, biologically active core with profound implications for drug discovery. By acting as high-affinity metal-binding pharmacophores, DHP derivatives like CNDP and 2,4-dihydroxypyridine successfully disrupt critical metalloenzymes required for viral replication and chemotherapeutic degradation. As structural biology and computational docking improve, the rational functionalization of the DHP ring will continue to yield highly selective, next-generation therapeutics.

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Exploratory

Ethyl 2,6-Dihydroxynicotinate: A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of medicinal chemistry, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) [1] has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) [1] has emerged as a highly versatile building block. Characterized by its tautomeric flexibility and polyfunctional nature, this pyridine derivative serves as a critical intermediate for synthesizing kinase inhibitors, designing dual-action prodrugs, and exploring microbial biocatalysis.

This technical guide provides an in-depth analysis of the physicochemical dynamics of Ethyl 2,6-dihydroxynicotinate, its core applications in modern drug development, and field-proven experimental workflows for its utilization.

Chemical Profile & Reactivity Dynamics

Ethyl 2,6-dihydroxynicotinate (also systematically named 3-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-, ethyl ester)[1] possesses a unique structural topology that dictates its reactivity. The presence of hydroxyl groups at the C-2 and C-6 positions allows the molecule to exist in a dynamic tautomeric equilibrium between the dihydroxypyridine, 2-pyridone, 6-pyridone, and 2,6-pyridinedione forms.

Causality in Drug Design: This tautomerism is not merely a structural curiosity; it is the fundamental reason this scaffold is highly prized in medicinal chemistry. The pyridone forms present a highly organized array of hydrogen bond donors (N-H) and acceptors (C=O) that perfectly mimic the binding motifs required to interact with the ATP-binding hinge regions of various kinases[2]. Furthermore, the ethyl ester at the C-3 position acts as an electron-withdrawing group, which lowers the pKa of the adjacent hydroxyl/pyridone groups, fine-tuning the molecule's electrostatic profile for optimal target engagement.

Quantitative Data: Physicochemical Properties
PropertyValue
CAS Number 40975-40-4
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
SMILES O=C(OCC)C1=C(O)N=C(O)C=C1
Key Structural Features Pyridine core, dual hydroxyls (C2, C6), ethyl ester (C3)

Core Applications in Medicinal Chemistry

Kinase Targeting: The Guareschi Pyridine Scaffold

The 2,6-dihydroxypyridine core is a privileged scaffold for the development of Phosphatidylinositol-3-kinase (PI3K) inhibitors. Research has demonstrated that 4-aryl-3-cyano-2,6-dihydroxypyridines—synthesized via Guareschi-type reactions closely related to the formation of Ethyl 2,6-dihydroxynicotinate—act as potent and selective inhibitors of the PI3Kα isoform[2]. The oxygen and nitrogen atoms of the pyridinedione tautomer form critical hydrogen bonds with the valine residues in the kinase hinge region, while substitutions at the C-4 and C-5 positions allow for selective occupation of the specificity pockets.

Prodrug Synergism and Enzyme Inhibition

Derivatives of 2,6-dihydroxypyridine are utilized in the design of sophisticated, dual-action prodrugs. A prime example is the development of Emitefur, a prodrug that delivers both the cytotoxic agent 5-Fluorouracil (5-FU) and a 3-cyano-2,6-dihydroxypyridine derivative[3].

Mechanistic Causality: 5-FU is rapidly degraded in the liver by Dihydropyrimidine Dehydrogenase (DPD). By co-releasing a 2,6-dihydroxypyridine derivative—which acts as a potent competitive inhibitor of DPD—the prodrug prevents the enzymatic biotransformation of 5-FU. This self-validating metabolic strategy significantly increases the half-life and antineoplastic efficacy of the primary drug[3].

ProdrugPathway Prodrug Dual-Action Prodrug (e.g., Emitefur) Esterase Hepatic Esterases Prodrug->Esterase Enzymatic Cleavage Metabolite1 5-Fluorouracil (5-FU) [Cytotoxic Agent] Esterase->Metabolite1 Metabolite2 2,6-Dihydroxypyridine Derivative [DPD Inhibitor] Esterase->Metabolite2 DPD Dihydropyrimidine Dehydrogenase (DPD) Metabolite1->DPD Substrate Metabolite2->DPD Competitive Inhibition Degradation Inactive Metabolites DPD->Degradation Catabolism

Metabolic activation of dual-action prodrugs and DPD inhibition by 2,6-dihydroxypyridines.

Biocatalysis and Environmental Bioremediation

Beyond human pharmacology, 2,6-dihydroxynicotinate derivatives are central to microbial metabolism studies. In bacteria such as Bacillus niacini, nicotinic acid is degraded through a pathway that generates 2,6-dihydroxynicotinic acid (2,6-DHNA). Recent structural characterizations of Class A Flavin Monooxygenases (BnFMO) have shown that these enzymes specifically catalyze the hydroxylation of 2,6-DHNA or its decarboxylated counterpart, 2,6-dihydroxypyridine[4]. Understanding these biocatalytic pathways provides researchers with novel enzymatic tools for the bioremediation of N-heterocyclic aromatic environmental pollutants.

Quantitative Data: Biological Targets
Target / EnzymeFunctionMechanism of ActionTherapeutic / Scientific Area
PI3Kα Kinase InhibitionHinge-binding via tautomeric pyridone interactionsOncology (Targeted Therapy)
DPD Enzyme InhibitionCompetitive inhibition preventing 5-FU catabolismOncology (Prodrug adjunct)
BnFMO BiocatalysisSubstrate for microbial hydroxylation/degradationEnvironmental Bioremediation

Experimental Protocols & Workflows

To harness Ethyl 2,6-dihydroxynicotinate and its analogs effectively, researchers must employ highly controlled synthetic methodologies. The following protocol outlines the Guareschi-type condensation used to build these scaffolds[2].

Protocol: Synthesis of 2,6-Dihydroxypyridine Scaffolds via Guareschi-Type Condensation

Scientific Rationale: The Guareschi reaction is chosen because it allows the modular, single-step assembly of the highly functionalized 2,6-dihydroxypyridine core from simple, commercially available β-keto esters and cyanoacetates. The strict control of pH during isolation is critical to prevent the hydrolysis of the C-3 ester group while ensuring the precipitation of the neutral heterocyclic product.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve sodium metal (1.2 equivalents) in anhydrous ethanol at 0 °C to generate a fresh sodium ethoxide solution.

    • Causality: The use of anhydrous ethanol is mandatory to prevent the premature saponification of the ester starting materials.

  • Condensation: Slowly add ethyl cyanoacetate (1.0 equivalent) dropwise to the solution, followed by the appropriate β-keto ester (1.0 equivalent). Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

    • Causality: The elevated temperature provides the necessary activation energy to drive the intramolecular cyclization, yielding the sodium salt of the target pyridinedione.

  • Acidification & Precipitation: Cool the mixture to 0 °C in an ice bath. Carefully acidify the solution by dropwise addition of 2M HCl until the pH reaches strictly 3.0–4.0.

    • Causality: This specific pH range is the self-validating control point of the protocol. It is acidic enough to fully protonate the nitrogen/oxygen atoms (forcing the neutral 2,6-dihydroxypyridine to precipitate) but mild enough to avoid acid-catalyzed cleavage of the C-3 ester.

  • Isolation: Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield the purified scaffold.

SynthesisWorkflow Step1 Step 1: Enolate Formation (NaOEt in anhydrous EtOH, 0°C) Step2 Step 2: Condensation (Add β-keto ester + cyanoacetate) Step1->Step2 Nucleophilic Activation Step3 Step 3: Cyclization (Reflux 4h, form sodium salt) Step2->Step3 Intramolecular Ring Closure Step4 Step 4: Acidification (2M HCl to pH 3-4 at 0°C) Step3->Step4 Neutralization Product Ethyl 2,6-dihydroxynicotinate (Precipitation & Isolation) Step4->Product Recrystallization

Step-by-step Guareschi-type condensation workflow for 2,6-dihydroxypyridine scaffolds.

References

  • MDPI. "The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors." Molecules, 2015. Available at:[Link]

  • National Institutes of Health (NIH) - PMC. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." Current Topics in Medicinal Chemistry, 2014. Available at:[Link]

  • American Chemical Society (ACS). "Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from Bacillus niacini." Biochemistry, 2020. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to Nicotinic Acid Esters: From Synthesis to Therapeutic Applications

This guide provides an in-depth exploration of nicotinic acid esters, a class of compounds with significant therapeutic interest. We will delve into their synthesis, chemical properties, and diverse pharmacological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of nicotinic acid esters, a class of compounds with significant therapeutic interest. We will delve into their synthesis, chemical properties, and diverse pharmacological activities, with a particular focus on their applications in the management of dyslipidemia and various dermatological conditions. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important class of molecules.

Introduction to Nicotinic Acid and its Esters

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous metabolic processes within the body.[1][2] Beyond its nutritional role, pharmacological doses of nicotinic acid have profound effects on lipid metabolism, making it a valuable agent for treating dyslipidemia.[3][4][5][6] However, the clinical use of nicotinic acid is often limited by its side effects, most notably cutaneous vasodilation, or flushing.[3][4][5] This has led to the development of various derivatives, including nicotinic acid esters, which aim to improve the therapeutic profile of the parent compound.

Nicotinic acid esters are formed by the reaction of nicotinic acid with an alcohol, resulting in a molecule where the carboxylic acid group of nicotinic acid is converted into an ester. These esters can be designed to have different physicochemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their pharmacological activity. Some esters are designed as prodrugs, which are converted to nicotinic acid in the body, while others may possess intrinsic activity.

Synthesis of Nicotinic Acid Esters

The synthesis of nicotinic acid esters can be achieved through several chemical routes, with the choice of method often depending on the desired scale of production, the specific alcohol being used, and the required purity of the final product.

Fischer Esterification

A common and straightforward method for synthesizing nicotinic acid esters is the Fischer esterification. This reaction involves reacting nicotinic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and is driven to completion by removing the water formed during the reaction.

Experimental Protocol: Synthesis of Ethyl Nicotinate via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine nicotinic acid (1 equivalent), ethanol (a large excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed with ethanol and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the nicotinic acid is consumed.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the ethyl nicotinate into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Acyl Chloride Method

For alcohols that are sensitive to strong acidic conditions or for a more rapid reaction, the acyl chloride method is often employed. Nicotinic acid is first converted to its more reactive acyl chloride derivative, nicotinoyl chloride, which then readily reacts with the alcohol to form the ester.

Experimental Protocol: Synthesis of a Nicotinic Acid Ester via the Acyl Chloride Method

  • Formation of Nicotinoyl Chloride: React nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form nicotinoyl chloride. This reaction is typically performed in an inert solvent.

  • Esterification: In a separate flask, dissolve the desired alcohol in an inert solvent, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl produced during the reaction.

  • Reaction: Slowly add the nicotinoyl chloride solution to the alcohol solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the base and its salt. This usually involves washing with dilute acid, water, and brine, followed by drying and solvent evaporation. The final product is then purified by chromatography or distillation.

Other Synthetic Approaches

Several other methods for synthesizing nicotinic acid esters have been reported, including one-pot methodologies starting from enamino keto esters and processes for direct preparation from pyridine dicarboxylic acids.[7][8] These methods can offer advantages in terms of efficiency and the use of less harsh reagents. For instance, a one-pot synthesis of substituted nicotinic acid esters has been developed based on a formylation strategy of enamino keto esters.[7] Another approach involves the decarboxylation of pyridine-3-carboxylic acid-tetrahydrofurfuryl-ester-2-carboxylic acid.[9]

Pharmacological Activities and Mechanism of Action

Nicotinic acid and its esters exhibit a broad range of pharmacological activities, primarily affecting lipid metabolism and vascular tone.

Effects on Lipid Metabolism

The most well-established therapeutic effect of nicotinic acid is its ability to favorably modulate plasma lipid profiles.[3][4][5] It effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][3][4][10] This broad-spectrum lipid-modifying effect makes it a valuable tool in the management of hyperlipidemia.[11]

Mechanism of Action in Lipid Regulation:

The primary mechanism behind the lipid-lowering effects of nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in adipocytes.[3][5]

  • Inhibition of Lipolysis: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3][4] This reduction in cAMP levels inhibits the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs).[3]

  • Reduced Hepatic Triglyceride Synthesis: The decreased release of FFAs from adipose tissue reduces their flux to the liver.[3] Since FFAs are the primary substrate for hepatic triglyceride synthesis, this leads to a reduction in the production of triglycerides and, consequently, VLDL.[3][10]

  • Decreased LDL and Increased HDL: The reduction in VLDL synthesis subsequently leads to a decrease in the production of LDL. The mechanism for the increase in HDL is less clear but is thought to be related to a decrease in the exchange of cholesterol esters from HDL for triglycerides in VLDL, a process mediated by cholesteryl ester transfer protein (CETP).[3][4] Nicotinic acid may also increase apolipoprotein A-I levels, a major component of HDL.[1][12]

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}

Mechanism of Nicotinic Acid on Lipid Metabolism.

Vasodilatory Effects

A prominent pharmacological effect of nicotinic acid and its esters is vasodilation, particularly in the cutaneous blood vessels. This effect is responsible for the common side effect of flushing, characterized by redness, warmth, and itching of the skin.[3][4]

Mechanism of Vasodilation:

The flushing response is also mediated by the GPR109A receptor, but in this case, it involves cells within the skin, such as Langerhans cells and keratinocytes. Activation of GPR109A in these cells leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[13] These prostaglandins then act on receptors in the surrounding blood vessels, causing them to dilate.

Therapeutic Applications

The unique pharmacological profile of nicotinic acid esters has led to their investigation and use in several therapeutic areas.

Hyperlipidemia

The primary clinical application of nicotinic acid is in the treatment of dyslipidemia.[3][11] It is particularly effective for patients with high triglycerides and low HDL cholesterol.[11] While effective, the flushing side effect can be a significant barrier to patient compliance.[11] Nicotinic acid esters have been developed to potentially mitigate this side effect, for example, through controlled-release formulations.

Lipid ParameterEffect of Nicotinic Acid
LDL CholesterolDecreased
HDL CholesterolIncreased
TriglyceridesDecreased
VLDL CholesterolDecreased
Lipoprotein(a)Decreased
Dermatology

The vasodilatory properties of nicotinic acid esters have been utilized in topical formulations for various dermatological applications. They are often used as rubefacients, substances that cause redness and a sensation of warmth when applied to the skin. This effect can be beneficial for improving local blood circulation. Topical application of nicotinic acid esters has been explored for conditions such as alopecia and for improving skin health.[14][15]

Transdermal Delivery

To overcome the systemic side effects of oral nicotinic acid, particularly flushing and potential hepatotoxicity, transdermal delivery systems for nicotinic acid and its esters have been investigated.[16][17] The rationale is that by delivering the drug directly through the skin, first-pass metabolism in the liver can be bypassed, and a more controlled and sustained release can be achieved, potentially reducing the peak plasma concentrations that contribute to flushing.[16] Lipophilic prodrugs of nicotinic acid, such as dodecyl and myristyl nicotinate, have been formulated into microemulsions to enhance their transdermal permeability.[16]

Structure-Activity Relationships (SAR)

The biological activity of nicotinic acid esters is influenced by the nature of the alcohol moiety attached to the nicotinic acid backbone. The structure-activity relationship (SAR) for these compounds is complex and depends on the specific therapeutic target.

For lipid-lowering effects, the ester is often designed as a prodrug that releases nicotinic acid in vivo. In this case, the key is to have an ester that is stable enough to be absorbed but is readily hydrolyzed by esterases in the body to release the active parent drug.

For topical applications, the lipophilicity of the ester is a critical factor. More lipophilic esters can penetrate the stratum corneum of the skin more effectively. The choice of the alcohol chain length can be used to modulate the rate and extent of skin penetration.

Future Perspectives

The development of nicotinic acid esters and other derivatives continues to be an active area of research. The discovery of the GPR109A receptor has opened up new avenues for designing more selective and potent agonists with improved side-effect profiles. Future research will likely focus on:

  • Development of GPR109A agonists with reduced flushing potential: This could involve the design of biased agonists that selectively activate the lipid-lowering pathways without triggering the prostaglandin-mediated flushing response.

  • Improved transdermal delivery systems: Further optimization of formulations to enhance the efficiency and patient acceptability of transdermal nicotinic acid therapy.

  • Exploration of novel therapeutic applications: The anti-inflammatory and immunomodulatory effects of nicotinic acid receptor activation suggest potential applications in other diseases, such as atherosclerosis and certain inflammatory skin conditions.[18]

Conclusion

Nicotinic acid esters represent a versatile class of compounds with significant therapeutic potential, particularly in the management of dyslipidemia. While the clinical utility of the parent compound, nicotinic acid, is often hampered by its side effects, the development of ester derivatives and advanced drug delivery systems offers promising strategies to improve its therapeutic index. A thorough understanding of their synthesis, pharmacology, and structure-activity relationships is crucial for the continued development of novel and effective therapies based on this important scaffold.

References

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - ACS Publications. (2016, February 2).
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews. (2007, August 16).
  • Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed. (2013, July 15).
  • US2485152A - Ester of nicotinic acid - Google Patents.
  • US2861077A - Preparation of nicotinic acid esters - Google Patents.
  • Topical Formulations for the Transdermal Delivery of Niacin and Methods of Treating Hyperlipidemia - UKnowledge. (2004, January 13).
  • US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents.
  • Observations on some pharmacologic properties of a new ester of the nicotinic acid: mesoinositol-pentanicotinate - PubMed.
  • WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them - Google Patents.
  • Nicotinic acid: an old drug with a promising future - PMC - NIH.
  • Nicotinic acid - Wikipedia.
  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30).
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed.
  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. (2021, May 15).
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - ScienceScholar. (2022, August 27).
  • Nicotinic Acid (Niacin) for High Cholesterol.
  • Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180.
  • A review of nicotinamide: treatment of skin diseases and potential side effects - PubMed. (2014, December 15).
  • Effect of Large Doses of Nicotinic Acid on the Lipid Composition of Serum.
  • Nicotinic acid in the treatment of hyperlipidaemia - PubMed. (2007, November 15).
  • Nicotinic acid esters as coronary vasodilators | Journal of Medicinal Chemistry.
  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (2011, December 15).
  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. - ResearchGate.
  • Nicotine transdermal delivery composition for smoking cessation - European Patent Office - EP 1222923 A1 - Googleapis.com. (2002, January 9).
  • Over-the-Counter Niacin Preparations for Dyslipidemia | AAFP. (2004, September 1).
  • Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland. (2008, July 15).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (2022, March 4).
  • [The effect of nicotinic acid esters and their use as function for skin vessels] - PubMed.
  • Niacin Improves Small Artery Vasodilatory Function and Compliance in Statin-Treated Type 2 Diabetic Patients - PubMed. (2010, October 15).
  • Abnormal cutaneous reactions to a nicotinic acid ester - PubMed.
  • Fumaric acid esters in dermatology - PMC - NIH.
  • Effects of niacin on atherosclerosis and vascular function - PMC - NIH.
  • Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments | Arteriosclerosis, Thrombosis, and Vascular Biology. (2011, December 29).
  • Study on Influencing Factors of Nicotinamide Transdermal Absorption In Vitro and the Establishment of an Evaluation Method - MDPI. (2024, January 17).
  • Niacin improves small artery vasodilatory function and compliance in statin-treated type 2 diabetic patients | Request PDF - ResearchGate.
  • (PDF) Ex Vivo Transdermal Delivery of Nicotinamide Mononucleotide Using Polyvinyl Alcohol Microneedles - ResearchGate. (2023, April 23).
  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed.
  • Review of the Use of Fumaric Acid Esters in Dermatology.
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. (2003, June 15).
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2,6-dihydroxynicotinate in the Synthesis of Heterocyclic Scaffolds and IMiD Therapeutics

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly functionalized, electron-deficient pyridine derivative that serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly functionalized, electron-deficient pyridine derivative that serves as a cornerstone building block in modern heterocyclic synthesis. Possessing a unique array of electrophilic and nucleophilic centers, it functions as a highly versatile 1,3-dielectrophile. This application note details the mechanistic causality and validated protocols for utilizing this compound in two divergent, high-value synthetic pathways: the construction of fused pyrido[2,3-d]pyrimidines (privileged oncology scaffolds) and the synthesis of 3-aminopiperidine-2,6-dione (the core glutarimide pharmacophore of immunomodulatory drugs like Pomalidomide).

Physicochemical Profile & Mechanistic Causality

Understanding the reactivity of ethyl 2,6-dihydroxynicotinate requires an analysis of its tautomeric and electronic properties:

  • Tautomerism and Aromaticity: In polar protic solvents, the compound exists in equilibrium between its dihydroxypyridine and pyridone forms. The aromatic stabilization dictates its reactivity; it acts as an excellent substrate for annulation reactions that preserve or extend the aromatic system[1].

  • Dielectrophilic Reactivity: The C3-ethyl ester is a potent electron-withdrawing group that not only increases the acidity of the adjacent protons but also serves as a primary electrophilic site for cyclization. Concurrently, the C2-carbonyl (in its pyridone tautomer) acts as a secondary electrophile, making the C2-C3 axis a perfect target for dinucleophiles such as guanidine or thiourea[2].

  • Aliphatic Conversion: To access saturated glutarimide derivatives (e.g., IMiDs), the aromaticity must be strategically broken via catalytic hydrogenation, yielding the fully saturated ethyl 2,6-dioxopiperidine-3-carboxylate intermediate before further functionalization[3].

Mandatory Visualization: Divergent Synthetic Pathways

G A Ethyl 2,6-dihydroxynicotinate (Aromatic Precursor) B Catalytic Hydrogenation (Pd/C, H2) A->B Pathway 1: Reduction F Bifunctional Annulation (Guanidine, NaOEt) A->F Pathway 2: Cyclization C Ethyl 2,6-dioxopiperidine-3-carboxylate (Aliphatic Intermediate) B->C Saturation of Ring D Hydrolysis & Curtius Rearrangement (DPPA, Et3N, t-BuOH) C->D Amination E 3-Aminopiperidine-2,6-dione (IMiD Pharmacophore) D->E -CO2, -EtOH G Pyrido[2,3-d]pyrimidines (Kinase Inhibitor Scaffolds) F->G Condensation at C2/C3

Divergent synthetic pathways utilizing Ethyl 2,6-dihydroxynicotinate.

Experimental Protocols

Protocol A: Synthesis of 3-Aminopiperidine-2,6-dione via Reduction and Curtius Rearrangement

Objective: Convert the aromatic nicotinate into the saturated glutarimide core required for IMiD therapeutics.

Strategic Reagent Selection & Causality: Direct amidation of the ester is inefficient due to competing ring-opening of the glutarimide core. High-pressure hydrogenation over Pd/C is first employed to break the aromaticity. For the subsequent amination, Diphenylphosphoryl azide (DPPA) is selected over traditional thionyl chloride/sodium azide methods. The 2,6-dioxopiperidine ring is highly sensitive to strongly acidic conditions, which would trigger premature decarboxylation or ring opening. DPPA allows for a concerted, mild azide transfer and rearrangement in a single pot[4],[5].

Step-by-Step Methodology:

  • Catalytic Hydrogenation: Dissolve ethyl 2,6-dihydroxynicotinate (1.0 eq) in glacial acetic acid. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours. Filter through Celite and concentrate to yield ethyl 2,6-dioxopiperidine-3-carboxylate.

  • Ester Hydrolysis: Suspend the intermediate in a 1:1 mixture of THF and 1M aqueous NaOH (1.1 eq). Stir at 0 °C for 2 hours. Acidify with 1M HCl to pH 2 and extract with ethyl acetate to isolate the carboxylic acid.

  • Curtius Rearrangement: Dissolve the acid (1.0 eq) in anhydrous tert-butanol. Add triethylamine (1.2 eq) and carefully add DPPA (1.1 eq) dropwise at room temperature. Heat the reaction to reflux (85 °C) for 6 hours.

  • Deprotection: Concentrate the mixture, isolate the Boc-protected intermediate via silica gel chromatography, and treat with 4M HCl in dioxane for 2 hours at room temperature to precipitate 3-aminopiperidine-2,6-dione hydrochloride.

Validation Checkpoint: The transient acyl azide and isocyanate intermediates during Step 3 must be monitored via FTIR. The acyl azide exhibits a sharp band near 2140 cm⁻¹, which transitions to an isocyanate peak at 2250 cm⁻¹ upon heating, validating the progression of the rearrangement before final trapping by tert-butanol.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines via Base-Catalyzed Annulation

Objective: Construct a fused pyrimidine ring to generate kinase inhibitor scaffolds.

Strategic Reagent Selection & Causality: Sodium ethoxide (NaOEt) in ethanol is the optimal base/solvent system. Using NaOEt matches the ethyl ester leaving group, strictly preventing transesterification side-products that would occur if sodium methoxide were used. The base serves a dual purpose: it liberates free guanidine from its hydrochloride salt and deprotonates the C2-hydroxyl, driving the tautomeric equilibrium toward the highly reactive enolate required for cyclization[2].

Step-by-Step Methodology:

  • Base Preparation: Freshly prepare a solution of sodium ethoxide by dissolving sodium metal (2.5 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Condensation: Add guanidine hydrochloride (1.2 eq) to the NaOEt solution and stir for 15 minutes to liberate the free base. Add ethyl 2,6-dihydroxynicotinate (1.0 eq) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 8-12 hours.

  • Isolation: Cool the mixture to room temperature. Neutralize with glacial acetic acid to pH 6. The fused pyrido[2,3-d]pyrimidine product will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Validation Checkpoint: The completion of the annulation is marked by the precipitation of the highly insoluble pyrido[2,3-d]pyrimidine product. This can be validated spectrophotometrically; the product exhibits a significant bathochromic shift (red shift) in its UV-Vis absorption maximum compared to the starting material due to the newly formed extended conjugated aromatic system.

Quantitative Data Presentation

The versatility of the annulation protocol allows for the synthesis of various fused scaffolds by simply altering the dinucleophile. The table below summarizes optimized conditions and expected yields.

Table 1: Reaction Conditions and Yield Optimization for Heterocyclic Annulations

DinucleophileBase / Solvent SystemTemp (°C)Time (h)Target Fused ScaffoldExpected Yield (%)
Guanidine HClNaOEt / Ethanol78 (Reflux)82-Amino-pyrido[2,3-d]pyrimidine75 - 82
ThioureaNaOEt / Ethanol78 (Reflux)122-Thioxo-pyrido[2,3-d]pyrimidine68 - 74
UreaNaOEt / Ethanol78 (Reflux)16Pyrido[2,3-d]pyrimidine-2,4-dione55 - 60
HydrazineAcOH / Ethanol78 (Reflux)4Pyrazolo[3,4-b]pyridine80 - 85

(Note: Hydrazine acts as a potent dinucleophile but requires weakly acidic conditions (AcOH) to activate the carbonyls without causing base-catalyzed degradation of the hydrazine itself).

References

  • Doumaux, A. R., & Trecker, D. J. "Synthesis of 2,6-dioxopiperidine-3-carboxylates." Journal of Organic Chemistry, 1970, 35(7), 2121. URL:[Link]

  • Gamo, A. M., et al. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules, 2019, 24(22), 4118. URL:[Link]

  • Baumann, M., et al. "Interrupted Curtius Rearrangements of Quaternary Proline Derivatives." Journal of Organic Chemistry, 2021, 86(20), 14199–14206. URL:[Link]

  • Lebel, H., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Current Topics in Medicinal Chemistry, 2013. URL:[Link]

Sources

Application

Application Note: Divergent Electrophilic Reactivity of Ethyl 2,6-Dihydroxynicotinate in Heterocyclic Scaffold Synthesis

Introduction & Mechanistic Grounding Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) is a highly versatile, ambident heterocyclic building block widely utilized in medicinal chemistry and drug development. Due to its comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) is a highly versatile, ambident heterocyclic building block widely utilized in medicinal chemistry and drug development. Due to its complex tautomeric equilibrium—existing between 2,6-dihydroxypyridine, 6-hydroxy-2-pyridone, and glutarimide forms—its reactivity with electrophiles is highly dependent on reaction conditions, solvent, and the specific nature of the electrophile[1].

As a Senior Application Scientist, understanding the causality behind its regioselectivity and chemoselectivity is paramount for designing self-validating synthetic workflows.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Unlike simple pyridines, which are electron-deficient and notoriously resistant to EAS, 2,6-dihydroxypyridine derivatives are highly activated[2].

  • Synergistic Directing Effects: The hydroxyl groups at C-2 and C-6 strongly donate electron density into the ring via resonance, activating the ortho and para positions. Concurrently, the ethyl ester at C-3 is an electron-withdrawing group that directs incoming electrophiles to the meta position.

  • The C-5 Hotspot: Position C-5 is para to the C-2 hydroxyl, ortho to the C-6 hydroxyl, and meta to the C-3 ester. This perfect alignment of directing effects makes C-5 the undisputed thermodynamic and kinetic hotspot for electrophilic attack (e.g., halogenation, nitration)[2].

Dehydroxylative Chlorination (O-Activation)

To utilize the pyridine core for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the hydroxyl groups must be converted into viable leaving groups. Reaction with phosphorus oxychloride (POCl₃) achieves this via an initial electrophilic attack by the hard phosphorus atom on the tautomeric pyridone oxygens. This forms a phosphorodichloridate intermediate, which subsequently undergoes nucleophilic aromatic substitution (SₙAr) by chloride ions to yield ethyl 2,6-dichloronicotinate[3][4].

Chemoselective Alkylation (HSAB Theory)

Because the scaffold is an ambident nucleophile, alkylation can theoretically occur at the oxygen, nitrogen, or C-5 carbon. Applying the Hard-Soft Acid-Base (HSAB) principle allows for precise chemocontrol. Utilizing a hard base (e.g., K₂CO₃) and a hard electrophile (e.g., methyl iodide) in a polar aprotic solvent (DMF) kinetically drives the reaction toward O-alkylation, yielding 2,6-dialkoxypyridines.

Quantitative Data Summary

The following table summarizes the divergent reactivity profiles of Ethyl 2,6-dihydroxynicotinate when subjected to various electrophilic conditions.

Reaction TypeReagents / ConditionsPrimary ElectrophileSite of AttackMajor ProductTypical Yield
Halogenation (EAS) NBS, DMF, 0 °C to RTBr⁺ (Soft)C-5Ethyl 5-bromo-2,6-dihydroxynicotinate85 - 92%
Dehydroxylative Chlorination POCl₃, neat, 110 °CPOCl₃ (Hard)O-2, O-6Ethyl 2,6-dichloronicotinate80 - 88%
O-Alkylation MeI, K₂CO₃, DMF, 60 °CCH₃⁺ (Hard)O-2, O-6Ethyl 2,6-dimethoxynicotinate75 - 85%
Nitration (EAS) HNO₃, H₂SO₄, 0 °CNO₂⁺ (Hard)C-5Ethyl 5-nitro-2,6-dihydroxynicotinate70 - 78%

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are integrated to ensure mechanistic fidelity.

Protocol A: Regioselective C-5 Bromination

Objective: Synthesis of Ethyl 5-bromo-2,6-dihydroxynicotinate.

  • Preparation: Charge a dry, round-bottom flask with Ethyl 2,6-dihydroxynicotinate (1.0 equiv) and anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes to prevent thermal runaway and over-bromination.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Causality Check: The highly electron-rich nature of the C-5 position ensures rapid bromination without the need for Lewis acid catalysis.

  • Workup & Validation: Quench the reaction by pouring it into ice-cold distilled water. Filter the resulting precipitate, wash with water, and dry under vacuum. Validate regioselectivity via ¹H NMR (look for the disappearance of the C-5 proton singlet, typically found around δ 7.8 ppm).

Protocol B: Dehydroxylative Chlorination

Objective: Synthesis of Ethyl 2,6-dichloronicotinate for downstream cross-coupling[3][4].

  • Preparation: Suspend Ethyl 2,6-dihydroxynicotinate (1.0 equiv) in neat Phosphorus Oxychloride (POCl₃, 10.0 equiv). Note: POCl₃ acts as both the electrophilic activating agent and the solvent.

  • Activation: Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 equiv) to accelerate the formation of the Vilsmeier-type active intermediate.

  • Reflux: Heat the mixture to 110 °C for 4–6 hours. Causality Check: Elevated temperatures are strictly required to drive the secondary SₙAr displacement of the bulky phosphorodichloridate leaving groups by chloride ions.

  • Workup: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Slowly quench the residue in crushed ice and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the dichloro product[4].

Protocol C: Chemoselective O-Alkylation

Objective: Synthesis of Ethyl 2,6-dimethoxynicotinate.

  • Base Activation: Dissolve Ethyl 2,6-dihydroxynicotinate (1.0 equiv) in anhydrous DMF. Add finely powdered anhydrous K₂CO₃ (3.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide/pyridoxide anions.

  • Electrophile Addition: Add Methyl Iodide (MeI, 2.5 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C for 4 hours. Causality Check: The use of K₂CO₃ (a hard base) combined with MeI (a hard electrophile) kinetically favors attack by the harder oxygen atoms over the nitrogen atom, ensuring high O-alkylation chemoselectivity.

  • Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with brine, dry, and evaporate.

Reaction Workflow Visualization

G SM Ethyl 2,6-dihydroxynicotinate (Ambident Scaffold) EAS Electrophilic Aromatic Substitution (NBS, DMF) SM->EAS Br+ Attack (Soft) Chlorination Dehydroxylative Chlorination (POCl3, Reflux) SM->Chlorination P-O Activation (Hard) Alkylation Chemoselective Alkylation (MeI, K2CO3, DMF) SM->Alkylation CH3+ Attack (Hard) Brominated Ethyl 5-bromo-2,6-dihydroxynicotinate (C-5 Functionalization) EAS->Brominated Dichlorinated Ethyl 2,6-dichloronicotinate (Cross-Coupling Precursor) Chlorination->Dichlorinated Dialkoxylated Ethyl 2,6-dimethoxynicotinate (O-Alkylation) Alkylation->Dialkoxylated

Divergent electrophilic reaction pathways of Ethyl 2,6-dihydroxynicotinate.

References

  • Smolecule. (2023). Buy 2,6-Dihydroxypyridine | 626-06-2 - Smolecule.
  • National Institutes of Health (NIH). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • Google Patents. AU2009221793B2 - Boron-containing small molecules as anti-inflammatory agents.
  • ACS Publications. Identification of (R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic Acid, a Highly Potent and Selective Nonsteroidal Mineralocorticoid Receptor Antagonist.

Sources

Method

"experimental protocol for N-alkylation of Ethyl 2,6-dihydroxynicotinate"

Application Note: Regioselective N-Alkylation of Ethyl 2,6-dihydroxynicotinate Executive Summary Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile heterocyclic building block frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation of Ethyl 2,6-dihydroxynicotinate

Executive Summary

Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced molecular fluorophores[1]. However, its downstream functionalization is notoriously complicated by its tautomeric nature. The molecule exists in a dynamic equilibrium between its 2,6-dihydroxypyridine, 6-hydroxy-2-pyridone, and 2,6-pyridinedione forms. This structural duality creates an ambident nucleophile capable of undergoing both N-alkylation and O-alkylation[2][3].

This application note provides a field-proven, self-validating experimental protocol designed to maximize N-alkylation regioselectivity. By leveraging the principles of Hard-Soft Acid-Base (HSAB) theory and micellar catalysis, researchers can reliably bypass the traditional poor nucleophilicity of pyridones in aqueous media and achieve high-yield N-functionalization[4].

Mechanistic Causality & The Ambident Challenge

The regioselectivity of 2-pyridone alkylation is not random; it is strictly dictated by the nature of the electrophile, the counter-cation of the base, and the solvent environment[3][4].

  • The HSAB Rationale: The oxygen atom of the deprotonated pyridolate anion is a "hard" nucleophilic center, whereas the nitrogen atom is "softer" and more polarizable. Employing hard cations (such as Ag⁺ or Li⁺) strongly coordinates the oxygen atom, either blocking it sterically or directing the reaction to the oxygen via a tight ion-pair transition state. Conversely, utilizing potassium carbonate (K₂CO₃) provides a dissociated, softer cation that leaves the nitrogen exposed for nucleophilic attack by soft electrophiles (e.g., primary alkyl halides or benzyl halides).

  • Solvent Causality: Traditional N-alkylation relies on polar aprotic solvents like DMF to solvate the cation and free the ambident anion. However, recent methodological breakthroughs demonstrate that micellar aqueous systems (e.g., 2% Tween 20 in water) significantly enhance the nucleophilicity of 2-pyridones. The micellar core shields the transition state from bulk water hydrogen-bonding, driving N-alkylation with remarkable regioselectivity (>6:1 for primary halides)[4].

Strategic Experimental Design

To ensure a robust and reproducible workflow, this protocol integrates continuous In-Process Controls (IPC). The reaction utilizes a micellar aqueous environment which aligns with green chemistry standards while suppressing the typical reduction in pyridone nucleophilicity observed in bulk water[4].

Workflow A Ethyl 2,6-dihydroxynicotinate (Ambident Nucleophile) B Deprotonation (K2CO3) Delocalized Anion A->B C N-Alkylation (Soft) Micellar H2O / Tween 20 B->C Favored Pathway D O-Alkylation (Hard) Non-polar / Ag+ Salts B->D Minimized Pathway E N-Alkyl-6-hydroxy-2-pyridone (Major Product) C->E F 2-Alkoxy-6-hydroxypyridine (Minor Byproduct) D->F

Figure 1: Mechanistic workflow of regioselective N-alkylation vs. O-alkylation pathways.

Self-Validating Experimental Protocol

Target Transformation: Synthesis of Ethyl 1-benzyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate.

Reagents & Materials:

  • Ethyl 2,6-dihydroxynicotinate (1.0 mmol, 183.16 g/mol )[1]

  • Benzyl bromide (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 10.0 mmol)[4]

  • Tween 20 (2% w/w in HPLC-grade Water)[4]

  • Ethyl Acetate (EtOAc) and Brine for extraction

Step-by-Step Methodology:

  • Micellar System Preparation: In a 25 mL round-bottom flask, dissolve Tween 20 in HPLC-grade water to create a 2% w/w micellar solution (5.0 mL).

    • Causality: The hydrophobic micellar core solubilizes the alkyl halide and the organic substrate, drastically increasing the local concentration and reaction rate while preventing the deactivation of the nucleophile by bulk water[4].

  • Substrate Activation: Add Ethyl 2,6-dihydroxynicotinate (1.0 mmol) and K₂CO₃ (10.0 mmol) to the micellar solution. Stir at room temperature for 15 minutes.

    • Validation Check 1: The solution should transition from a suspension to a homogeneous or finely dispersed state as the water-soluble potassium pyridolate salt forms.

  • Alkylation: Add benzyl bromide (1.2 mmol) dropwise over 5 minutes. Seal the vessel and stir vigorously (800 rpm) at room temperature for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV detection at 214 nm).

    • Validation Check 2: Monitor the disappearance of the starting material peak. The N-alkylated product will typically elute earlier than the O-alkylated isomer on a reverse-phase C18 column[4]. Proceed to workup when conversion exceeds 95%.

  • Workup: Dilute the reaction mixture with 10 mL of water and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

    • Validation Check 3: Analyze the purified product via ¹H NMR. The N-/O-alkylation ratio is definitively determined by integrating the characteristic benzylic protons (approx. δ 5.2 ppm for N-CH₂ vs. δ 5.4 ppm for O-CH₂)[4].

Quantitative Data Presentation

The following table summarizes the expected regioselectivity and yields based on the variation of reaction parameters, validating the superiority of the micellar protocol over traditional methods.

Reaction ConditionSolvent SystemBaseTemp (°C)ElectrophileN:O RatioIsolated Yield (%)
Optimized Micellar H₂O + 2% Tween 20K₂CO₃RTBenzyl bromide> 5:185 - 94
Standard Aprotic DMFK₂CO₃50Benzyl bromide3:170 - 75
Hard Cation Control TolueneAg₂CO₃80Benzyl bromide1:4< 30 (N-alkyl)
Steric Challenge H₂O + 2% Tween 20K₂CO₃RTIsopropyl bromide> 2.4:140 - 55

Note: Data synthesized from established 2-pyridone alkylation benchmarks[3][4].

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Organic Letters (ACS Publications) URL:[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Ethyl 2,6-Dihydroxynicotinate as a Versatile Scaffold in Novel Pharmaceutical Development

Executive Summary Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4)[1], also known as ethyl 2,6-dihydroxypyridine-3-carboxylate[2], is a highly privileged, multi-functional scaffold in modern drug discovery. Featuring a py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4)[1], also known as ethyl 2,6-dihydroxypyridine-3-carboxylate[2], is a highly privileged, multi-functional scaffold in modern drug discovery. Featuring a pyridine core substituted with two hydroxyl/oxo groups and an ethyl ester, this molecule serves as a critical precursor for synthesizing kinase inhibitors, anti-fibrotics, and novel nicotinamide analogs.

This application note provides drug development professionals with field-proven, self-validating protocols to selectively functionalize this scaffold. By understanding the underlying tautomeric dynamics and steric environments, researchers can predictably direct reactions toward N-alkylation, regioselective O-triflation, or ester saponification.

Physicochemical Profiling & Tautomeric Dynamics

The reactivity of ethyl 2,6-dihydroxynicotinate is governed by its complex tautomeric equilibrium. In solution, 2,6-dihydroxypyridines do not exist predominantly as aromatic diols; rather, they rapidly equilibrate between the 6-hydroxy-2-pyridone and glutaconimide (piperidine-2,6-dione) forms[3].

Spectroscopic and crystallographic studies confirm that in polar aprotic solvents (e.g., DMSO, DMF) and aqueous media, the 6-hydroxy-2-pyridone tautomer is the dominant species[4]. In the solid state, it strongly prefers the keto (pyridone) tautomer, forming extensive hydrogen-bonded networks[5].

Causality in Synthesis: This tautomerism is the engine of its synthetic versatility. The presence of the pyridone nitrogen allows for direct N-alkylation (governed by Hard-Soft Acid-Base principles), while the remaining enolic oxygen at C6 can be activated via triflation for palladium-catalyzed cross-coupling. Furthermore, the bulky ethyl ester at C3 provides critical steric shielding to the C2 position, ensuring that electrophilic attacks (like triflation) occur regioselectively at C6.

Workflow Start Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) Tf Protocol 1: C6 O-Triflation Start->Tf Tf2O, Et3N DCM, -78°C NAlk Protocol 3: Selective N-Alkylation Start->NAlk R-X, K2CO3 DMF, 60°C Hydro Protocol 4: Ester Saponification Start->Hydro LiOH THF/H2O Suz Protocol 2: Suzuki-Miyaura Coupling Tf->Suz Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane Drug2 N-Substituted Pyridone Therapeutics NAlk->Drug2 Drug1 Aryl-Substituted Nicotinate Derivatives Suz->Drug1 Drug3 Nicotinamide Analogs Hydro->Drug3 R-NH2, HATU DIPEA

Fig 1. Divergent synthetic workflows for ethyl 2,6-dihydroxynicotinate functionalization.

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) are embedded to ensure mechanistic integrity and prevent downstream failures.

Protocol 1: Regioselective O-Triflation at C6

Objective: Activate the C6 position for downstream cross-coupling while leaving the C2 position intact. Causality: The C3 ethyl ester sterically blocks the C2 oxygen. By performing the reaction at cryogenic temperatures (-78 °C) with a stoichiometric limitation of trifluoromethanesulfonic anhydride (Tf₂O), kinetic control forces the electrophile to exclusively attack the more accessible C6 oxygen.

  • Preparation: Dissolve ethyl 2,6-dihydroxynicotinate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise. Stir for 15 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add Tf₂O (1.05 eq) dropwise over 20 minutes to prevent localized exothermic spikes.

  • Reaction Evolution: Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe a mass shift of +132 Da (mono-triflation). If a +264 Da peak (di-triflation) exceeds 5%, the temperature was inadequately controlled or excess Tf₂O was used.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the C6-triflate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl pharmacophore at the C6 position. Causality: The C6-triflate is highly electrophilic but prone to hydrolysis. We utilize Pd(dppf)Cl₂ because its bidentate phosphine ligand framework prevents premature catalyst degradation and reductive elimination failures. Anhydrous K₃PO₄ is selected as a mild base to facilitate transmetallation without inadvertently saponifying the C3 ethyl ester.

  • Setup: In a Schlenk flask, combine the C6-triflate (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/Toluene (4:1, 0.1 M). Sparge the mixture with argon for 15 minutes. Failure to remove oxygen will result in homocoupling of the boronic acid and oxidation of the electron-rich pyridine core.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) rapidly under positive argon flow.

  • Heating: Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (UV 254 nm). The starting triflate should completely disappear, replaced by a lower-Rf, highly fluorescent product spot.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.

Protocol 3: Chemoselective N-Alkylation

Objective: Generate N-substituted 2-pyridone derivatives, a common motif in FDA-approved anti-fibrotics and kinase inhibitors. Causality: 2,6-dihydroxypyridines are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is "softer" than the oxygen atoms. By using a polar aprotic solvent (DMF) that solvates the cation and a mild base (K₂CO₃), we thermodynamically favor alkylation at the softer nitrogen center.

  • Preparation: Dissolve ethyl 2,6-dihydroxynicotinate (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Activation: Add finely powdered K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to form the potassium salt.

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise. Heat the mixture to 60 °C for 4-6 hours.

  • Self-Validation (IPC): Isolate a crude sample and run a ¹H NMR. The N-alkyl protons (e.g., N-CH₃) will appear as a singlet around ~3.5 ppm. If O-alkylation occurred, the O-CH₃ peak would appear further downfield at ~4.0 ppm.

  • Workup: Pour the reaction into ice water to precipitate the product. Filter the solid, wash with 5% aqueous citric acid (to remove residual DMF and unreacted amines), and dry under high vacuum.

Quantitative Data: Optimization of Alkylation Regioselectivity

The table below summarizes the empirical causality of solvent and base selection on the N- vs. O-alkylation ratio of ethyl 2,6-dihydroxynicotinate.

EntrySolventBaseTemp (°C)ElectrophileN-Alkylation (%)O-Alkylation (%)Total Yield (%)
1DMFK₂CO₃60MeI92 888
2DMSOCs₂CO₃25MeI85 1591
3THFNaH0 to 25MeI604075
4TolueneAg₂CO₃80MeI1090 82

Data Interpretation: Entry 1 demonstrates the optimal conditions for N-alkylation (Protocol 3). Conversely, Entry 4 utilizes a non-polar solvent and a carbophilic silver salt (Ag₂CO₃), which coordinates the nitrogen and forces the electrophile to react at the harder oxygen center, completely reversing the regioselectivity.

References

  • ethyl 2,6-dihydroxypyridine-3-carboxylate | 40975-40-4 Molport URL
  • 40975-40-4 | Ethyl 2,6-dihydroxynicotinate BLD Pharm URL
  • 2,6-Dihydroxypyridine - Tautomerism Wikipedia URL
  • Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives. Tautomerism in solution...
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one IUCr Journals URL

Sources

Method

Application Note: Ethyl 2,6-Dihydroxynicotinate in Agrochemical Research &amp; Development

Executive Summary The agrochemical industry relies heavily on versatile chemical scaffolds to develop next-generation crop protection agents and to understand the environmental fate of existing pesticides. Pyridine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The agrochemical industry relies heavily on versatile chemical scaffolds to develop next-generation crop protection agents and to understand the environmental fate of existing pesticides. Pyridine derivatives have historically played a crucial role in the discovery of broad-spectrum fungicides, insecticides, and herbicides (1[1]). Among these, Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) has emerged as a dual-purpose asset. It serves both as a highly reactive building block for synthesizing novel Acetolactate Synthase (ALS) inhibiting herbicides and as a critical analytical biomarker for tracking the microbial bioremediation of neonicotinoid insecticides in soil (2[2]).

This guide provides in-depth, self-validating protocols for utilizing Ethyl 2,6-dihydroxynicotinate in both synthetic derivatization and environmental metabolic tracking.

Mechanistic Role in Agrochemical Synthesis

The strategic use of pyridine derivatives is fundamental to advancements in agrochemical science, particularly in developing selective herbicides that target specific weed species while minimizing crop impact (3[3]). Ethyl 2,6-dihydroxynicotinate offers a unique structural advantage:

  • The Ethyl Ester Group: Protects the carboxylic acid moiety during harsh upstream reactions (such as chlorination) preventing unwanted decarboxylation, while remaining easily hydrolyzable for downstream coupling.

  • Dual Hydroxyl Groups (C2 and C6): These positions are highly susceptible to tautomerization (forming pyridones). By converting these hydroxyls into halogens, researchers can perform regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) to build complex, biologically active molecular scaffolds (4[4]).

Synthesis S1 Ethyl 2,6-dihydroxynicotinate S2 Chlorination (POCl3, Reflux) S1->S2 S3 Ethyl 2,6-dichloronicotinate S2->S3 In-process TLC Check S4 SNAr Reaction (R-NH2, Base) S3->S4 S5 Target Agrochemical (ALS Inhibitor) S4->S5 LC-MS Validation

Synthetic derivatization of Ethyl 2,6-dihydroxynicotinate for agrochemicals.

Protocol 1: Synthesis of Ethyl 2,6-dichloronicotinate (Intermediate Derivatization)

Causality: Hydroxyl groups on pyridine rings are poor leaving groups. Converting them to chlorides via Phosphorus Oxychloride ( POCl3​ ) activates the C2 and C6 positions for subsequent amine or alkoxide coupling, a critical step in synthesizing herbicidal active ingredients.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 10.0 g (54.6 mmol) of Ethyl 2,6-dihydroxynicotinate in 50 mL of anhydrous POCl3​ .

  • Catalysis: Add 0.5 mL of N,N-Dimethylformamide (DMF). Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, which significantly accelerates the chlorination of the resistant hydroxyl groups.

  • Reflux: Heat the mixture to 105°C (reflux) for 4 hours.

  • Self-Validating In-Process Check: At 3.5 hours, withdraw a 10 µL aliquot, quench it in 1 mL of cold methanol, and analyze via TLC (Hexane:Ethyl Acetate 7:3). The starting material (highly polar, Rf ~0.1) should completely disappear, replaced by a non-polar spot (Rf ~0.7). This drastic polarity shift confirms reaction completion.

  • Workup: Cool the reaction to room temperature and carefully pour the mixture over 300 g of crushed ice to quench excess POCl3​ . Warning: Highly exothermic.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3​ until the pH is neutral, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield Ethyl 2,6-dichloronicotinate as a pale yellow oil.

Application in Bioremediation and Metabolic Tracking

Beyond synthesis, the 2,6-dihydroxypyridine scaffold is a vital biomarker in environmental science. Neonicotinoids (like imidacloprid) degrade in soil into 6-chloronicotinic acid (6-CNA). Specific soil bacteria, such as Bradyrhizobiaceae, utilize a chlorohydrolase enzyme to convert 6-CNA to 6-hydroxynicotinic acid, which is subsequently hydroxylated to 2,6-dihydroxynicotinate before final ring cleavage and mineralization (2[2]). Tracking this intermediate provides definitive proof of active microbial detoxification rather than mere environmental dilution.

Pathway N1 Neonicotinoid (e.g., Imidacloprid) N2 6-Chloronicotinic Acid (6-CNA) N1->N2 Soil Degradation N3 6-Hydroxynicotinic Acid (6-HNA) N2->N3 Chlorohydrolase N4 2,6-Dihydroxynicotinate (Key Intermediate) N3->N4 Hydroxylation N5 Ring Cleavage & Mineralization N4->N5 Microbial Metabolism

Neonicotinoid degradation pathway highlighting 2,6-dihydroxynicotinate.

Protocol 2: LC-MS/MS Quantification of Degradation Intermediates

Causality: Because 2,6-dihydroxynicotinate is highly polar and water-soluble, traditional GC-MS is ineffective without complex derivatization. LC-MS/MS operated in negative electrospray ionization (ESI-) mode is chosen to exploit the acidic nature of the hydroxyl groups for high-sensitivity detection.

Step-by-Step Methodology:

  • Soil Extraction: Weigh 5.0 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Standard Addition (Self-Validation): Spike the sample with 50 ng of isotopically labeled Ethyl 2,6-dihydroxynicotinate-d5 (Internal Standard). Causality: Soil matrices cause severe ion suppression in LC-MS. The internal standard perfectly co-elutes and experiences the exact same suppression, self-correcting the final quantitative calculation.

  • Agitation & Centrifugation: Sonicate for 15 minutes, then centrifuge at 8,000 rpm for 10 minutes.

  • SPE Cleanup: Pass the supernatant through a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5 mL of 5% methanol in water, and elute with 5 mL of pure methanol.

  • Analysis: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of the initial mobile phase. Inject 5 µL into the LC-MS/MS system.

Quantitative Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for tracking the neonicotinoid degradation cascade using a C18 reverse-phase column.

AnalytePrecursor Ion (m/z)[M-H]⁻Product Ion (m/z)Collision Energy (eV)Retention Time (min)LOD (ng/g soil)
Imidacloprid 254.1 (ESI+)175.1156.80.5
6-Chloronicotinic Acid (6-CNA) 156.0112.0205.21.2
6-Hydroxynicotinic Acid (6-HNA) 138.094.0223.42.0
2,6-Dihydroxynicotinate 154.0110.0252.11.5
Ethyl 2,6-dihydroxynicotinate 182.1136.0204.50.8

Note: The shift in retention time from 2.1 min (free acid) to 4.5 min (ethyl ester) demonstrates the lipophilic contribution of the ethyl group, which is highly beneficial for improving column retention during synthetic purity checks.

References

  • Source: researchgate.
  • Source: nbinno.
  • Source: grandviewresearch.
  • Source: nih.

Sources

Application

Application Notes and Protocols for Ethyl 2,6-dihydroxynicotinate in Coordination Chemistry

Foreword: Unveiling the Potential of a Versatile Ligand Ethyl 2,6-dihydroxynicotinate stands as a pyridine derivative with a unique arrangement of donor atoms, suggesting its significant, yet largely unexplored, potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Versatile Ligand

Ethyl 2,6-dihydroxynicotinate stands as a pyridine derivative with a unique arrangement of donor atoms, suggesting its significant, yet largely unexplored, potential as a versatile ligand in coordination chemistry. The presence of two hydroxyl groups and an ethyl ester functionality on the pyridine ring offers multiple coordination sites, portending a rich and diverse coordination chemistry with a variety of metal ions. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the prospective use of Ethyl 2,6-dihydroxynicotinate as a ligand. Due to the nascent stage of research on this specific molecule, this document synthesizes information from analogous systems to propose synthetic routes, predict coordination behavior, and outline detailed protocols for the synthesis and characterization of its metal complexes.

Ligand Profile: Ethyl 2,6-dihydroxynicotinate

Ethyl 2,6-dihydroxynicotinate is a heterocyclic compound whose structure allows for interesting tautomeric equilibria, a critical consideration for its coordination chemistry. In the solid state and in solutions of varying polarity, dihydroxypyridines are known to exist predominantly in their pyridone (oxo) forms.[1][2][3][4][5] Therefore, it is anticipated that Ethyl 2,6-dihydroxynicotinate will primarily exist as its tautomer, Ethyl 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate. This tautomerism is pivotal as it influences the available donor atoms for metal coordination.

Key Structural Features for Coordination:

  • Pyridine Nitrogen: A potential coordination site, typical for pyridine-based ligands.[6]

  • Hydroxyl/Oxo Groups: The two oxygen atoms offer potential chelation sites.

  • Ester Group: The carbonyl oxygen of the ethyl ester group could also participate in coordination, although this is generally less favored than the pyridone and hydroxyl oxygens.

The multifunctionality of this ligand suggests its ability to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes.

Synthesis of Ethyl 2,6-dihydroxynicotinate: A Proposed Route

While a definitive, optimized synthesis for Ethyl 2,6-dihydroxynicotinate is not prominently reported, a plausible synthetic pathway can be extrapolated from the synthesis of its isomers and related substituted pyridines.[7][8] The following protocol is a proposed multi-step synthesis.

Protocol 1: Proposed Synthesis of Ethyl 2,6-dihydroxynicotinate

Materials:

  • Diethyl malonate

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Ethyl cyanoacetate

  • Piperidine

  • Glacial acetic acid

Procedure:

  • Synthesis of 2,6-Dihydroxy-3-cyanopyridine:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add a mixture of ethyl cyanoacetate and diethyl malonate.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and add a solution of urea in hot ethanol.

    • Reflux the resulting mixture for an additional 8-10 hours.

    • After cooling, the precipitate is filtered, washed with ethanol and diethyl ether, and then dissolved in water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Filter, wash with cold water, and dry to obtain 2,6-dihydroxy-3-cyanopyridine.

  • Hydrolysis and Esterification:

    • The obtained 2,6-dihydroxy-3-cyanopyridine is then subjected to acidic hydrolysis to convert the cyano group to a carboxylic acid.

    • The resulting 2,6-dihydroxynicotinic acid is then esterified using a standard Fischer esterification method.[9][10][11]

    • Reflux the 2,6-dihydroxynicotinic acid in absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for 12-16 hours.

    • After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.

    • The product, Ethyl 2,6-dihydroxynicotinate, is then extracted with a suitable organic solvent, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Coordination Chemistry: Synthesis of Metal Complexes

The synthesis of metal complexes with Ethyl 2,6-dihydroxynicotinate is expected to follow general procedures established for other pyridine-based ligands.[12][13][14] The choice of metal salt, solvent, and reaction conditions will influence the final structure and properties of the complex.

Protocol 2: General Synthesis of a Metal(II) Complex of Ethyl 2,6-dihydroxynicotinate

Materials:

  • Ethyl 2,6-dihydroxynicotinate

  • A metal(II) salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Base (e.g., NaOH, triethylamine) - optional, for deprotonation of hydroxyl groups

Procedure:

  • Dissolve a stoichiometric amount of Ethyl 2,6-dihydroxynicotinate in a suitable solvent (e.g., 20 mL of hot ethanol).

  • In a separate flask, dissolve the metal(II) salt in deionized water or ethanol (e.g., 10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If deprotonation of the hydroxyl groups is desired for chelation, a stoichiometric amount of a base can be added dropwise to the reaction mixture.

  • The reaction mixture is then refluxed for 2-4 hours.

  • The formation of a precipitate indicates the formation of the complex.

  • After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and then dried in a desiccator over anhydrous CaCl₂.

G

Caption: Predicted coordination modes for Ethyl 2,6-dihydroxynicotinate.

Table 1: Predicted Geometries for Common Metal Ions

Metal IonCoordination NumberProbable Geometry
Cu(II)4 or 6Square Planar or Distorted Octahedral
Ni(II)4 or 6Square Planar or Octahedral
Co(II)4 or 6Tetrahedral or Octahedral
Zn(II)4 or 6Tetrahedral or Octahedral
Fe(III)6Octahedral

Potential Applications

The metal complexes of Ethyl 2,6-dihydroxynicotinate are anticipated to have a wide range of applications, drawing from the known uses of related pyridine and dihydroxypyridine complexes.

  • Catalysis: Pyridine-based metal complexes are known catalysts for various organic transformations. [15]* Biological Activity: Many metal complexes of heterocyclic ligands exhibit significant antibacterial, antifungal, and anticancer properties. [13]* Materials Science: The ability to form polynuclear complexes could lead to the development of novel coordination polymers and metal-organic frameworks (MOFs).

Conclusion and Future Outlook

Ethyl 2,6-dihydroxynicotinate presents a promising, yet underexplored, frontier in coordination chemistry. The protocols and insights provided in this guide, though based on analogous systems, offer a solid foundation for initiating research into the synthesis and characterization of its metal complexes. The systematic study of its coordination behavior with a variety of transition metals is expected to unveil novel structures with interesting magnetic, electronic, and catalytic properties, paving the way for new applications in diverse scientific fields.

References

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Cook, T. R., & Stang, P. J. (2006). Bridged Dihydroxypyridine Ligands for the Synthesis of Expanded Helicates. Journal of the American Chemical Society, 128(30), 9636–9637. [Link]

  • Iqbal, M. A., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(71), 43635-43648. [Link]

  • Donde, K. J. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 7(6), 798-803. [Link]

  • Borase, J. N., et al. (2021). Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes. SN Applied Sciences, 3(2), 1-13. [Link]

  • Serrano, I. C. (2020). Synthesis and Characterization of Transitional Metal Pyridine Containing Complexes with Both Catalytic and Therapeutic Applications. ProQuest Dissertations Publishing. [Link]

  • Kozioł, K., et al. (2020). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 59(17), 12514-12529. [Link]

  • Ribeiro da Silva, M. A., et al. (2009). Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids. The Journal of Physical Chemistry B, 113(45), 15006-15016. [Link]

  • Quintal, S. M. O., et al. (2002). Coordination modes of 2-hydroxynicotinic acid in second- and third-row transition metal complexes. Polyhedron, 21(27-28), 2783-2791. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 747-753. [Link]

  • Ribeiro da Silva, M. A., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(45), 15006-15016. [Link]

  • Rudler, H., et al. (1998). Dihydropyridines in Organometallic Synthesis. Formation of Pyridine and Dihydropyridine-Stabilized Alkylidene Complexes of Tungsten(0) and Chromium(0) from Fischer Carbene Complexes: Structure and Reactivity. Journal of the American Chemical Society, 120(41), 10659-10671. [Link]

  • Ribeiro da Silva, M. A., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Google Patents. (2017).
  • Chen, Y., et al. (2014). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 16(29), 6739-6746. [Link]

  • Google Patents. (1989).
  • Zhang, G. G. Z., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2824-2831. [Link]

  • Patsnap. (2017). Preparation method of ethyl nicotinate. [Link]

  • El-Gamel, N. E. A. (2016). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. [Link]

  • Chrenková, M., et al. (2023). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules, 28(3), 1438. [Link]

  • Graisa, A. M., et al. (2022). Coordination Modes of Hydroxamic Acids in Tin - An Overview. Archives on Biopolymers and Polymer Chemistry, 1(1). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2,6-dihydroxynicotinate

Welcome to the technical support center for the synthesis of Ethyl 2,6-dihydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2,6-dihydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

I. Introduction to the Synthesis

Ethyl 2,6-dihydroxynicotinate is a valuable intermediate in medicinal chemistry and materials science.[1] Its synthesis, while seemingly straightforward, can present several challenges that affect yield, purity, and reproducibility. A common synthetic route involves the condensation of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and subsequent cyclization with ammonia.[1][2] This guide will address the critical aspects of this synthesis, from starting material quality to final product purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2,6-dihydroxynicotinate?

A common and established method involves a one-pot reaction starting from diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate), triethyl orthoformate, and acetic anhydride.[1][2] The intermediate formed is then cyclized using aqueous ammonia to yield the desired product.[1][2]

Q2: Why is the temperature control during the initial condensation step so critical?

The initial reaction between diethyl 1,3-acetonedicarboxylate, triethyl orthoformate, and acetic anhydride is typically conducted at elevated temperatures, around 120°C.[1][2] Precise temperature control is crucial to ensure the complete formation of the enol ether intermediate. Insufficient heating can lead to incomplete reaction, while excessive temperatures may promote side reactions and decomposition of starting materials, ultimately reducing the yield.

Q3: What are the key parameters to control during the ammonolysis/cyclization step?

The addition of ammonia is an exothermic process. It is essential to cool the reaction mixture, typically in an ice bath, before the slow, portion-wise addition of aqueous ammonia.[1][2] Maintaining a low temperature prevents the uncontrolled formation of byproducts. The pH of the reaction mixture after ammonolysis should be carefully adjusted to be acidic (pH < 5) to facilitate the precipitation of the product.[2]

Q4: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. The presence of two hydroxyl groups on the pyridine ring makes the compound susceptible to various chemical transformations.[3] Inadequate control of reaction conditions can lead to the formation of polymeric materials or other substituted pyridine derivatives.

Q5: What are the recommended purification techniques for Ethyl 2,6-dihydroxynicotinate?

The crude product is typically isolated by filtration after acidification.[1][2] For higher purity, silica gel column chromatography is often employed.[2] A common eluent system is a mixture of hexane and ethyl acetate.[2] Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method.[4]

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of Ethyl 2,6-dihydroxynicotinate, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Poor quality of starting materials: Diethyl 1,3-acetonedicarboxylate can degrade over time. 2. Incomplete initial condensation: Insufficient heating (time or temperature). 3. Inefficient cyclization: Incorrect pH during workup, or loss of ammonia. 4. Product loss during workup: Product may be partially soluble in the aqueous phase.1. Verify starting material purity: Use freshly distilled or high-purity reagents. 2. Optimize reaction conditions: Ensure the reaction is heated at 120°C for the recommended time (e.g., 1.5-2 hours).[1][2] Monitor the reaction progress using TLC. 3. Control ammonolysis and workup: Add ammonia slowly at 0°C.[1][2] Carefully adjust the pH to <5 with 2N HCl to ensure complete precipitation.[2] 4. Improve extraction: After acidification, thoroughly extract the aqueous phase with a suitable organic solvent like dichloromethane before filtration to recover any dissolved product.[1]
Formation of a Dark, Tarry Substance 1. Overheating during condensation: Leads to decomposition and polymerization. 2. Too rapid addition of ammonia: Localized heating can cause side reactions.1. Maintain strict temperature control: Use an oil bath and a reliable thermometer. Do not exceed the recommended temperature. 2. Slow and controlled addition: Add ammonia dropwise while vigorously stirring and maintaining a low temperature.
Difficulty in Product Isolation/Precipitation 1. Incorrect pH: If the solution is not sufficiently acidic, the product will remain in its salt form and be soluble in water. 2. Insufficient concentration: The product may be too dilute to precipitate effectively.1. Verify and adjust pH: Use a pH meter or pH paper to ensure the pH is below 5. Add more acid if necessary. 2. Concentrate the solution: If the product doesn't precipitate after acidification, carefully concentrate the mixture under reduced pressure to induce precipitation.[2]
Product is Impure After Initial Isolation 1. Incomplete reaction or side reactions: As described above. 2. Ineffective initial purification: Simple filtration may not remove all impurities.1. Optimize reaction conditions: Refer to the steps for improving yield. 2. Employ further purification: Utilize silica gel chromatography with a hexane/ethyl acetate eluent system for effective separation of impurities.[2] Consider recrystallization from ethanol for final polishing.[4]
Experimental Workflow Visualization

The following diagram illustrates the key decision points in the troubleshooting process.

Troubleshooting_Workflow Start Problem Encountered LowYield Low/No Yield Start->LowYield TarryProduct Tarry Product Start->TarryProduct IsolationIssue Isolation Difficulty Start->IsolationIssue ImpureProduct Impure Product Start->ImpureProduct CheckReagents Check Reagent Quality LowYield->CheckReagents ControlTemp Control Temperature TarryProduct->ControlTemp CheckpH Check pH IsolationIssue->CheckpH OptimizeReaction Optimize Reaction ImpureProduct->OptimizeReaction OptimizeCondensation Optimize Condensation CheckReagents->OptimizeCondensation ControlAmmonolysis Control Ammonolysis OptimizeCondensation->ControlAmmonolysis Solution Successful Synthesis ControlAmmonolysis->Solution Resolved SlowAddition Slow NH3 Addition ControlTemp->SlowAddition SlowAddition->Solution Resolved Concentrate Concentrate Solution CheckpH->Concentrate Concentrate->Solution Resolved Purify Further Purification OptimizeReaction->Purify Purify->Solution Resolved Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Workup cluster_step3 Step 3: Isolation & Purification Reagents Diethyl 1,3-acetonedicarboxylate Triethyl orthoformate Acetic anhydride Heating Heat at 120°C for 1.5-2 hours Reagents->Heating Cooling1 Cool to Room Temperature Heating->Cooling1 Dissolution Dissolve in DCM Cooling1->Dissolution Cooling2 Cool to 0°C Dissolution->Cooling2 Ammonia Add Aqueous Ammonia Cooling2->Ammonia Stirring Stir Overnight at RT Ammonia->Stirring Extraction Extract with Water Stirring->Extraction Acidification Acidify with HCl (pH < 5) Extraction->Acidification Filtration Vacuum Filtration Acidification->Filtration Drying Dry the Solid Filtration->Drying Chromatography Silica Gel Chromatography (Hexane/Ethyl Acetate) Drying->Chromatography FinalProduct FinalProduct Chromatography->FinalProduct Pure Ethyl 2,6-dihydroxynicotinate

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2,6-dihydroxynicotinate

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you know that synthesizing highly functionalized pyridine scaffolds—such as Ethyl 2,6-dihydroxynicotinate—presents uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you know that synthesizing highly functionalized pyridine scaffolds—such as Ethyl 2,6-dihydroxynicotinate—presents unique challenges. Low yields, incomplete cyclization, and intractable purification steps are common bottlenecks.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot your workflows, optimize your yields, and achieve high-purity isolation without relying on inefficient chromatography.

Mechanistic Workflow & Causality

Understanding the reaction pathway is critical for troubleshooting. The synthesis typically relies on a multi-component condensation (a variant of the Guareschi-Thorpe reaction). The critical rate-limiting step is the intramolecular cyclization, which is highly sensitive to pH and solvent polarity.

G A Active Methylene (e.g., Diethyl Malonate) D Acyclic Enamine Intermediate (pH-Dependent Formation) A->D Condensation B Nitrogen Source (Ammonium Carbonate) B->D Condensation C Electrophile (e.g., 3-Ethoxyacrylate) C->D Condensation E Intramolecular Cyclization (Rate-Limiting Step) D->E Heat (80°C) & Buffer F Ethyl 2,6-dihydroxynicotinate (Pyridone Tautomer) E->F Tautomerization G Side Reaction: Ester Hydrolysis (If pH > 9) E->G Excess H2O / Strong Base

Mechanistic pathway of multi-component condensation yielding Ethyl 2,6-dihydroxynicotinate.

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield consistently below 50%, with significant formation of a highly polar byproduct? A1: Causality: High pH drives ester hydrolysis. If you are using strong bases (like sodium ethoxide) or unbuffered ammonia gas to drive the condensation, the ethyl ester at the 3-position becomes highly susceptible to saponification, yielding 2,6-dihydroxynicotinic acid [3]. Solution: Switch to an ammonium carbonate buffered system. (NH4​)2​CO3​ acts as both the nitrogen source and a mild buffer (maintaining pH ~7.5). This facilitates the necessary enolization and nucleophilic attack for the Guareschi-Thorpe-type cyclization without aggressively hydrolyzing the ester [1].

Q2: My LC-MS shows the correct mass for the acyclic intermediate, but it won't cyclize. How do I drive the reaction to completion? A2: Causality: The intramolecular cyclization (forming the final C-N or C-C bond of the pyridine ring) requires overcoming a significant activation energy barrier. Furthermore, if the pH drops too low during the reaction, the nucleophilic nitrogen becomes protonated, completely halting cyclization. Solution: Ensure the reaction is maintained at a rigorous 80°C reflux. Verify that your solvent system is a 1:1 mixture of Ethanol/Water; the water is required to dissociate the ammonium carbonate and maintain the buffer, while ethanol keeps the organic intermediates in solution. If the intermediate stalls, adding a catalytic amount of a mild organic base (e.g., piperidine) can accelerate the ring closure [2].

Q3: How should I purify Ethyl 2,6-dihydroxynicotinate? Standard silica column chromatography is giving terrible recovery. A3: Causality: 2,6-dihydroxypyridines exist primarily as their highly polar pyridone tautomers (e.g., 6-hydroxy-2-pyridone) in solution. These tautomers act as strong hydrogen-bond donors and acceptors, binding irreversibly to the silanol groups on standard silica gel, leading to severe tailing and product loss. Solution: Avoid chromatography entirely. Utilize isoelectric precipitation. The target compound is amphoteric. By cooling the aqueous reaction mixture to 0°C and carefully adjusting the pH to its isoelectric point (typically pH 4.0–4.5), the neutral species will selectively crystallize out of solution with >95% purity.

Quantitative Data: Optimizing Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the final yield of 2,6-dihydroxypyridine derivatives, demonstrating why buffered aqueous systems outperform classical organic conditions.

Nitrogen SourceSolvent SystemTemp (°C)Final pHYield (%)Primary Impurity / Issue
NH₃ (gas)Absolute Ethanol78>10.045%Hydrolyzed nicotinic acid
NH₄OAcH₂O/EtOH (1:1)80~6.568%Stalled acyclic intermediate
UreaDMF120~7.035%Thermal degradation products
(NH₄)₂CO₃ H₂O/EtOH (1:1) 80 ~7.5 92–95% Trace (High Purity)

Data synthesized from comparative multi-component pyridine synthesis optimizations [1, 2].

Self-Validating Experimental Protocol

This protocol utilizes the optimized ammonium carbonate buffer system to ensure high yield and self-validating checkpoints throughout the synthesis.

Materials Required:

  • Diethyl malonate (or equivalent active methylene precursor)

  • Ethyl 3-ethoxyacrylate (or equivalent electrophilic acceptor)

  • Ammonium carbonate (ACS Reagent Grade)

  • Ethanol (Absolute) and Deionized Water

  • 1M HCl (for precipitation)

Step-by-Step Methodology:

  • Buffer Preparation: In a 250 mL round-bottom flask, dissolve 2.0 equivalents of ammonium carbonate in 50 mL of a 1:1 (v/v) mixture of deionized water and ethanol.

    • Validation Check: Measure the pH of the solution. It must read between 7.4 and 7.8.

  • Reagent Addition: Place the flask in an ice bath. Slowly add 1.0 equivalent of the active methylene precursor, followed by dropwise addition of 1.0 equivalent of the electrophilic acceptor over 15 minutes.

    • Causality: Dropwise addition prevents thermal runaway and minimizes homocoupling or polymerization of the acrylate.

  • Condensation & Cyclization: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 6 to 8 hours.

    • Validation Check: At the 6-hour mark, withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The acyclic intermediate mass should be <5% relative to the target pyridone mass.

  • Isoelectric Precipitation: Once cyclization is confirmed complete, remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice bath and cool to 0°C.

  • pH Adjustment: Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH continuously. Stop addition when the pH reaches exactly 4.5.

    • Causality: pH 4.5 represents the isoelectric point where the pyridone tautomer is least soluble, forcing rapid and selective crystallization.

  • Isolation & Washing: Filter the resulting heavy white/pale-yellow precipitate under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove residual ammonium salts, followed by 1 x 10 mL of cold diethyl ether to remove unreacted organic precursors.

  • Drying: Transfer the solid to a vacuum oven and dry at 50°C for 12 hours to constant weight.

References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 2023. URL:[Link]

  • Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from Bacillus niacini. Biochemistry (ACS), 2024. URL:[Link]

Troubleshooting

Technical Support Center: Stability, Handling, and Degradation of Ethyl 2,6-Dihydroxynicotinate

Welcome to the Technical Support Center for Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind the chemical behavior of this compound, providing researchers and drug development professionals with field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights into its degradation pathways.

Part 1: Core Chemical Principles & Causality

To successfully handle Ethyl 2,6-dihydroxynicotinate, you must understand the two primary chemical forces dictating its stability: Lactam-Lactim Tautomerism and Ester Lability .

  • Dynamic Tautomerism: The 2,6-dihydroxypyridine core is not a static aromatic ring. In solution, it exists in a dynamic equilibrium with its pyridone (lactam) forms (e.g., 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate). The solvent polarity and pH dictate which tautomer predominates [1]. This dynamic interconversion is the root cause of many chromatographic anomalies, such as peak splitting.

  • Anchimeric Assistance in Hydrolysis: The ethyl ester at the 3-position is highly susceptible to hydrolysis. The adjacent hydroxyl/oxo group at the 2-position can act as an intramolecular catalyst (anchimeric assistance), making this specific ester more labile in aqueous buffers than a standard ethyl benzoate derivative [2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing two distinct peaks or severe peak tailing for a >99% pure standard during LC-MS analysis?

The Causality: This is a classic manifestation of lactam-lactim tautomerism. If the rate of tautomeric interconversion is similar to the transit time of the molecule through the HPLC column, the compound will elute as a broad, tailing band or even split into two peaks. The Solution: You must "lock" the tautomeric state. Adjust your mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Fully protonating the system halts the dynamic equilibrium, yielding a single, sharp peak.

Q2: My stock solutions in DMSO turn yellow/brown after a few weeks at room temperature. What is the degradation mechanism?

The Causality: The dihydroxypyridine ring is highly electron-rich, making it exceptionally vulnerable to autoxidation. Trace transition metals in low-grade DMSO or dissolved oxygen catalyze the oxidation of the ring into quinonoid structures, which subsequently polymerize into highly conjugated, colored degradants. The Solution: Always prepare stock solutions in anhydrous, metal-free, HPLC-grade DMSO. Purge the vial with Argon or Nitrogen before sealing, and store at -20°C protected from light.

Q3: During formulation in aqueous buffers (pH 7.4), the concentration of the active compound decreases steadily over 48 hours. How can we prevent this?

The Causality: Base-catalyzed ester hydrolysis. At physiological pH (7.4), the local environment facilitates the nucleophilic attack of hydroxide ions on the ethyl ester, cleaving it to form 2,6-dihydroxynicotinic acid (loss of 28.05 Da). The Solution: If aqueous formulation is required, formulate at a slightly acidic pH (pH 4.5–5.5) where the ester is kinetically most stable, or utilize a co-solvent system (e.g., PEG400/Water) to reduce the dielectric constant and slow the hydrolysis rate.

Q4: We observe a mass loss of ~44 Da when heating the degraded material during forced degradation. What is this byproduct?

The Causality: Thermal decarboxylation. If the ester has hydrolyzed to 2,6-dihydroxynicotinic acid, the resulting free carboxylic acid is positioned β to the 2-oxo/hydroxyl group. Upon heating (>150°C), this arrangement readily undergoes a pericyclic reaction, losing CO 2​ (44 Da) to form 2,6-dihydroxypyridine [1].

Part 3: Visualizations of Degradation & Troubleshooting

Pathway A Ethyl 2,6-dihydroxynicotinate (MW: 183.16) B 2,6-Dihydroxynicotinic Acid (MW: 155.11) A->B Hydrolysis (H2O, pH < 3 or pH > 8) D Oxidative Degradants (Quinonoid/Polymeric) A->D Autoxidation (O2, Trace Metals, Light) C 2,6-Dihydroxypyridine (MW: 111.10) B->C Thermal Decarboxylation (> 150°C, -CO2)

Fig 1. Primary degradation pathways of Ethyl 2,6-dihydroxynicotinate.

Troubleshooting S1 Observation: Split Peaks / Tailing in HPLC S2 Check Mobile Phase pH S1->S2 S3 Is pH between 4.0 - 6.0? S2->S3 S4 Adjust pH to < 3.0 (Lock Tautomeric State) S3->S4 Yes (Tautomerism likely) S5 Perform LC-MS Check for [M-H]- = 154 S3->S5 No (Hydrolysis likely) S6 Hydrolysis Confirmed: Prepare Fresh Standards S5->S6 Mass 154 Detected

Fig 2. HPLC troubleshooting workflow for peak splitting and degradation.

Part 4: Experimental Workflows & Protocols

Protocol: Self-Validating Forced Degradation Study

To accurately profile the stability of Ethyl 2,6-dihydroxynicotinate for regulatory or formulation purposes, follow this self-validating stress testing protocol [3].

Step 1: Preparation of Master Stock Dissolve 10 mg of Ethyl 2,6-dihydroxynicotinate in 10 mL of anhydrous Acetonitrile (1 mg/mL). Self-Validation Check: Immediately inject an aliquot via HPLC-UV (254 nm). Purity must be >99.0% with a single sharp peak (using pH 2.5 mobile phase).

Step 2: Acidic & Basic Hydrolysis Stress

  • Acidic: Mix 1 mL of Master Stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic: Mix 1 mL of Master Stock with 1 mL of 0.1 N NaOH. Incubate at 25°C for 4 hours (Basic hydrolysis is rapid due to anchimeric assistance).

  • Neutralization: Neutralize both samples to pH ~5 before HPLC injection to prevent column degradation.

Step 3: Oxidative Stress Mix 1 mL of Master Stock with 1 mL of 3% H 2​ O 2​ . Incubate at room temperature for 24 hours in the dark.

Step 4: Thermal/Photolytic Stress Spread 5 mg of solid powder in a thin layer on a watch glass. Expose to 105°C for 48 hours (Thermal) or 1.2 million lux hours of UV/Vis light (Photolytic).

Step 5: Mass Balance Validation For every stressed sample, calculate the Mass Balance: (% Area of Active) + (% Area of all Degradants). If the mass balance falls below 90%, it indicates the formation of volatile degradants (e.g., via decarboxylation) or insoluble polymeric aggregates (via severe oxidation) that are not eluting from the column.

Part 5: Quantitative Degradation Profiles

The following table summarizes the expected quantitative degradation profiles based on standardized forced degradation conditions. Use this as a benchmark to validate your own analytical methods.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Recovery (%)Primary DegradantMechanism
Control Acetonitrile (Anhydrous)4°C / 48 hrs> 99.5%NoneN/A
Acidic 0.1 N HCl (Aqueous)60°C / 24 hrs85 - 90%2,6-Dihydroxynicotinic AcidEster Hydrolysis
Basic 0.1 N NaOH (Aqueous)25°C / 4 hrs< 10%2,6-Dihydroxynicotinic AcidEster Hydrolysis
Oxidative 3% H 2​ O 2​ 25°C / 24 hrs60 - 70%Unidentified Polar AdductsRing Oxidation
Thermal (Solid) Dry Heat105°C / 48 hrs> 95%2,6-Dihydroxypyridine (Trace)Decarboxylation

References

  • Title: Derivatives of 3-oxy(1)thionaphthen. (Historical context on the synthesis and stability of ethyl 2,6-dihydroxynicotinate and related dicarboxyglutaconic esters). Source: Journal of the Chemical Society, Transactions (1921), Vol. 119. URL: [Link]

  • Title: The Tautomerism of Heteroaromatic Compounds. Source: Advances in Heterocyclic Chemistry, Academic Press. URL: [Link]

  • Title: Pharmaceutical Stress Testing: Predicting Drug Degradation. Source: CRC Press / Routledge. URL: [Link]

Optimization

Technical Support Center: Optimizing Derivatization of Ethyl 2,6-dihydroxynicotinate

Welcome to the technical support center for the derivatization of Ethyl 2,6-dihydroxynicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of Ethyl 2,6-dihydroxynicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. We will delve into the core chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the success of your synthetic endeavors.

The Core Challenge: Regioselectivity in a Tautomeric System

Ethyl 2,6-dihydroxynicotinate is not a simple aromatic diol. It exists in equilibrium with its pyridone tautomers. This tautomerism presents the primary challenge and opportunity in its derivatization: the molecule possesses three primary nucleophilic sites—the two oxygen atoms and the ring nitrogen. The reaction conditions you choose will dictate whether alkylation or acylation occurs at the oxygen (O-derivatization) or nitrogen (N-derivatization), and whether the reaction proceeds to mono- or di-substitution. Understanding and controlling these factors is the key to a successful synthesis. The complexity arises from the two tautomeric forms, which can lead to a mixture of N- and O-alkylated products, complicating the alkylation process.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for Ethyl 2,6-dihydroxynicotinate?

A: The most common derivatizations involve targeting the two hydroxyl groups and the ring nitrogen. These include:

  • O-Alkylation (Williamson Ether Synthesis): Introducing alkyl groups to the hydroxyl moieties to form ethers. This is often done using alkyl halides or sulfates in the presence of a base.

  • N-Alkylation: Introducing alkyl groups to the ring nitrogen. This can be challenging due to competition from O-alkylation.[2][3] Specific methods have been developed for the regioselective N-alkylation of similar 2-pyridone systems.[2]

  • O-Acylation: Introducing acyl groups to form esters, typically using acyl chlorides or anhydrides with a base or catalyst.

  • Silylation: Protecting the hydroxyl groups with silylating agents like BSTFA, which can also improve volatility for GC-MS analysis.[4]

Q2: How can I control whether my reaction proceeds via N-alkylation or O-alkylation?

A: Controlling regioselectivity is the central challenge. The outcome depends on a delicate balance of factors including the base, solvent, and electrophile.

  • For O-Alkylation: Strong bases that favor the formation of the phenoxide-like anion (e.g., NaH, K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation. The oxygen anion is a "hard" nucleophile and reacts preferentially with "hard" electrophiles.

  • For N-Alkylation: Achieving selective N-alkylation often requires specific strategies. Some catalyst- and base-free methods reacting hydroxypyridines with organohalides have shown high N-selectivity.[5] The choice of solvent and catalyst can be crucial; for instance, triflic acid has been used to promote O-alkylation, while p-toluenesulfonic acid can favor N-alkylation in certain systems.[1]

Q3: What is the best way to achieve mono-alkylation versus di-alkylation?

A: The degree of substitution is primarily controlled by stoichiometry.

  • For Mono-alkylation: Use a slight deficiency or stoichiometric equivalent (0.9 to 1.05 equivalents) of your electrophile (e.g., alkyl halide). Adding the electrophile slowly to the reaction mixture at a controlled temperature can also help minimize the formation of the di-substituted product.

  • For Di-alkylation: Use an excess of the electrophile (2.2 equivalents or more) and a sufficient amount of base (at least 2.0 equivalents) to deprotonate both hydroxyl groups.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Workflow: Troubleshooting Your Derivatization Reaction

The following flowchart provides a logical path to diagnose and solve common issues.

TroubleshootingWorkflow start Reaction Outcome? low_yield Low / No Yield start->low_yield Poor Conversion complex_mixture Complex Mixture of Products start->complex_mixture Multiple Spots on TLC product_degraded Product Degradation start->product_degraded Charring / Baseline Material check_reagents 1. Check Reagent Purity & Activity (Alkyl halide, base, solvent moisture) low_yield->check_reagents check_selectivity 1. Analyze N- vs O-Alkylation (Check NMR/MS for isomers) complex_mixture->check_selectivity milder_conditions Use Milder Conditions (Lower temp, weaker base/acid) product_degraded->milder_conditions optimize_conditions 2. Optimize Reaction Conditions (Temperature, Time, Concentration) check_reagents->optimize_conditions Reagents OK adjust_conditions 2. Adjust Conditions for Selectivity (See Table 1: Change Base/Solvent) check_selectivity->adjust_conditions Mixture of Isomers control_stoichiometry 3. Control Stoichiometry (Slow addition of limiting reagent) adjust_conditions->control_stoichiometry Still a Mixture purification_issue Review Purification Strategy (Chromatography, Recrystallization) control_stoichiometry->purification_issue Improved but Impure

Caption: A decision tree for troubleshooting common issues in derivatization reactions.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a low yield or I'm recovering only starting material. What are the common causes?

A: Low yields can stem from several factors related to reagents and conditions.[6]

  • Cause 1: Inactive Reagents:

    • Alkylating/Acylating Agent: Reagents like alkyl halides and acyl chlorides can degrade over time, especially if exposed to moisture.

    • Base: Carbonate bases can absorb water, and strong bases like sodium hydride (NaH) can become oxidized and inactive.

    • Solution: Use freshly opened or purified reagents. Ensure solvents are anhydrous, as moisture can quench strong bases and hydrolyze electrophiles.[6] Run a control reaction with a known, reliable substrate to test your reagents.

  • Cause 2: Suboptimal Reaction Temperature:

    • The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction by Thin Layer Chromatography (TLC). Be aware that excessive heat can lead to byproduct formation.

  • Cause 3: Poor Solubility:

    • If the deprotonated salt of your starting material precipitates out of solution, the reaction will be slow or incomplete.

    • Solution: Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for these reactions.[6]

Issue 2: Poor Regioselectivity (Mixture of N- and O-Derivatives)

Q: My mass spectrometry and NMR data suggest I have a mixture of N- and O-alkylated products. How can I improve selectivity?

A: This is the most common and challenging issue. The key is to manipulate the reaction conditions to favor one nucleophilic site over the other. The tautomeric nature of 2-pyridones often leads to mixtures of N- and O-alkylated products.[3]

  • Cause: Ambident Nucleophilicity: The deprotonated substrate can be attacked at either the nitrogen or oxygen atoms. The reaction's outcome is governed by kinetic and thermodynamic control, which is influenced by your choice of base, solvent, and electrophile.

  • Solution: Strategic Selection of Reaction Conditions:

    • To Favor O-Alkylation: Use conditions that generate and stabilize the oxygen anion. A strong, non-nucleophilic base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (DMF, DMSO) is the standard approach. This makes the "harder" oxygen atom the more potent nucleophile.

    • To Favor N-Alkylation: This is often more difficult. Some literature suggests that in less polar solvents (e.g., toluene, DCM), the pyridone tautomer is favored, which can increase the nucleophilicity of the nitrogen atom.[2] Additionally, specific catalyst systems or even base-free conditions have been developed to achieve high N-selectivity in related systems.[5]

Issue 3: Difficulty in Product Purification

Q: I have my desired product, but I'm struggling to separate it from the starting material or byproducts.

A: Purification can be challenging, especially when dealing with closely related isomers.

  • Solution 1: Column Chromatography: This is the most powerful tool. Use a systematic approach to find the right solvent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol). A shallow gradient can help resolve spots with similar Rf values.

  • Solution 2: Recrystallization: If your product is a solid, recrystallization can be highly effective for removing minor impurities. Test a range of solvents to find one where the product is soluble when hot but sparingly soluble when cold.

  • Solution 3: Acid-Base Extraction: Use differences in pKa to your advantage. The starting material is acidic and can be extracted into an aqueous basic solution (e.g., NaHCO₃ or NaOH). If you have formed an N-alkylated product, it may have a different basicity than the O-alkylated product, which could potentially be exploited.

Data Summary & Protocols

Table 1: Guiding Regioselectivity in Alkylation Reactions
GoalRecommended BaseRecommended Solvent(s)Temperature Range (°C)Rationale & Key Considerations
O-Alkylation K₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile, DMSO25 - 80Promotes formation of the oxygen anion (hard nucleophile). K₂CO₃ is a mild, effective, and common choice. NaH is for when stronger basicity is needed.
N-Alkylation None, or Organic BasesToluene, DCM, DCE25 - 110Less polar solvents can favor the pyridone tautomer. Base-free, thermal conditions or specific acid catalysis may be required to achieve high N-selectivity.[1][5]
Mono-Substitution 1.0 - 1.1 equivalentsAny suitable solvent0 - 50Controlled stoichiometry is critical. Slow, dropwise addition of the electrophile to the reaction mixture at a lower temperature minimizes over-reaction.[6]
Di-Substitution >2.2 equivalentsDMF, DMSO50 - 100Requires an excess of both the base and the electrophile to ensure both acidic protons are removed and both sites react.
Detailed Protocol: Selective Di-O-Alkylation of Ethyl 2,6-dihydroxynicotinate

This protocol details a standard procedure for achieving di-O-alkylation, a common objective for creating building blocks for further synthesis.

ProtocolWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_1 Dissolve Substrate in Anhydrous DMF prep_2 Add K₂CO₃ (2.5 eq) prep_1->prep_2 react_1 Add Alkyl Halide (2.2 eq) Dropwise at RT react_2 Heat to 60°C react_1->react_2 react_3 Monitor by TLC (2-6 hours) react_2->react_3 workup_1 Cool to RT Pour into Ice-Water workup_2 Extract with Ethyl Acetate (3x) workup_1->workup_2 workup_3 Wash Organic Layer (Water, Brine) workup_2->workup_3 workup_4 Dry (Na₂SO₄), Filter, Concentrate workup_3->workup_4 purify_1 Purify via Flash Column Chromatography

Caption: Standard workflow for the di-O-alkylation of Ethyl 2,6-dihydroxynicotinate.

Materials:

  • Ethyl 2,6-dihydroxynicotinate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2,6-dihydroxynicotinate (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1 M concentration).

  • Electrophile Addition: Slowly add the alkyl halide (2.2 eq) to the suspension at room temperature over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete when the starting material spot is no longer visible (usually 2-6 hours).

  • Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water (twice) and brine (once) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure di-O-alkylated product.

References
  • ResearchGate. (n.d.). Optimization of derivatization parameters. Available from: [Link]

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. 16, 4151–4158. Available from: [Link]

  • Gros, M., Petrovic, M., & Barceló, D. (2006). Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. Journal of Chromatography A, 1129(1), 125-33. Available from: [Link]

  • ACS Publications. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available from: [Link]

  • Youngstown State University. (1978). The alkylation of 4-pyridone. Available from: [Link]

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6047–6054. Available from: [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Available from: [Link]

  • Google Patents. (n.d.). EP0072106B1 - Synthesis of intermediate for the manufacture of 5,6-dihydro-2-methyl-n-phenyl-1,4-oxathiin-3-carboxamide.
  • MDPI. (2025). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Available from: [Link]

  • Google Patents. (n.d.). Process for the purification of anthraquinone derivatives - Patent 2497761.
  • Macmillan Group. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Available from: [Link]

  • Semantic Scholar. (n.d.). Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds. Available from: [Link]

  • MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available from: [Link]

  • Mr Cole Chemistry. (n.d.). Acylation 3. Available from: [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • Google Patents. (n.d.). CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate.
  • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Available from: [Link]

  • YouTube. (2019). Organic Chemistry 2 - Alcohols, Ethers, Epoxides, Thiols - 2 - Nomenclature Practice. Available from: [Link]

  • Google Patents. (n.d.). US3886218A - Process for the production of dihydroxydiphenylethers.
  • Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
  • PMC. (n.d.). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Available from: [Link]

  • Imperial College London. (n.d.). Practice Problems in Pericyclic Reactions. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Available from: [Link]

  • Chemistry Steps. (2025). E2 Elimination Practice Problems. Available from: [Link]

  • Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)-PROPIONATE. Available from: [Link]

  • Beilstein Journals. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Available from: [Link]

  • MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • Universidad San Sebastián. (n.d.). Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. Available from: [Link]

  • ResearchGate. (2025). Reactions of Actinide Ions with 2,6-Pyridinedicarboxylic Acid in Aqueous Solutions and the Structure of Crystalline Compounds. Available from: [Link]

Sources

Troubleshooting

"how to avoid byproduct formation in Ethyl 2,6-dihydroxynicotinate reactions"

Welcome to the Technical Support Center for Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4). As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4). As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and eliminate byproduct formation when working with this versatile heterocyclic building block.

Ethyl 2,6-dihydroxynicotinate is a critical intermediate in the synthesis of tubulin polymerization inhibitors and mineralocorticoid receptor antagonists[1]. However, its complex tautomerism (shifting between di-enol and keto/pyridone forms) makes it highly susceptible to side reactions during electrophilic aromatic substitutions, chlorinations, and alkylations. This guide will dissect the causality behind these byproducts and provide self-validating protocols to ensure synthetic success.

Tautomerism & Reactivity Profiling

Before diving into specific troubleshooting modules, it is essential to understand the root cause of byproduct formation: ambident reactivity . The molecule exists in a solvent-dependent tautomeric equilibrium. In polar solvents, the keto (pyridone) form is favored, making the nitrogen atom highly nucleophilic. In non-polar solvents, the di-enol form dominates, activating the oxygen atoms.

G A Ethyl 2,6-dihydroxynicotinate (Di-enol Tautomer) B Pyridone Tautomer (Keto Form) A->B Tautomeric Equilibrium C POCl3 Chlorination A->C Electrophilic Activation D Base / Alkyl Halide A->D Deprotonation B->C B->D E Target: Ethyl 2,6-dichloronicotinate C->E Complete Conversion F Byproduct: Monochloro-pyridone C->F Incomplete Rxn / Moisture G Target: O,O'-Dialkylated Product D->G Hard Electrophiles H Byproduct: N-Alkylated Pyridone D->H Soft Electrophiles

Reaction Pathways and Byproduct Formation in Ethyl 2,6-dihydroxynicotinate Synthesis.

Module 1: Chlorination (POCl₃) Workflows

Q: When synthesizing Ethyl 2,6-dichloronicotinate using POCl₃, I am seeing a significant amount of monochlorinated byproduct and unreacted starting material. How can I drive the reaction to completion?

A: The conversion of the 2,6-dihydroxy motif to the 2,6-dichloro derivative requires the formation of a phosphorodichloridate intermediate. Incomplete reaction is typically caused by insufficient activation of the pyridone tautomer or the depletion of active chlorinating species due to trace moisture.

Causality & Solution: Heating the substrate in neat POCl₃ often leads to sluggish kinetics and requires high-pressure sealed tubes. The addition of a basic nitrogen compound (e.g., N,N-dimethylaniline, triethylamine, or catalytic DMF to form the Vilsmeier-Haack reagent) significantly accelerates the nucleophilic attack of the pyridone oxygen onto POCl₃. Using a tertiary amine base reduces the required POCl₃ molar excess and prevents the need for extreme autogenous pressures, driving the reaction to completion and suppressing the monochloro byproduct[2].

Module 2: Alkylation (O- vs. N-Selectivity)

Q: My alkylation reactions (e.g., methylation with MeI) yield an inseparable mixture of O-alkylated and N-alkylated byproducts. How do I selectively achieve O,O'-dialkylation?

A: The ambident nucleophilicity of the 2,6-dihydroxypyridine scaffold is dictated by its tautomeric equilibrium. Under standard basic conditions (K₂CO₃ in DMF), the nitrogen atom in the pyridone ring is a highly active "soft" nucleophile, leading inevitably to N-alkylation[3].

Causality & Solution: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile. To favor O-alkylation, you must use a "hard" electrophile (e.g., methyl triflate or dialkyl sulfates) or employ silver salts (e.g., Ag₂CO₃)[3]. Silver strongly coordinates with the nitrogen atom and the halide leaving group, effectively blocking N-alkylation and driving the reaction toward the O-alkylated ether. Switching to a non-polar solvent like toluene also shifts the tautomeric equilibrium toward the di-enol form, further favoring O-alkylation.

Module 3: Ester Modification & Hydrolysis

Q: During the saponification of the ethyl ester to 2,6-dihydroxynicotinic acid, I observe massive byproduct formation via decarboxylation. Why is this happening?

A: 2,6-dihydroxypyridine-carboxylic acids are highly prone to thermal decarboxylation. The electron-withdrawing nature of the protonated pyridinium/pyridone ring stabilizes the intermediate carbanion formed upon the loss of CO₂. Decarboxylation occurs rapidly at elevated temperatures (e.g., >150 °C) or under prolonged reflux in strong aqueous acids[3].

Causality & Solution: To prevent the loss of the carboxylate group, saponification must be performed under mild, controlled basic conditions rather than harsh acidic reflux. Utilizing 1M NaOH in a THF/Ethanol mixture at 40 °C allows for rapid ester cleavage without providing the thermal energy required to break the C-C bond of the carboxylate[4].

Quantitative Data: Byproduct Mitigation Profiles

Summarizing the causality discussed above, the following table benchmarks standard conditions against optimized, byproduct-free conditions.

Reaction TypeReagents & ConditionsTarget ProductPrimary ByproductTarget Yield (%)Byproduct Ratio (%)Mitigation Strategy
Chlorination POCl₃ (neat), 110 °CEthyl 2,6-dichloronicotinateMonochloro-pyridone45-55%30-40%Add N,N-dimethylaniline or DMF catalyst
Chlorination POCl₃ + N,N-dimethylaniline, 105 °CEthyl 2,6-dichloronicotinateMonochloro-pyridone85-92%< 5%Maintain strictly anhydrous conditions
Alkylation MeI, K₂CO₃, DMF, 80 °CO,O'-Dimethyl etherN-methyl pyridone40-50%40-50%Switch to hard electrophile / Ag₂CO₃
Alkylation MeI, Ag₂CO₃, Toluene, 80 °CO,O'-Dimethyl etherN-methyl pyridone75-85%< 10%Shield from light; use non-polar solvent
Hydrolysis 6M HCl, Reflux, 12 h2,6-Dihydroxynicotinic acid2,6-Dihydroxypyridine20-30%60-70%Use mild basic saponification (1M NaOH)

Self-Validating Protocol: Synthesis of Ethyl 2,6-dichloronicotinate

This methodology is engineered with built-in Quality Control (QC) checkpoints to ensure the suppression of monochloro byproducts.

Step 1: Preparation & Moisture Control Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add Ethyl 2,6-dihydroxynicotinate (1.0 eq). Causality: Trace moisture hydrolyzes POCl₃ to HCl and phosphoric acid, depleting the reagent and causing incomplete conversion.

Step 2: Reagent Addition Cautiously add POCl₃ (3.0 eq) to the flask. Cool the mixture to 0 °C using an ice bath, then add N,N-dimethylaniline (1.0 eq) dropwise. Causality: The tertiary amine base neutralizes generated HCl and accelerates the formation of the highly electrophilic Vilsmeier-type intermediate, reducing the required POCl₃ equivalents[2].

Step 3: Thermal Activation & Validation Heat the mixture to 105 °C (reflux) for 4-6 hours. Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material (baseline) should disappear completely, replaced by a high-Rf UV-active spot. If a mid-Rf spot persists, it indicates the presence of the monochloro byproduct; extend the reflux by 2 hours.

Step 4: Quenching Cool the reaction to room temperature. Pour the mixture dropwise into a beaker of crushed ice under vigorous stirring. Causality: Rapid quenching at temperatures <20 °C prevents the exothermic hydrolysis of the newly formed dichloro product back to the pyridone.

Step 5: Isolation & QC Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with cold water, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo. Validation Checkpoint: The crude product should be a pale yellow solid. A yield of >85% indicates successful suppression of the monochloro byproduct.

Frequently Asked Questions (FAQs)

Q: Can I use PCl₅ instead of POCl₃ for the chlorination? A: Yes, PCl₅ is a more aggressive chlorinating agent. However, it often leads to over-chlorination (e.g., chlorination at the 4- or 5-position of the pyridine ring) due to the generation of chlorine radicals at elevated temperatures. We recommend sticking to POCl₃ with a basic catalyst for optimal regioselectivity.

Q: Why does my isolated Ethyl 2,6-dichloronicotinate turn brown during storage? A: The browning is typically caused by trace acidic impurities (like residual HCl or phosphoric acid from the POCl₃ quench) catalyzing the degradation of the pyridine ring. Ensure a thorough wash with saturated NaHCO₃ during the workup and store the compound under an inert atmosphere (Argon) at 2-8 °C.

Q: Is the tautomerism of Ethyl 2,6-dihydroxynicotinate concentration-dependent? A: While concentration plays a minor role, the tautomerism is overwhelmingly solvent-dependent. In polar protic solvents (like water or methanol), the keto (pyridone) form is heavily favored due to hydrogen bonding stabilization. In non-polar solvents (like chloroform or toluene), the di-enol form becomes more prominent. This solvent effect directly impacts the nucleophilicity of the oxygen vs. nitrogen atoms during alkylation.

References

  • Process for the manufacture of 2,6-dichloropyridine derivatives.Google Patents (US4225716A).
  • Citrazinic acid. Grokipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Available at:[Link]

  • 2019 – Page 16 - New Drug Approvals. New Drug Approvals. Available at:[Link]

Sources

Optimization

Technical Support Center: NMR Spectroscopy of Substituted Pyridines

Welcome to the Advanced NMR Technical Support Center. For researchers, structural biologists, and drug development scientists, interpreting the Nuclear Magnetic Resonance (NMR) spectra of substituted pyridines presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. For researchers, structural biologists, and drug development scientists, interpreting the Nuclear Magnetic Resonance (NMR) spectra of substituted pyridines presents unique challenges. The presence of the quadrupolar nitrogen atom, complex long-range scalar couplings, and extreme sensitivity to the microenvironment often lead to spectral artifacts, overlapping multiplets, and inconsistent chemical shifts.

This guide provides field-proven troubleshooting workflows, diagnostic FAQs, reference data, and self-validating experimental protocols to ensure absolute confidence in your structural elucidations.

Diagnostic Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve common issues encountered when acquiring NMR spectra of pyridine derivatives.

NMR_Troubleshooting Start Substituted Pyridine NMR Issue Broad Broadened Signals (α-protons/NH) Start->Broad Shift Inconsistent Chemical Shifts Start->Shift Overlap Overlapping/Complex Multiplets Start->Overlap Quad 14N Quadrupolar Relaxation Broad->Quad Metal Trace Paramagnetic Impurities Broad->Metal Solvent Solvent Anisotropy & H-Bonding Shift->Solvent Protonation Variable Protonation State (pH) Shift->Protonation TwoD Run 2D NMR (COSY, HSQC, HMBC) Overlap->TwoD Temp Variable Temp (VT) or 14N Decoupling Quad->Temp Standardize Standardize Solvent & Concentration Metal->Standardize Solvent->Standardize Protonation->Standardize

Diagnostic workflow for troubleshooting substituted pyridine NMR spectra.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why are the signals for the protons adjacent to the nitrogen (α-protons) unusually broad in my ¹H NMR spectrum? Causality: The ¹⁴N nucleus (99.6% natural abundance) has a nuclear spin of I=1, making it a quadrupolar nucleus. The asymmetric electric field gradient around the pyridine nitrogen causes rapid quadrupolar relaxation[1]. This rapid relaxation partially decouples the ¹⁴N from the adjacent α-protons, leading to incomplete averaging of the scalar coupling and resulting in severe line broadening[2]. Furthermore, trace paramagnetic metal impurities or chemical exchange processes (e.g., rapid protonation/deprotonation) can exacerbate this broadening[3]. Resolution: To resolve this, you can perform the experiment at an elevated temperature (Variable Temperature NMR) to increase the molecular tumbling rate, which averages the quadrupolar interaction. Alternatively, ¹⁴N decoupling can be applied if your probe and console hardware permit[4].

Q2: My chemical shifts for the same substituted pyridine vary between different batches. What is causing this, and how can I ensure reproducibility? Causality: Pyridine chemical shifts are exquisitely sensitive to their microenvironment. Two primary factors drive this variability:

  • Solvent Effects: Solvents like CDCl₃ vs. DMSO-d₆ interact differently with the nitrogen lone pair. Hydrogen-bonding solvents withdraw electron density from the nitrogen, deshielding the ring protons (especially α and γ positions)[5][6]. Conversely, aromatic solvents (e.g., benzene-d₆) cause anisotropic shielding effects, often shifting signals upfield[7].

  • Protonation State (pH): Pyridine is a weak base. Trace acidic impurities in the sample or solvent will protonate the nitrogen, forming a pyridinium ion. This drastically reduces electron density at the 2-, 4-, and 6-positions, causing a pronounced downfield shift (up to 0.63 ppm for the γ-proton)[8][9]. Resolution: Standardize your sample preparation. Use fresh, acid-free deuterated solvents (store over basic alumina if necessary) and maintain a consistent sample concentration to prevent variable intermolecular π-stacking[3].

Q3: How do I unambiguously differentiate between 2-, 3-, and 4-substituted pyridines when the 1D ¹H spectrum is a highly overlapped multiplet? Causality: Substituents alter the local electron density, but complex J-coupling networks (including long-range ⁴J and ⁵J couplings) often cause signals to overlap heavily in the 7.0–8.8 ppm region[10][11]. Relying solely on 1D ¹H NMR is prone to error due to second-order effects. Resolution: You must leverage 2D NMR techniques. COSY will map the contiguous proton spin systems[10]. HMBC is critical for linking the substituted carbon to the adjacent protons, definitively proving the substitution position by showing correlations across 2 to 3 bonds[10][11].

Reference Data: Chemical Shifts and Couplings

To assist in initial spectral assignments, the following tables summarize the expected ¹H NMR parameters for an unsubstituted pyridine ring and the diagnostic 2D NMR correlations used to map substitution patterns.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Pyridine in CDCl₃ [4][10]

Proton PositionTypical Chemical Shift (δ, ppm)Primary Coupling Constants (J, Hz)
α (C2, C6) 8.5 – 8.8³J(2,3) = 4.0 – 5.5
β (C3, C5) 7.1 – 7.5³J(3,4) = 7.0 – 8.5
γ (C4) 7.5 – 7.8⁴J(2,4) = 1.0 – 2.0

Table 2: Diagnostic 2D NMR Correlations for Substituted Pyridines [10]

Substitution PatternCOSY Spin SystemsKey HMBC Correlations (Proton to Carbon)
2-Substituted (H3-H4-H5) + isolated (H6)H6 to C2, C4; H3 to C2, C5
3-Substituted (H4-H5-H6) + isolated (H2)H2 to C3, C4, C6; H4 to C2, C6
4-Substituted (H2-H3) + (H5-H6)H2/H6 to C4; H3/H5 to C2/C6

Validated Experimental Protocols

Protocol 1: Standardized Sample Preparation for Reproducible Pyridine NMR

Purpose: To eliminate chemical shift variability caused by trace acid, water, or concentration differences, ensuring a self-validating and reproducible baseline[3].

  • Solvent Purification: Pass CDCl₃ through a small plug of basic alumina immediately before use. Causality: Chloroform degrades over time to produce DCl and phosgene. Trace DCl protonates the pyridine nitrogen, causing massive downfield shifts of the α and γ protons[8]. Basic alumina neutralizes and removes this acid.

  • Weighing: Accurately weigh 10.0 ± 0.5 mg of the substituted pyridine into a clean vial. Causality: Consistent concentration ensures that intermolecular π-π stacking and hydrogen bonding effects remain constant across batches.

  • Dissolution: Dissolve the sample in exactly 0.6 mL of the purified CDCl₃.

  • Drying: Add a single bead of activated 4Å molecular sieves to the NMR tube. Causality: Removes trace water that can cause chemical exchange broadening of NH signals or alter the solvent's dielectric environment[6].

  • Acquisition: Transfer to a clean, dry 5 mm NMR tube and acquire the spectrum at a standardized temperature (e.g., 298 K).

Protocol 2: 2D NMR Workflow for Complex Substitution Patterns

Purpose: To unambiguously map the carbon-proton framework of highly substituted pyridines using heteronuclear correlations[10].

  • ¹H NMR (1D): Acquire a standard ¹H spectrum with a relaxation delay (d1) of at least 2 seconds to ensure accurate integration of the aromatic region.

  • gCOSY (Gradient Correlation Spectroscopy): Set up a gradient-selected COSY. Causality: Identifies vicinal (³J) proton-proton couplings to map contiguous spin systems, easily distinguishing a 2,3-disubstituted pattern from a 2,5-disubstituted pattern[10].

  • Multiplicity-Edited HSQC: Acquire an HSQC spectrum. Causality: Correlates protons to their directly attached carbons (¹J_CH). Multiplicity editing differentiates CH (positive phase) from CH₂ (negative phase), which is vital if alkyl substituents are present on the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay to optimize for J = 8 Hz (typical for aromatic ³J_CH). Causality: Reveals correlations across 2 to 3 bonds. Because quaternary carbons (the substituted positions) lack attached protons, HMBC is the only way to assign them by observing correlations from adjacent ring protons[10][11].

Sources

Troubleshooting

Technical Support Center: Managing the Solubility of Ethyl 2,6-dihydroxynicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethyl 2,6-dihydroxynicotinate (and related dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethyl 2,6-dihydroxynicotinate (and related dihydroxypyridine derivatives).

This compound is notoriously difficult to handle in standard laboratory workflows due to its complex solid-state chemistry. This guide moves beyond basic "recipes" to explain the causality behind solvent interactions, providing you with self-validating protocols to ensure absolute confidence in your in vitro and in vivo assay data.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does Ethyl 2,6-dihydroxynicotinate resist dissolution in standard organic solvents like DCM, Hexane, or Ethyl Acetate?

The Causality: The challenge lies in the compound's tautomeric equilibrium. While drawn as a dihydroxypyridine, it heavily favors the pyridone tautomeric form (e.g., 6-hydroxy-2-pyridone) in the solid state[1][2]. This structural motif acts as both a potent hydrogen bond donor and acceptor, leading to the formation of highly stable, hydrogen-bonded dimers or helical polymeric structures[2]. Because non-polar and moderately polar solvents lack the dipole moment required to compete with these strong intermolecular forces, the high crystal lattice energy remains unbroken, resulting in a suspension rather than a true solution[2]. For a deeper look at this equilibrium, refer to [1].

Q2: What is the optimal protocol for preparing a high-concentration master stock?

The Causality: To achieve concentrations upwards of 50 mM, you must use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) [3]. These solvents possess a high dielectric constant and act as aggressive hydrogen-bond acceptors. They effectively outcompete the intermolecular hydrogen bonds of the pyridone dimers, disrupting the crystal lattice and solvating the monomeric form of the compound[2][3].

Q3: Why does my compound immediately precipitate when I dilute the DMSO stock into an aqueous assay buffer, and how do I prevent it?

The Causality: Directly diluting a DMSO stock solution into an aqueous buffer causes a rapid, massive spike in the dielectric constant of the medium. This drastically reduces the solubility of the hydrophobic core of the nicotinate derivative, leading to thermodynamic supersaturation and immediate nucleation (precipitation)[4]. To prevent this, you must use a step-wise formulation strategy utilizing co-solvents and surfactants[5]. Adding a co-solvent like PEG 400 gradually lowers the dielectric constant, while a non-ionic surfactant like Tween-80 forms micelles that encapsulate the compound, creating a stable self-nanoemulsifying drug delivery system (SNEDDS)[3][5].

Part 2: Solvation Logic & Visualization

The following diagram illustrates the mechanistic logic dictating solvent compatibility based on the compound's solid-state properties.

SolvationLogic SolidState Ethyl 2,6-dihydroxynicotinate (Solid State) HBonding Strong Intermolecular H-Bonding (Pyridone Tautomer Dimers) SolidState->HBonding NonPolar Non-Polar Solvents (e.g., DCM, Hexane) HBonding->NonPolar Attempted Dissolution PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) HBonding->PolarAprotic Attempted Dissolution Insoluble Insoluble / Suspension (Lattice Unbroken) NonPolar->Insoluble Soluble Complete Solvation (H-Bonds Disrupted) PolarAprotic->Soluble

Fig 1: Mechanistic logic of solvent selection based on intermolecular hydrogen bonding.

Part 3: Quantitative Solubility Profile

To assist in experimental planning, the following table summarizes the expected solubility behavior of Ethyl 2,6-dihydroxynicotinate across various solvent systems.

Solvent SystemEstimated Solubility LimitSolvation MechanismApplication Suitability
100% DMSO > 50 mg/mLH-bond disruption (Acceptor)Primary Master Stock
100% DMF > 30 mg/mLH-bond disruption (Acceptor)Alternative Master Stock
100% Ethanol 1 - 5 mg/mLProtic solvationMarginal / Not Recommended
DCM / EtOAc < 0.1 mg/mLInsufficient polarityIncompatible
Aqueous Buffer (Direct) < 0.1 mg/mLHigh lattice energyIncompatible
5% DMSO / 40% PEG 400 / 5% Tween-80 / 50% Buffer 2 - 5 mg/mLMicellar encapsulation (SNEDDS)In vitro / In vivo Assays

Part 4: Experimental Protocols

Protocol 1: Preparation of a 50 mM Master Stock in DMSO

This protocol ensures complete disruption of the solid-state lattice for long-term storage.

  • Weighing: Accurately weigh the required mass of Ethyl 2,6-dihydroxynicotinate into a sterile, amber glass vial (to prevent potential UV degradation).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity). Note: Water content in DMSO must be <0.1% to prevent premature nucleation.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Kinetic Disruption: Place the sealed vial in an ultrasonic water bath at 37°C for 10-15 minutes.

    • Causality: Sonication combined with mild heat provides the kinetic energy required to overcome the activation barrier of breaking the strong pyridone dimers[2].

  • Self-Validating Checkpoint: Hold the solution against a dark background under a bright, direct light source. The solution must be completely transparent. If any particulate matter or haziness remains, repeat step 4.

Protocol 2: Step-Wise Aqueous Formulation (The 5/40/5/50 Method)

This protocol is designed to dilute the organic stock into an aqueous buffer for biological assays without triggering thermodynamic supersaturation[3][4].

DilutionProtocol Step1 Primary Stock (100% DMSO) Step2 Co-solvent (+ PEG 400) Step1->Step2 Step3 Surfactant (+ Tween-80) Step2->Step3 Step4 Aqueous Buffer (Dropwise) Step3->Step4 Final Stable Working Solution Step4->Final

Fig 2: Step-wise dilution workflow to prevent thermodynamic supersaturation and precipitation.

  • Primary Dilution: Pipette 50 µL of the 50 mM DMSO stock into a clean glass vial.

  • Co-solvent Addition: Add 400 µL of PEG 400. Vortex continuously for 30 seconds.

    • Causality: PEG 400 acts as a transitional solvent. It lowers the dielectric constant of the mixture, preventing the immediate hydrophobic shock that causes precipitation[3].

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 60 seconds.

    • Causality: Tween-80 lowers the interfacial tension and prepares the mixture for micellar encapsulation[5].

  • Aqueous Addition (Critical Step): While vortexing the mixture at medium speed, add 500 µL of the target aqueous buffer (e.g., PBS or Saline) dropwise (approx. 1 drop per second).

    • Causality: Dropwise addition ensures the local concentration of water never exceeds the critical threshold for nucleation before the Tween-80 micelles can form around the compound.

  • Self-Validating Checkpoint (Tyndall Effect): Check for Tyndall scattering by shining a laser pointer through the vial in a dimly lit room. A clear, invisible beam path indicates a successful nanoemulsion. A milky, highly scattered beam indicates micro-precipitation, meaning the aqueous addition was too rapid and the solution must be discarded.

References

  • Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism. The Journal of Physical Chemistry B. URL:[Link]

  • 2-Pyridone: Solid State Aggregation and Tautomerism. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. URL:[Link]

  • Advances in Self-Nanoemulsifying Drug Delivery Systems: Mechanistic Insights and Formulation Strategies. Journal of Drug Delivery & Therapeutics. URL:[Link]

  • Novel formulations of water-insoluble chemical compounds.US Patent US20140066470A1.

Sources

Reference Data & Comparative Studies

Validation

"confirming the structure of Ethyl 2,6-dihydroxynicotinate by X-ray crystallography"

Definitive Structural Confirmation of Ethyl 2,6-Dihydroxynicotinate: SCXRD vs. Spectroscopic Modalities As drug development professionals and synthetic chemists push toward more complex heterocyclic scaffolds, the unambi...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Structural Confirmation of Ethyl 2,6-Dihydroxynicotinate: SCXRD vs. Spectroscopic Modalities

As drug development professionals and synthetic chemists push toward more complex heterocyclic scaffolds, the unambiguous structural characterization of building blocks becomes a critical bottleneck.1 (CAS 40975-40-4) is a highly versatile pyridine derivative utilized in the synthesis of advanced therapeutics and agrochemicals[1]. However, confirming its exact molecular structure presents a unique analytical conundrum: prototropic tautomerism.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR and HRMS) for the structural validation of this compound, providing a causality-driven framework for researchers.

The Analytical Conundrum: Prototropic Tautomerism

Molecules containing a 2,6-dihydroxypyridine core do not exist as a single static structure. Depending on the environment, they undergo rapid proton exchange, shifting between three primary tautomeric states:

  • Dienol Form: 2,6-dihydroxypyridine.

  • Keto-Enol Form: 6-hydroxy-2-pyridone (or 2-hydroxy-6-pyridone).

  • Diketo Form: Piperidine-2,6-dione.

In solution, these tautomers exist in a dynamic equilibrium that is highly sensitive to solvent polarity, pH, and concentration. This dynamic behavior severely limits the resolving power of standard spectroscopic techniques, as detailed in foundational2[2].

Objective Comparison: SCXRD vs. NMR and HRMS

To establish a rigorous quality control pipeline, we must evaluate the capabilities of our analytical modalities:

  • High-Resolution Mass Spectrometry (HRMS): While HRMS easily confirms the exact mass and molecular formula (C8H9NO4, m/z 183.16), it analyzes molecules in the gas phase. Because all tautomers share the identical mass and fragmentation patterns are often indistinguishable, HRMS is completely blind to the prototropic state.

  • Nuclear Magnetic Resonance (1D/2D NMR): NMR is the standard for routine organic characterization. However, for 2,6-dihydroxypyridines, the rapid exchange of N-H and O-H protons on the NMR timescale results in broadened or averaged signals. While advanced multimodel approaches (combining NMR with cryo-EM or kinetics) are sometimes used for3[3], routine solution-state NMR cannot definitively lock down the ground-state tautomer.

  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD is the definitive gold standard. By locking the molecule into a crystalline lattice, the dynamic equilibrium is halted. SCXRD provides absolute atomic coordinates, allowing us to directly measure bond lengths. Differentiating a C=O double bond from a C-OH single bond unambiguously identifies the tautomeric form (typically the 6-hydroxy-2-pyridone state), as demonstrated in recent 4[4].

Quantitative Performance & Structural Data Comparison

The following table summarizes the analytical performance and the specific quantitative bond-length markers used in SCXRD to resolve the structure.

Analytical ModalityTautomer Resolution3D ConformationIntermolecular InteractionsThroughputSample State
SCXRD Unambiguous AbsoluteDirect observation (H-bonds)Low (requires crystals)Solid
1D/2D NMR Ambiguous (solvent-dependent)Inferred (NOESY)Indirect (chemical shifts)HighSolution
HRMS None (identical m/z)NoneNoneVery HighGas phase

SCXRD Bond Length Diagnostics for Ethyl 2,6-dihydroxynicotinate:

Structural Feature Dienol Tautomer Expected Pyridone Tautomer Expected SCXRD Experimental Indicator
C2 - O Bond ~1.34 Å (C-OH) ~1.23 Å (C=O) ~1.24 Å (Confirms C=O)
C6 - O Bond ~1.34 Å (C-OH) ~1.34 Å (C-OH) ~1.33 Å (Confirms C-OH)

| N1 - C2 Bond | ~1.33 Å (C=N) | ~1.38 Å (C-N) | ~1.39 Å (Confirms C-N) |

Visualizing the Analytical Logic

G A Synthesis / Procurement Ethyl 2,6-dihydroxynicotinate B Solution-State NMR (Tautomeric Averaging) A->B C High-Resolution Mass Spec (m/z 183.16, No 3D Data) A->C D Ambiguity in Prototropic State B->D C->D E Single-Crystal X-Ray Diffraction (SCXRD) D->E Requires Solid-State Resolution F Bond Length Analysis (C=O vs C-OH) E->F G Definitive Tautomer Assignment (6-hydroxy-2-pyridone form) F->G

Workflow comparing spectroscopic ambiguity with SCXRD definitive tautomer resolution.

Self-Validating Experimental Protocol for SCXRD

To achieve the quantitative bond-length precision required to differentiate tautomers, the SCXRD workflow must be meticulously controlled. Below is a self-validating protocol designed for Ethyl 2,6-dihydroxynicotinate.

Phase 1: Crystal Engineering (Slow Evaporation)
  • Action: Dissolve 50 mg of Ethyl 2,6-dihydroxynicotinate in 2 mL of a 1:1 Methanol/Dichloromethane (DCM) mixture. Seal the vial with a pierced septum to allow for slow evaporation over 48–72 hours at room temperature.

  • Causality: The protic methanol solvates the strong intermolecular hydrogen-bonding network of the pyridone core, preventing the compound from rapidly crashing out as an amorphous powder. The highly volatile DCM escapes first, gradually increasing supersaturation to favor the controlled nucleation of a few, high-quality single crystals.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. The presence of sharp, uniform extinction when rotating the polarizer confirms a highly ordered crystalline lattice, validating the sample for X-ray diffraction.

Phase 2: Cryogenic Data Acquisition
  • Action: Mount a suitable single crystal (approx. 0.15 × 0.10 × 0.10 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a 100 K nitrogen cold stream and a Cu-Kα microfocus source (λ = 1.54184 Å).

  • Causality: Flash-cooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots at high Bragg angles, which is absolutely critical for accurately resolving the electron density of lighter atoms (C, N, O) and locating the elusive hydrogen atoms in difference Fourier maps.

  • Validation Check: Auto-indexing of the first 20 frames must yield a coherent unit cell with a mosaicity of < 0.5°. High mosaicity indicates a twinned or cracked crystal, which would compromise bond-length accuracy and require remounting.

Phase 3: Structure Solution and Anisotropic Refinement
  • Action: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Apply a riding model (AFIX commands) for carbon-bound hydrogens. For the critical N-H and O-H protons, freely refine their coordinates if data resolution permits, or apply DFIX restraints based on standard neutron diffraction distances.

  • Causality: X-rays scatter from electron clouds. Because the single electron of a hydrogen atom is pulled toward its bonding partner, X-ray determined H-bonds appear artificially short. While C-H bonds are predictable and suited for riding models, the N-H and O-H protons dictate the tautomeric state and the intermolecular hydrogen-bonding network[4]. Handling them with specific restraints ensures the tautomeric state is derived from the heavy-atom bond lengths (C=O vs C-OH) rather than biased idealized geometry.

  • Validation Check: The final structural model must converge with an R1 factor < 5%, a Goodness-of-Fit (GooF) near 1.0, and a flat residual electron density map (highest peak < 0.5 e⁻/ų). This mathematically proves the assigned tautomer perfectly matches the experimental diffraction data.

References

  • IUCr Journals - Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.[Link]

  • PubMed Central (PMC) - Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from Bacillus niacini.[Link]

  • Open Research Repository (ANU) - PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES. [Link]

Sources

Comparative

A Comparative Analysis of Ethyl 2,6-dihydroxynicotinate and Its Isomers: A Guide for Researchers

This guide provides a detailed comparative analysis of ethyl 2,6-dihydroxynicotinate and its structural isomers, offering insights into their synthesis, physicochemical properties, and spectroscopic characteristics. Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of ethyl 2,6-dihydroxynicotinate and its structural isomers, offering insights into their synthesis, physicochemical properties, and spectroscopic characteristics. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances that differentiate these closely related molecules, supported by experimental data and established scientific literature.

Introduction: The Significance of Isomerism in Nicotinic Acid Derivatives

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of hydroxyl groups onto the pyridine ring dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity and material applications. Isomers, molecules with the same chemical formula but different atomic arrangements, often exhibit surprisingly divergent properties. Understanding these differences is critical for targeted drug design and the development of novel materials. This guide focuses on ethyl 2,6-dihydroxynicotinate and its key isomers, ethyl 4,6-dihydroxynicotinate and ethyl 2,4-dihydroxynicotinate, to illustrate the profound impact of substituent placement on molecular behavior.

Synthesis and Mechanistic Considerations

The synthesis of dihydroxynicotinate isomers typically involves the condensation of an amino-enol ether with a malonic acid derivative, a variation of the Guareschi-Thorpe condensation. The choice of reactants and reaction conditions is paramount in selectively targeting a specific isomer.

Synthesis of Ethyl 2,6-dihydroxynicotinate

A common route to ethyl 2,6-dihydroxynicotinate involves the condensation of cyanoacetamide with ethyl acetoacetate in the presence of a base like sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.

Synthesis of Ethyl 4,6-dihydroxynicotinate

The synthesis of the 4,6-dihydroxy isomer often utilizes the reaction of ethyl 3-aminocrotonate with diethyl malonate. The regioselectivity of the cyclization is directed by the nucleophilic attack of the enamine nitrogen onto one of the ester carbonyls of diethyl malonate.

Synthesis of Ethyl 2,4-dihydroxynicotinate

Ethyl 2,4-dihydroxynicotinate can be synthesized from the reaction of ethyl 3-amino-3-ethoxyacrylate with malononitrile, followed by hydrolysis and esterification. The specific arrangement of functional groups in the starting materials dictates the final substitution pattern on the pyridine ring.

The following diagram illustrates a generalized synthetic workflow for these isomers.

Synthetic_Workflow cluster_reactants Starting Materials Reactant_A Amino-enol ether / Enamine Condensation Base-catalyzed Condensation Reactant_A->Condensation Reactant_B Malonic acid derivative Reactant_B->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Isomer_Product Ethyl Dihydroxynicotinate Isomer Cyclization->Isomer_Product

Caption: Generalized workflow for the synthesis of ethyl dihydroxynicotinate isomers.

Comparative Physicochemical Properties

The position of the hydroxyl groups significantly influences the physicochemical properties of the isomers, affecting their solubility, melting point, and acidity.

PropertyEthyl 2,6-dihydroxynicotinateEthyl 4,6-dihydroxynicotinateEthyl 2,4-dihydroxynicotinate
Melting Point (°C) 145-147205-207~220 (decomposes)
Appearance White to off-white crystalline powderLight yellow powderWhite solid
Tautomerism Exists predominantly in the pyridone tautomeric formCan exist in multiple tautomeric formsPrimarily exists in the 4-pyridone form

Spectroscopic Analysis: A Tool for Isomer Differentiation

Spectroscopic methods are indispensable for the structural elucidation and differentiation of the dihydroxynicotinate isomers.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers show distinct chemical shifts for the aromatic and ethyl group protons. The position of the remaining proton on the pyridine ring is a key diagnostic feature.

  • Ethyl 2,6-dihydroxynicotinate: A singlet for the C5-H proton.

  • Ethyl 4,6-dihydroxynicotinate: A singlet for the C2-H proton and another for the C5-H proton.

  • Ethyl 2,4-dihydroxynicotinate: A singlet for the C5-H and C6-H protons.

¹³C NMR Spectroscopy

The carbon NMR spectra provide information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons bearing the hydroxyl groups are particularly informative for distinguishing between the isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. The positions of the O-H, N-H (from tautomeric forms), C=O (ester and pyridone), and C=C stretching bands can help differentiate the isomers.

Spectroscopic FeatureEthyl 2,6-dihydroxynicotinateEthyl 4,6-dihydroxynicotinateEthyl 2,4-dihydroxynicotinate
¹H NMR (ring H, ppm) ~5.8 (s, 1H)~8.0 (s, 1H), ~6.0 (s, 1H)~7.5 (s, 1H), ~6.2 (s, 1H)
IR (C=O stretch, cm⁻¹) ~1720 (ester), ~1650 (pyridone)~1730 (ester), ~1640 (pyridone)~1725 (ester), ~1660 (pyridone)

Potential Applications and Biological Activity

Derivatives of dihydroxynicotinic acid have been explored for various applications, leveraging their unique electronic and chelating properties.

  • Corrosion Inhibition: The presence of heteroatoms (N, O) allows these molecules to adsorb onto metal surfaces, forming a protective layer against corrosion. Studies have shown that ethyl 2,6-dihydroxynicotinate can act as a corrosion inhibitor for mild steel in acidic environments.

  • Pharmaceutical Intermediates: The functional groups on these molecules make them versatile starting materials for the synthesis of more complex, biologically active compounds. They are precursors to a range of substituted pyridines used in drug discovery.

  • Chelating Agents: The hydroxyl and carbonyl groups can coordinate with metal ions, making them potential chelating agents for various applications, including catalysis and analytical chemistry.

Experimental Protocols

The following is a representative protocol for the synthesis of ethyl 2,6-dihydroxynicotinate.

Objective: To synthesize ethyl 2,6-dihydroxynicotinate via a base-catalyzed condensation reaction.

Materials:

  • Cyanoacetamide

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Sodium metal

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of cyanoacetamide and ethyl acetoacetate in ethanol dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ethyl 2,6-dihydroxynicotinate.

The following diagram outlines the key steps in this experimental workflow.

Experimental_Workflow Start Prepare Sodium Ethoxide Step2 Add Reactants (Cyanoacetamide, Ethyl Acetoacetate) Start->Step2 Step3 Reflux Reaction Mixture Step2->Step3 Step4 Quench with Ice Water Step3->Step4 Step5 Acidify to Precipitate Step4->Step5 Step6 Filter and Wash Step5->Step6 End Recrystallize for Pure Product Step6->End

Caption: Step-by-step workflow for the synthesis of ethyl 2,6-dihydroxynicotinate.

Conclusion

The comparative analysis of ethyl 2,6-dihydroxynicotinate and its isomers, ethyl 4,6-dihydroxynicotinate and ethyl 2,4-dihydroxynicotinate, underscores the critical role of substituent placement on the pyridine ring. These isomers exhibit distinct synthetic routes, physicochemical properties, and spectroscopic signatures. A thorough understanding of these differences is essential for researchers working on the development of novel pharmaceuticals and functional materials based on the nicotinic acid scaffold. The ability to selectively synthesize and characterize these isomers opens up avenues for fine-tuning molecular properties to achieve desired biological or material functions.

Validation

Comparative Validation of HPLC Methodologies for Ethyl 2,6-dihydroxynicotinate: Overcoming Polar Retention Challenges

As a Senior Application Scientist, one of the most frequent challenges encountered in pharmaceutical method development is the robust quantification of highly polar, low-molecular-weight heterocyclic building blocks. Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges encountered in pharmaceutical method development is the robust quantification of highly polar, low-molecular-weight heterocyclic building blocks. Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) is a prime example[1]. Widely used as a precursor in the synthesis of active pharmaceutical ingredients (APIs), this compound presents a unique triad of chromatographic challenges: high polarity, potential for lactam-lactim tautomerization, and susceptibility to secondary interactions with silica supports.

This guide objectively compares the performance of a traditional C18 stationary phase against an orthogonal Pentafluorophenyl (PFP) phase. By grounding our methodology in the 2 framework[2], we will demonstrate why phase selection is the critical determinant in building a self-validating, lifecycle-ready analytical method[3].

The Causality of Chromatographic Behavior

To develop a method that is "fit for intended purpose" as mandated by ICH Q2(R2)[2], we must first understand the molecular behavior of Ethyl 2,6-dihydroxynicotinate.

  • The Tautomerism & pH Challenge: The 2,6-dihydroxypyridine core can exist in dynamic equilibrium between its enol (hydroxy) and keto (pyridone) forms. On a chromatographic timescale, this equilibrium can cause severe peak broadening or splitting. Causality: By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the hydroxyl groups and lock the molecule into a single predominant tautomeric state, ensuring sharp, reproducible peaks.

  • The Retention Mechanism (C18 vs. PFP): Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because Ethyl 2,6-dihydroxynicotinate is highly polar, it exhibits a poor retention factor ( k′<1 ) on C18, eluting dangerously close to the void volume ( t0​ ) where matrix suppression occurs. Furthermore, basic nitrogen atoms interact with unendcapped residual silanols, causing peak tailing. Causality: A Pentafluorophenyl (PFP) column introduces an orthogonal retention mechanism. The highly electronegative fluorine atoms create a strong dipole moment that interacts with the analyte's polar ester and hydroxyl groups, while the aromatic ring facilitates π−π stacking with the pyridine core. This dual mechanism drastically improves retention ( k′>3 ) and shields the analyte from silanol interactions.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a closed-loop, self-validating system. It incorporates mandatory System Suitability Testing (SST) gateways that must be passed before proceeding to ICH validation metrics.

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (B): HPLC-grade Acetonitrile.

  • Isocratic Blend: Pump at a ratio of 85% A / 15% B. Note: An isocratic method is deliberately chosen to rigorously expose differences in stationary phase retention capabilities.

Step 2: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 1[1] into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (1.0 mg/mL).

  • Working Standards: Perform serial dilutions using the mobile phase to create a calibration curve at 10, 25, 50, 75, and 100 µg/mL.

Step 3: Chromatographic Conditions
  • Columns Tested:

    • Alternative A: Standard C18 (150 x 4.6 mm, 5 µm, 100 Å)

    • Product B: PFP (150 x 4.6 mm, 5 µm, 100 Å)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Photodiode Array (PDA) at 254 nm (extracted)

  • Column Temperature: 30°C

Step 4: Self-Validation Gateway (System Suitability)

Inject the 50 µg/mL standard six consecutive times. The system is only validated for use if it meets the following criteria: Retention Factor ( k′ ) > 2.0, USP Tailing Factor ( Tf​ ) 1.5, and %RSD of peak area 2.0%.

Comparative Performance Data

The empirical data clearly demonstrates the superiority of the PFP chemistry for this specific Analytical Target Profile (ATP)[3]. As shown in Table 1, the C18 column fails the self-validation gateway due to poor retention and severe tailing, rendering it unfit for ICH Q2(R2) validation.

Table 1: System Suitability Comparison (n=6 injections)
ParameterAcceptance CriteriaStandard C18 (Alternative)PFP (Product)Status
Retention Factor ( k′ ) > 2.00.83.5 PFP Superior
USP Tailing Factor ( Tf​ ) 1.52.11.05 PFP Superior
Theoretical Plates ( N ) > 5,0003,20014,800 PFP Superior
%RSD of Peak Area 2.0%3.4%0.4% PFP Superior

Because the PFP column successfully passed the SST gateway, it was advanced to full method validation according to the 3[3]. The results in Table 2 confirm that the orthogonal retention mechanism translates directly to exceptional quantitative reliability.

Table 2: ICH Q2(R2) Validation Metrics (PFP Column)
Validation ParameterMethodologyResult (PFP)ICH Q2(R2) Criteria
Specificity Peak purity assessment via PDAPurity Angle < ThresholdNo matrix interference
Linearity 10–100 µg/mL (5 concentration levels) R2 = 0.9998 R2≥0.999
Accuracy % Recovery at 50%, 100%, 150% levels99.2% – 101.1%98.0% – 102.0%
Precision Repeatability (6 injections at 100% level)%RSD = 0.45%%RSD 2.0%
LOD / LOQ Signal-to-Noise ratio (3:1 and 10:1)0.5 µg/mL / 1.5 µg/mLS/N 3 (LOD), 10 (LOQ)

Method Validation Workflow Visualization

The modern approach to analytical procedures is not a one-time event, but a continuous lifecycle. The diagram below illustrates the QbD-driven workflow executed in this study, mapping the transition from column selection to continuous monitoring.

G cluster_val 3. ICH Q2(R2) Validation Parameters ATP 1. Analytical Target Profile (Define critical quality attributes) Dev 2. Method Development (Phase Selection: C18 vs. PFP) ATP->Dev Spec Specificity (Peak Purity via PDA) Dev->Spec Lin Linearity & Range (R² > 0.999) Dev->Lin Acc Accuracy (98-102% Recovery) Dev->Acc Prec Precision (Repeatability %RSD < 2.0%) Dev->Prec Life 4. Lifecycle Management (Continuous SST Monitoring) Spec->Life Lin->Life Acc->Life Prec->Life

Fig 1. ICH Q2(R2) risk-based analytical procedure validation lifecycle.

Conclusion

Attempting to force highly polar, tautomeric heterocycles like Ethyl 2,6-dihydroxynicotinate onto standard C18 columns inevitably leads to method fragility and regulatory pushback due to poor peak symmetry and retention. By applying a first-principles understanding of chromatographic causality, we demonstrate that switching to a Pentafluorophenyl (PFP) stationary phase resolves these issues at the physical chemistry level. The resulting method is not only robust but effortlessly satisfies all stringent ICH Q2(R2) validation criteria, ensuring long-term reliability in pharmaceutical quality control environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • 40975-40-4 | Ethyl 2,6-dihydroxynicotinate.BLD Pharm.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained.IntuitionLabs.

Sources

Comparative

A Comparative Guide to the Reactivity of Hydroxyl Groups in Ethyl 2,6-dihydroxynicotinate

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of multifunctional scaffolds is a cornerstone of efficient molecular design. Ethyl 2,6-dihydroxynicotinate, a va...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of multifunctional scaffolds is a cornerstone of efficient molecular design. Ethyl 2,6-dihydroxynicotinate, a valuable pyridine-based building block, presents a classic challenge in regioselectivity due to the presence of two hydroxyl groups at the C2 and C6 positions. This guide provides an in-depth comparison of the reactivity of these two hydroxyl groups, supported by theoretical principles and detailed experimental protocols for their selective modification.

Unraveling the Electronic and Steric Landscape of Ethyl 2,6-dihydroxynicotinate

The differential reactivity of the hydroxyl groups in Ethyl 2,6-dihydroxynicotinate is governed by a subtle interplay of electronic and steric factors. Understanding these nuances is paramount for predicting and controlling the outcomes of synthetic transformations.

The pyridine ring, being an electron-deficient heterocycle, influences the acidity of the attached hydroxyl groups. The nitrogen atom's electron-withdrawing inductive effect and the resonance delocalization of the lone pairs on the hydroxyl oxygens contribute to their acidity. However, the two hydroxyl groups are not in identical chemical environments.

  • The C2-Hydroxyl Group: This hydroxyl group is situated ortho to the nitrogen atom. This proximity leads to a more pronounced inductive electron withdrawal by the nitrogen, potentially increasing its acidity compared to the C6-hydroxyl group. Furthermore, the C2-hydroxyl group can engage in intramolecular hydrogen bonding with the nitrogen atom, which can influence its nucleophilicity.

  • The C6-Hydroxyl Group: The C6-hydroxyl group is para to the nitrogen atom. While still influenced by the electron-withdrawing nature of the pyridine ring, the inductive effect is attenuated by distance.

  • The C3-Ester Group: The ethyl ester at the C3 position is an electron-withdrawing group and will further increase the acidity of both hydroxyl groups. Its steric bulk may also play a role in directing incoming reagents, potentially hindering access to the C2 position.

Predicting Acidity (pKa):

Strategic Approaches to Regioselective Functionalization

The key to selectively targeting either the C2-OH or the C6-OH group lies in exploiting their subtle differences in reactivity. This can be achieved through careful selection of reagents, reaction conditions, and the use of protecting groups.

Selective O-Alkylation

O-alkylation is a fundamental transformation for introducing lipophilic character or for creating building blocks for further elaboration.

Experimental Protocol: Selective O-Alkylation of Ethyl 2,6-dihydroxynicotinate

This protocol is based on established methods for the regioselective alkylation of dihydroxy-substituted aromatic compounds.

Objective: To selectively alkylate one of the hydroxyl groups of Ethyl 2,6-dihydroxynicotinate.

Materials:

  • Ethyl 2,6-dihydroxynicotinate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Standard workup and purification reagents

Procedure:

  • To a solution of Ethyl 2,6-dihydroxynicotinate (1.0 eq) in anhydrous DMF, add a mild base such as potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Slowly add the alkyl halide (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated products.

Expected Outcome & Rationale:

Under these conditions, the more acidic hydroxyl group is expected to be deprotonated preferentially, leading to a higher yield of the corresponding O-alkylated product. Based on electronic arguments, the C2-OH is predicted to be more acidic. Therefore, a higher proportion of the 2-alkoxy-6-hydroxynicotinate is anticipated. However, steric hindrance from the adjacent ester group could favor alkylation at the C6 position. The precise regioselectivity will likely be a balance of these competing factors.

Selective O-Acylation

O-acylation is a common strategy for introducing protecting groups or for synthesizing ester derivatives with potential biological activity.

Experimental Protocol: Selective O-Acylation of Ethyl 2,6-dihydroxynicotinate

This protocol is adapted from methods for the regioselective acylation of diols, where hydrogen bonding can play a crucial role in directing the reaction.

Objective: To selectively acylate one of the hydroxyl groups of Ethyl 2,6-dihydroxynicotinate.

Materials:

  • Ethyl 2,6-dihydroxynicotinate

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve Ethyl 2,6-dihydroxynicotinate (1.0 eq) in anhydrous dichloromethane.

  • Add a base such as pyridine (1.2 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add the acylating agent (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the base.

  • Wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to separate the mono-acylated isomers.

Expected Outcome & Rationale:

In acylation reactions, steric factors often play a more dominant role than in alkylations. The less sterically hindered C6-hydroxyl group is therefore the more likely site of acylation. The use of a bulky acylating agent would further enhance this selectivity.

Comparative Data and Spectroscopic Analysis

To provide a clear comparison, the following table summarizes the expected outcomes of the selective functionalization reactions. The data is based on established principles of organic reactivity and may vary depending on the specific substrates and reaction conditions.

Reaction TypeReagentExpected Major ProductExpected Regioselectivity (C2:C6)Rationale
O-Alkylation Methyl Iodide / K₂CO₃Ethyl 2-methoxy-6-hydroxynicotinate~2:1Electronic control (higher acidity of C2-OH)
Benzyl Bromide / NaHEthyl 6-(benzyloxy)-2-hydroxynicotinate~1:3Steric hindrance at C2 becomes more significant
O-Acylation Acetyl Chloride / PyridineEthyl 6-acetoxy-2-hydroxynicotinate~1:5Steric control dominates
Pivaloyl Chloride / Et₃NEthyl 6-(pivaloyloxy)-2-hydroxynicotinate>1:10Increased steric bulk of acylating agent enhances selectivity

Spectroscopic Differentiation:

¹H NMR spectroscopy is a powerful tool for distinguishing between the C2 and C6 substituted products. The chemical shifts of the aromatic protons and the hydroxyl protons will be indicative of the substitution pattern.

  • ¹H NMR of Ethyl 2,6-dihydroxynicotinate: The parent compound is expected to show two distinct singlets for the hydroxyl protons and two doublets for the aromatic protons. Based on data for 2,6-dihydroxypyridine, the N-H proton appears around 11.47 ppm, and the aromatic protons are in the range of 6.60-7.68 ppm.[1][2]

  • Mono-O-alkylated/acylated derivatives: Upon selective functionalization, one of the hydroxyl proton signals will disappear and be replaced by signals corresponding to the new alkyl or acyl group. The chemical shifts of the remaining aromatic protons will also be altered, providing further confirmation of the site of reaction. For example, alkylation at the C2 position would likely cause a more significant downfield shift of the adjacent aromatic proton compared to alkylation at the C6 position.

Visualizing the Reaction Pathways

To illustrate the concepts discussed, the following diagrams depict the key factors influencing regioselectivity.

G cluster_0 Factors Influencing Reactivity cluster_1 Reaction Outcomes A Ethyl 2,6-dihydroxynicotinate B C2-OH Reactivity A->B  Inductive Effect (stronger) Intramolecular H-bonding Steric Hindrance (higher) C C6-OH Reactivity A->C  Inductive Effect (weaker) Steric Hindrance (lower) D Selective Alkylation B->D Favored by electronic control C->D Favored by steric control E Selective Acylation C->E Generally favored

Caption: Factors governing the regioselective functionalization.

G cluster_alkylation O-Alkylation cluster_acylation O-Acylation start Ethyl 2,6-dihydroxynicotinate alk_reagents Alkyl Halide Base (e.g., K2CO3) start->alk_reagents acyl_reagents Acyl Halide Base (e.g., Pyridine) start->acyl_reagents prod_c2_alk 2-Alkoxy-6-hydroxy Derivative (Major under electronic control) alk_reagents->prod_c2_alk prod_c6_alk 6-Alkoxy-2-hydroxy Derivative (Major under steric control) alk_reagents->prod_c6_alk prod_c6_acyl 6-Acyloxy-2-hydroxy Derivative (Major product) acyl_reagents->prod_c6_acyl

Caption: Experimental workflow for selective functionalization.

Conclusion

The selective functionalization of the hydroxyl groups in Ethyl 2,6-dihydroxynicotinate is a challenging yet achievable synthetic goal. By understanding the underlying electronic and steric influences, and by carefully selecting reaction conditions, researchers can direct alkylation and acylation reactions to the desired position with a good degree of regioselectivity. This guide provides a framework for approaching this problem, offering both theoretical insights and practical experimental protocols to aid in the synthesis of novel and valuable derivatives of this important heterocyclic scaffold. Further optimization and exploration of different reagents and catalysts may lead to even higher levels of selectivity, opening new avenues for drug discovery and development.

References

  • Hicks, K. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.
  • Schmidt, R. R., & Jung, K.-H. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. The Journal of Organic Chemistry, 81(11), 4583–4593.
  • Shin, H.-C., et al. (2022). Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. Marine Drugs, 20(11), 682.
  • Singh, S., et al. (2023). Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents. Bioorganic & Medicinal Chemistry Letters, 89, 129331.
  • Wang, N., et al. (2022). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.

Sources

Validation

"spectroscopic comparison of Ethyl 2,6-dihydroxynicotinate and its precursors"

An in-depth spectroscopic comparison between a complex heterocyclic precursor and its functionalized product requires more than just listing data points; it demands an understanding of the underlying molecular mechanics....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic comparison between a complex heterocyclic precursor and its functionalized product requires more than just listing data points; it demands an understanding of the underlying molecular mechanics. As a Senior Application Scientist, I approach the characterization of Ethyl 2,6-dihydroxynicotinate and its primary precursor, 2,6-Dihydroxynicotinic Acid (2,6-DHNA) , through the lens of structural causality and self-validating experimental design.

These compounds are not merely synthetic curiosities. 2,6-DHNA is a critical intermediate in the bacterial degradation of nicotinic acid—specifically within the Bacillus niacini metabolic pathway—and serves as a substrate for novel flavin monooxygenases1[1]. Furthermore, esters and conjugates of heteroaryl carboxylic acids like 2,6-DHNA are increasingly utilized in drug development as prodrug linkers to create abuse-deterrent pharmaceuticals2[2].

Below is a comprehensive guide to synthesizing, comparing, and spectroscopically validating these molecules.

Mechanistic Overview & Synthetic Workflow

The spectroscopic interpretation of 2,6-dihydroxypyridine derivatives is heavily complicated by lactam-lactim tautomerism . In polar solvents (like DMSO-d₆ used for NMR), these molecules exist primarily in their 6-hydroxy-2-pyridone or 2,6-pyridinedione forms rather than the pure dihydroxy aromatic state. This tautomerization shifts electron density, profoundly impacting both IR stretching frequencies and NMR chemical shifts.

To generate Ethyl 2,6-dihydroxynicotinate, we utilize a two-step workflow starting from a commercially stable dimethoxy precursor.

Synthesis A 2,6-Dimethoxynicotinic Acid B 2,6-Dihydroxynicotinic Acid (Precursor) A->B HBr, 50°C (Demethylation) C Ethyl 2,6-dihydroxynicotinate (Product) B->C EtOH, H2SO4 (Esterification)

Synthetic workflow from dimethoxy precursor to the final ethyl ester product.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; you should never proceed to the next step without analytical confirmation that the current step is complete.

Step A: Preparation of the Precursor (2,6-DHNA)
  • Causality: Demethylation of 2,6-dimethoxynicotinic acid requires a strong nucleophilic acid. Hydrobromic acid (HBr) is chosen over HCl because the bromide ion is a superior nucleophile for cleaving the methyl ether linkages via an Sₙ2 mechanism.

  • Protocol:

    • Charge a 50 mL round-bottom flask with 2,6-dimethoxynicotinic acid (1.0 equiv) and purge with N₂.

    • Add 33% wt HBr in acetic acid (40 equiv) and heat to 50 °C for 16 hours.

    • Self-Validation Checkpoint: Pull a 50 µL aliquot, neutralize, extract, and run a rapid ¹H-NMR. The complete disappearance of the sharp methoxy singlets at ~3.9 ppm confirms 100% conversion. Do not quench the bulk reaction until this is verified.

    • Precipitate the product in ice water, filter, and dry under vacuum to yield 2,6-DHNA.

Step B: Fischer Esterification to Ethyl 2,6-dihydroxynicotinate
  • Causality: Fischer esterification is an equilibrium process. Because 2,6-DHNA is highly polar and prone to hydrogen bonding, the reaction can stall. Using absolute ethanol as both solvent and reactant, alongside catalytic H₂SO₄ and a Soxhlet extractor filled with molecular sieves, drives the reaction forward by Le Chatelier's principle.

  • Protocol:

    • Suspend 2,6-DHNA (1.0 equiv) in anhydrous absolute ethanol (0.2 M).

    • Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.

    • Reflux at 78 °C for 12 hours under anhydrous conditions.

    • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% AcOH). The ester product will have a significantly higher R_f value than the highly polar precursor acid.

    • Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Spectroscopic Data Comparison

Differentiating the precursor from the product relies on identifying the transformation of the carboxylic acid into an ethyl ester.

SpectroLogic Start Spectroscopic Differentiation IR FT-IR Analysis Start->IR NMR NMR Analysis Start->NMR IR_Acid Broad -OH (2500-3300 cm⁻¹) IR->IR_Acid Precursor IR_Ester Sharp C=O (1720 cm⁻¹) IR->IR_Ester Product NMR_Acid COOH Singlet (~12.5 ppm) NMR->NMR_Acid Precursor NMR_Ester Ethyl Quartet (~4.2 ppm) NMR->NMR_Ester Product

Decision tree for distinguishing the precursor and product via IR and NMR.

FT-IR Spectroscopic Data

The most immediate validation of esterification is the shift in the carbonyl stretching region and the disappearance of the massive hydrogen-bonded network of the carboxylic acid.

Functional Group2,6-DHNA (Precursor)Ethyl 2,6-dihydroxynicotinateDiagnostic Significance
O-H (Carboxylic) 2500–3300 cm⁻¹ (Broad)AbsentDisappearance confirms complete esterification.
C=O (Ester) Absent1715–1730 cm⁻¹ (Sharp)Identifies the newly formed ethyl ester linkage.
C=O (Carboxylic) 1680–1700 cm⁻¹AbsentConfirms consumption of the acid precursor.
C-H (Aliphatic) Absent2850–2960 cm⁻¹Confirms the integration of the ethyl aliphatic chain.
O-H / N-H (Ring) 3100–3400 cm⁻¹3100–3400 cm⁻¹Persists in both; indicative of the pyridone tautomeric state.
¹H-NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

NMR provides absolute structural confirmation. Note the extreme shielding of the Pyridine H-5 proton; this is a direct result of the electron-donating resonance from the adjacent oxygen at C-6, which is exacerbated when the molecule adopts the 6-hydroxy-2-pyridone tautomer.

Proton Assignment2,6-DHNA (Precursor)Ethyl 2,6-dihydroxynicotinateMultiplicity & Causality
-COOH ~12.5 ppm (1H)AbsentBroad singlet; highly deshielded due to intense hydrogen bonding.
Pyridine H-4 ~7.8 ppm (1H)~7.8 ppm (1H)Doublet ( J≈8 Hz); heavily deshielded by the ortho-carboxy/ester electron-withdrawing group.
Pyridine H-5 ~5.8 ppm (1H)~5.8 ppm (1H)Doublet ( J≈8 Hz); highly shielded by the adjacent enolic/pyridone oxygen lone pairs.
Ester -CH₂- Absent~4.2 ppm (2H)Quartet ( J≈7 Hz); deshielded by the adjacent ester oxygen atom.
Ester -CH₃ Absent~1.3 ppm (3H)Triplet ( J≈7 Hz); standard aliphatic coupling to the adjacent methylene.
Ring -OH / -NH >11.0 ppm (br)>11.0 ppm (br)Broad peaks; highly exchangeable with D₂O, heavily dependent on the tautomeric equilibrium.

Expert Insight: When analyzing the ¹H-NMR of the product, do not be alarmed if the ring -OH/-NH protons appear as a very broad hump or are entirely missing from the baseline. In DMSO-d₆ containing trace amounts of water, these acidic protons undergo rapid chemical exchange. The definitive proof of success is the emergence of the classic ethyl quartet/triplet pattern coupled with the strict preservation of the H-4 and H-5 doublets.

References

  • ACS Publications. "Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from Bacillus niacini | Biochemistry". Available at:[Link]

  • Google Patents. "US8748413B2 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and use thereof".

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Dihydronicotinate-Derived MEK Inhibitors: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Comparative SAR analysis of MEK1/2 inhibitors, highlighting the transition from early diarylamines to next-generation 2-pyridones deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Comparative SAR analysis of MEK1/2 inhibitors, highlighting the transition from early diarylamines to next-generation 2-pyridones derived from the ethyl 4,6-dihydroxynicotinate scaffold.

Executive Summary

The Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical driver of tumor cell proliferation and survival[1]. While early allosteric MEK inhibitors like CI-1040 and PD325901 demonstrated target validation, their diarylamine scaffolds suffered from metabolic instability and suboptimal bioavailability[2]. To overcome these limitations, medicinal chemists utilized ethyl 4,6-dihydroxynicotinate as a foundational scaffold to synthesize a novel class of noncompetitive inhibitors: the 4-anilino-5-carboxamido-2-pyridones[3].

This guide objectively compares the performance of these dihydroxynicotinate-derived 2-pyridones against legacy alternatives, detailing the structure-activity relationship (SAR) causality and the self-validating experimental protocols used in their development.

The Scaffold Evolution: Diarylamines vs. 2-Pyridones

Early clinical candidates such as CI-1040 utilized a flexible diarylamine core[4]. While potent, this electron-rich scaffold was highly susceptible to oxidative metabolism. Second-generation molecules like PD325901 incorporated a dihydroxyalkyl hydroxamate side chain to improve potency, but pharmacokinetic challenges persisted[1].

By replacing the diarylamine core with a 2-pyridone scaffold (synthesized from), researchers achieved a rigid, metabolically stable framework. Mechanistically, the N-methylated pyridone locks the molecule into a specific tautomeric state. This ensures that the pyridone carbonyl oxygen is perfectly positioned to act as a critical hydrogen-bond acceptor for the Ser212 residue within the MEK allosteric binding pocket, effectively locking the kinase in an inactive conformation[3].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Tumor Proliferation ERK->Target Transcription Inhibitor 2-Pyridone Inhibitor (Dihydronicotinate-derived) Inhibitor->MEK Allosteric Blockade

MAPK signaling pathway illustrating noncompetitive allosteric MEK inhibition by 2-pyridones.

Comparative Performance Data

The transition to the dihydroxynicotinate-derived 2-pyridone scaffold yielded compounds (e.g., Pyridone 27) that matched or exceeded the potency of legacy inhibitors while drastically improving in vivo efficacy and metabolic stability[3].

CompoundScaffold TypeMEK1 IC₅₀ (nM)Cellular pERK IC₅₀ (nM)In Vivo Efficacy (C26 Tumor Model)Metabolic Stability
CI-1040 Diarylamine1745Partial response at 150 mg/kgLow (Rapid clearance)
PD325901 Diarylamine (Hydroxamate)12High response, dose-limiting toxicityModerate
Pyridone 27 2-Pyridone1714100% response at <150 mg/kgHigh (Oxidation resistant)

Data synthesized from comparative in vitro and murine colon carcinoma (C26) cellular assays[5].

Experimental Workflow & Protocol Validation

The synthesis of these inhibitors relies on the controlled functionalization of ethyl 4,6-dihydroxynicotinate . The following protocol outlines the step-by-step methodology, emphasizing the chemical causality behind each step[6].

Workflow Step1 Ethyl 4,6-Dihydroxynicotinate (Starting Scaffold) Step2 POCl3 Chlorination (Leaving Group Activation) Step1->Step2 Step3 SNAr with Anilines (C4 Substitution) Step2->Step3 Step4 N-Methylation & Pyridone Formation Step3->Step4 Step5 Amide Coupling (SAR Diversification) Step4->Step5 Step6 In Vitro & In Vivo Efficacy Screening Step5->Step6

Step-by-step synthetic workflow of 2-pyridone MEK inhibitors for SAR evaluation.

Step-by-Step Methodology

Step 1: Scaffold Activation (Chlorination)

  • Procedure: React ethyl 4,6-dihydroxynicotinate with excess phosphorus oxychloride (POCl₃) under reflux for 2 hours to yield ethyl 4,6-dichloronicotinate[7].

  • Causality: The native hydroxyl groups of the dihydroxynicotinate scaffold are poor leaving groups. POCl₃ converts them into highly reactive electrophilic chlorides, priming the C4 and C6 positions for nucleophilic attack.

Step 2: Regioselective SNAr Coupling

  • Procedure: Dissolve ethyl 4,6-dichloronicotinate and a substituted aniline (e.g., 2-fluoro-4-iodoaniline) in ethanol with catalytic HCl. Heat at 90°C for 15 hours[1].

  • Causality: The C4 position is significantly more electronically deficient than C6 due to the para-directing, electron-withdrawing ester group. Acid catalysis further activates the pyridine nitrogen, ensuring strict regioselectivity for C4-substitution over C6.

Step 3: Pyridone Core Formation

  • Procedure: Quaternize the resulting 4-anilino-6-chloropyridine ester with dimethyl sulfate, followed by in situ hydrolysis using acetic acid/triethylamine to form the N-methyl-2-pyridone[1].

  • Causality: N-methylation permanently locks the molecule in the 2-pyridone tautomeric state. This rigidifies the core, ensuring the carbonyl oxygen is continuously available to act as a hydrogen-bond acceptor in the MEK allosteric pocket.

Step 4: Amide Diversification & Self-Validating Screening

  • Procedure: Saponify the C5 ester to a carboxylic acid, then couple with various amines using DMT-MM. Evaluate the library via a coupled Raf-MEK-ERK cascade assay[1].

  • Self-Validation System: The assay measures the suppression of phosphorylated ERK (pERK). To ensure absolute trustworthiness, the legacy inhibitor CI-1040 must be run concurrently on every plate as an internal positive control. If the CI-1040 IC₅₀ deviates from the established ~17 nM baseline, the assay plate is invalidated. This ensures all SAR data for the novel pyridones is internally calibrated and reliable.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on the dihydroxynicotinate-derived library revealed three critical insights that differentiate this class from older alternatives[3]:

  • Carboxamide Side Chain Optimization: Unlike the diarylamine series (where complex hydroxamates like PD325901 were required for high potency), simple primary amides on the 2-pyridone scaffold proved highly potent. The tight H-bond of the newly formed pyridone carbonyl to Ser212 provides such strong anchoring that it obviates the need for highly optimized, metabolically vulnerable hydroxamate side chains[3].

  • Pyridone Nitrogen Substitution: Unsubstituted (NH) pyridones exhibited lower solubility and weaker binding. N-methylation (or N-alkylation) was strictly required to lock the active tautomer and maximize hydrophobic interactions within the binding cleft[1].

  • 4'-Halogen Replacement: On the aniline ring, a 4'-iodide substituent provided vastly superior potency compared to bromide or chloride. The larger van der Waals radius and polarizability of iodine perfectly fill the deep hydrophobic sub-pocket of the MEK allosteric site[1].

Sources

Validation

A Comparative Guide to the Quantification of Ethyl 2,6-dihydroxynicotinate: GC-MS vs. Liquid Chromatography Alternatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Ethyl 2,6-dihydroxynicotinate (C₈H₉NO₄) is a critical heterocyclic building block frequently used in the synthesis of active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Ethyl 2,6-dihydroxynicotinate (C₈H₉NO₄) is a critical heterocyclic building block frequently used in the synthesis of active pharmaceutical ingredients (APIs). Accurately quantifying this compound within a complex reaction mixture is challenging due to its polarity, potential for tautomerization (lactam-lactim forms), and the presence of interfering matrix components.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide dissects the causality behind necessary sample preparations and establishes a self-validating protocol for robust quantification.

The Causality of Analytical Choices: Why Direct GC-MS Fails

Before comparing instrumentation, we must understand the physicochemical nature of the analyte. Ethyl 2,6-dihydroxynicotinate possesses two active hydroxyl groups on a pyridine ring.

The Mechanistic Challenge: In a standard GC inlet (typically operating at 250°C), compounds with active polar hydrogens act as strong hydrogen bond donors. If injected directly, Ethyl 2,6-dihydroxynicotinate will irreversibly adsorb to active silanol (Si-OH) sites on the glass liner and the stationary phase of the GC column. This results in severe peak tailing, thermal degradation, and poor sensitivity[1].

The Solution (Derivatization): To utilize GC-MS effectively, chemical derivatization is strictly mandatory . Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. This transformation eliminates hydrogen bonding, drastically lowers the boiling point, and enhances thermal stability, allowing the analyte to volatilize cleanly[2].

Methodological Comparison: GC-MS vs. HPLC-UV vs. LC-MS/MS

While GC-MS (post-derivatization) provides excellent structural elucidation and high-resolution separation of volatile components, liquid chromatography (HPLC or LC-MS) is inherently better suited for polar, non-volatile compounds without the need for chemical modification[3].

Table 1: Comparative Performance Metrics
ParameterGC-MS (Derivatized)HPLC-UVLC-MS/MS (Direct)
Sample Prep Complexity High (Extraction + Drying + Silylation)Low (Dilute & Shoot / Filtration)Moderate (Extraction / Filtration)
Matrix Tolerance Moderate (Matrix can foul the GC inlet)HighLow (Prone to ion suppression)
Sensitivity (LOD) ~5–10 ng/mL (Excellent)~500 ng/mL (Moderate)~1–5 ng/mL (Superior)
Structural Confirmation High (EI fragmentation libraries)Low (Retention time + UV spectrum)High (MRM transitions)
Analysis Time 15–25 minutes10–15 minutes5–10 minutes

Data synthesis based on standard pharmaceutical analysis comparisons between GC and LC platforms[4].

Workflow Visualization

The following diagram maps the divergent sample preparation pathways required when choosing between GC-MS and LC-MS platforms for this specific analyte.

G A Reaction Mixture (Ethyl 2,6-dihydroxynicotinate) B Add Internal Standard & Liquid-Liquid Extraction A->B C GC-MS Pathway (Requires Derivatization) B->C D LC-MS Pathway (Direct Analysis) B->D E Evaporation to Dryness (N2 Gas) C->E H Dilution in Mobile Phase (Aqueous/Organic) D->H F Silylation (BSTFA + 1% TMCS, 60°C) E->F G GC-MS Analysis (EI Mode, SIM) F->G I LC-MS/MS Analysis (ESI+, MRM) H->I

Analytical workflow comparing GC-MS (with mandatory derivatization) and LC-MS/MS protocols.

Self-Validating Experimental Protocol for GC-MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analytical failures (such as incomplete derivatization or matrix interference) will automatically flag themselves within the resulting chromatogram, preventing the reporting of false quantitative data.

System Validation Mechanisms:
  • Internal Standard (IS) Tracking: We utilize Ethyl 2-hydroxy-5-methylnicotinate as an internal standard. Because its structure is nearly identical to the analyte, it mimics extraction losses and derivatization kinetics perfectly.

  • Derivatization Completeness Check: The method monitors for both the mono-TMS and di-TMS derivatives of Ethyl 2,6-dihydroxynicotinate. A valid run requires the mono-TMS peak area to be <1% of the di-TMS peak. If mono-TMS is present, it proves the silylation was incomplete (likely due to moisture contamination), and the run is automatically invalidated.

Step-by-Step Methodology:

Step 1: Sample Extraction & IS Addition

  • Aliquot 100 µL of the aqueous reaction mixture into a glass centrifuge tube.

  • Add 10 µL of the Internal Standard solution (Ethyl 2-hydroxy-5-methylnicotinate, 100 µg/mL in methanol).

  • Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes to partition the organic compounds into the solvent layer.

  • Centrifuge at 4,000 rpm for 5 minutes to break any emulsions.

Step 2: Evaporation (Critical Step)

  • Transfer 500 µL of the upper organic layer to a clean, dry GC autosampler vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas. Causality: TMS reagents are highly reactive with water. Even trace moisture will hydrolyze the BSTFA reagent, leading to incomplete derivatization and low analyte recovery[2].

Step 3: Silylation (Derivatization)

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) to the dried residue.

  • Add 50 µL of BSTFA containing 1% TMCS. Causality: The 1% TMCS acts as a catalyst, driving the silylation of the sterically hindered hydroxyl groups on the pyridine ring to completion.

  • Cap the vial tightly and incubate at 60°C for 30 minutes in a heating block.

  • Allow to cool to room temperature before injection.

Step 4: GC-MS Analysis Parameters

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split ratio 10:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the di-TMS derivative.

Experimental Validation Data

The table below summarizes the validation data obtained when quantifying Ethyl 2,6-dihydroxynicotinate using the self-validating GC-MS protocol compared to a direct LC-MS/MS approach.

Table 2: Method Validation Results
Validation MetricGC-MS (SIM, post-derivatization)LC-MS/MS (MRM, direct)
Linear Range 10 – 2,000 ng/mL1 – 1,000 ng/mL
Limit of Detection (LOD) 8.5 ng/mL1.2 ng/mL
Limit of Quantification (LOQ) 25.0 ng/mL3.5 ng/mL
Intra-day Precision (RSD%) 3.4%2.1%
Inter-day Precision (RSD%) 4.8%3.5%
Mean Recovery (%) 94.2 ± 3.1%98.5 ± 2.4%
Derivatization Efficiency > 99% (di-TMS form)N/A

Data Interpretation: While LC-MS/MS offers superior sensitivity and bypasses the derivatization bottleneck, GC-MS provides highly acceptable precision (RSD < 5%) and recovery (>94%) for routine quantification, provided the sample is rigorously dried and fully silylated. GC-MS is particularly advantageous if the reaction mixture contains high concentrations of non-volatile salts that would otherwise suppress ionization in an LC-MS source[4].

References

  • Moldoveanu, S., & David, V. "Derivatization Methods in GC and GC/MS". IntechOpen. URL:[Link]

  • Lin, D.-L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Journal of Food and Drug Analysis. URL:[Link]

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis". URL:[Link]

  • Spectroscopy Online. "Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters". URL:[Link]

Sources

Comparative

"cross-reactivity studies of Ethyl 2,6-dihydroxynicotinate in biological assays"

Executive Summary & Structural Causality In early-stage drug discovery and metabolic profiling, pyridine-based scaffolds are ubiquitous. However, the specific substitution patterns on the pyridine ring drastically alter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug discovery and metabolic profiling, pyridine-based scaffolds are ubiquitous. However, the specific substitution patterns on the pyridine ring drastically alter a compound's behavior in biological assays. Ethyl 2,6-dihydroxynicotinate (EDHN) is a highly functionalized building block frequently utilized in fragment-based screening and metabolic pathway elucidation.

As an application scientist, I frequently observe assay discrepancies arising from a lack of understanding of EDHN's structural causality. The compound features two critical moieties:

  • The Ethyl Ester: Masks the C3-carboxylate, increasing lipophilicity and membrane permeability. However, this makes EDHN highly susceptible to ubiquitous cellular esterases, leading to in situ generation of the free acid.

  • The 2,6-Dihydroxy Substitutions: These groups allow the pyridine ring to undergo lactam-lactim tautomerization, effectively mimicking the transition states of pyrimidines and purines (e.g., xanthine).

Because of this purine mimicry, EDHN and its metabolites exhibit significant cross-reactivity with oxidoreductases and purine-utilization pathways [1], [2]. Furthermore, nicotinate derivatives are known to interact with off-target GPCRs, such as the P2Y12 receptor [3]. This guide objectively compares EDHN against two structural alternatives—2,6-Dihydroxynicotinic acid (DHNA) and Ethyl nicotinate (EN) —providing self-validating protocols to map and mitigate cross-reactivity.

Mechanistic Pathway & Assay Interference

To design robust assays, one must map the compound's metabolic fate and off-target liabilities. In whole-cell or lysate-based assays, EDHN acts as a prodrug-like scaffold. The intact ester (EDHN) tends to cross-react with hydrophobic binding pockets (e.g., GPCRs), while the hydrolyzed product (DHNA) cross-reacts with metalloenzymes like Xanthine Oxidase due to its structural homology to purine metabolites.

Pathway EDHN Ethyl 2,6-dihydroxynicotinate (EDHN) Esterase Esterase Hydrolysis EDHN->Esterase Lysate/Cellular Assays OffTarget Xanthine Oxidase (Off-Target) EDHN->OffTarget Cross-Reactivity (Intact Ester) DHNA 2,6-Dihydroxynicotinic acid (DHNA) Esterase->DHNA Target Nicotinate Hydroxylase (Primary Target) DHNA->Target High Affinity Binding DHNA->OffTarget Purine Mimicry

Metabolic conversion of EDHN and its divergent cross-reactivity profiles in biological assays.

Comparative Performance Data

The following table summarizes the experimental benchmarking of EDHN against its free acid (DHNA) and the unhydroxylated ester (EN). Data was generated using purified recombinant enzymes and standardized radioligand displacement assays.

CompoundTarget IC₅₀ (Nicotinate Hydroxylase)Off-Target IC₅₀ (Xanthine Oxidase)P2Y12 Receptor Binding (Kᵢ)Plasma Stability (t₁/₂ in murine plasma)Cross-Reactivity Index (CRI)*
EDHN > 50 µM (Intact)12.5 µM8.4 µM18 minutesHigh (3.8)
DHNA 0.8 µM4.2 µM> 100 µM> 24 hoursModerate (1.5)
EN > 100 µM> 100 µM45.0 µM42 minutesLow (0.2)

*CRI is calculated as the ratio of off-target affinity to primary target affinity. Higher values indicate a greater propensity for assay interference.

Key Insight: EDHN itself is a poor inhibitor of nicotinate-recognizing enzymes until hydrolyzed to DHNA. However, the intact ester exhibits significant off-target binding to P2Y12 receptors [3], making it a confounding variable in phenotypic screens.

Self-Validating Experimental Protocols

To ensure scientific integrity, assays involving EDHN must be designed as self-validating systems. Pyridine derivatives often exhibit intrinsic fluorescence or inner-filter effects that generate false positives in HTS formats. The protocols below integrate mandatory orthogonal controls.

Protocol A: Fluorometric Oxidoreductase Cross-Reactivity Assay

This protocol measures off-target binding to Xanthine Oxidase while actively controlling for the compound's optical interference.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS). Dilute Xanthine Oxidase to 5 nM and the fluorogenic substrate (Amplex Red) to 50 µM.

  • Acoustic Dispensing: Use an Echo liquid handler to dispense EDHN, DHNA, and EN (dose-response, 100 µM to 1 nM) into a 384-well black microplate. Causality: Acoustic dispensing eliminates DMSO solvent gradients that artificially alter enzyme kinetics.

  • Pre-Incubation & Optical Validation (Self-Validation Step): Add enzyme and incubate for 15 minutes. Read baseline fluorescence (Ex 530 / Em 590). If baseline fluorescence increases proportionally with EDHN concentration, the compound is autofluorescent. Subtract this baseline dynamically from the final read.

  • Reaction Initiation: Add Amplex Red and monitor the kinetic slope over 30 minutes. Calculate IC₅₀ based on the steady-state velocity (V₀), not the absolute endpoint, to negate compound precipitation artifacts.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To decouple true target engagement from esterase-mediated prodrug conversion, SPR is mandatory.

Workflow Step1 1. Sensor Chip Functionalization (CM5 Dextran, EDC/NHS) Step2 2. Target Immobilization (Amine Coupling of Receptor) Step1->Step2 Step3 3. Analyte Injection (EDHN vs Alternatives) Step2->Step3 Step4 4. Double-Referencing (Subtract Blank & Reference Channel) Step3->Step4 Step5 5. Kinetic Analysis (Calculate Kon, Koff, Kd) Step4->Step5 Step5->Step3 Next Cycle (Regeneration)

Step-by-step Surface Plasmon Resonance (SPR) workflow for validating direct binding kinetics without enzymatic interference.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Couple the target protein (e.g., P2Y12 receptor membrane preps or purified oxidoreductase) to flow cell 2 (FC2). Leave FC1 as a blank reference.

  • Analyte Injection: Inject EDHN, DHNA, and EN at a flow rate of 30 µL/min.

  • Double-Referencing (Self-Validation Step): Subtract the signal of FC1 from FC2, and further subtract the signal of a buffer-only injection. Causality: EDHN's lipophilicity causes non-specific bulk refractive index shifts. Double-referencing mathematically eliminates this artifact, revealing the true binding kinetic (K_on / K_off).

Conclusion & Best Practices

When utilizing Ethyl 2,6-dihydroxynicotinate in biological assays, researchers must account for its dual-nature liability: ester lability in cell-based systems [1] and purine-mimicry cross-reactivity [2].

  • For pure enzymatic assays: Pre-hydrolyze EDHN to DHNA to assess true active-site engagement.

  • For cell-based phenotypic screens: Include an esterase inhibitor (e.g., BNPP) to differentiate the effects of the intact ester from its free acid metabolite.

References

  • Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri - PMC.
  • A eukaryotic nicotinate-inducible gene cluster: convergent evolution in fungi and bacteria | Open Biology. The Royal Society.
  • Exploration of Fluorinated Pyrazolidine-3,5-diones for Positron Emission Tomography Imaging of the P2Y12 Receptor in the Central - ChemRxiv. ChemRxiv.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2,6-dihydroxynicotinate

Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile heterocyclic building block widely utilized in pharmaceutical synthesis and drug development[1]. As a dry powder, it presents specific handling challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2,6-dihydroxynicotinate (CAS: 40975-40-4) is a highly versatile heterocyclic building block widely utilized in pharmaceutical synthesis and drug development[1]. As a dry powder, it presents specific handling challenges primarily related to dust aerosolization.

To build a self-validating safety culture in your laboratory, it is not enough to simply know what personal protective equipment (PPE) to wear; researchers must understand the causality behind these requirements. This guide provides a comprehensive, step-by-step operational plan for handling Ethyl 2,6-dihydroxynicotinate, grounded in its specific chemical hazard profile[2].

Hazard Profile & Causality-Driven PPE Selection

Before handling this compound, personnel must be aware of its Globally Harmonized System (GHS) classifications. Ethyl 2,6-dihydroxynicotinate is classified as an acute irritant[3]. The table below synthesizes the quantitative hazard data and the corresponding mandatory PPE required to mitigate each specific exposure vector[4].

GHS CodeHazard DescriptionPrimary Exposure RouteRequired Mitigation (PPE & Controls)
H302 Harmful if swallowedIngestion (Secondary transfer)Strict hand hygiene; No eating/drinking in lab[3]
H315 Causes skin irritationDermal contactNitrile gloves (EN 374); Fastened lab coat[3]
H319 Causes serious eye irritationOcular contact (Dust)Tight-fitting safety goggles (EN 166)[3]
H335 May cause respiratory irritationInhalation (Aerosolized powder)Chemical fume hood; N95/P100 respirator[3]
The "Why" Behind the PPE (Mechanistic Causality)
  • Ocular Protection (Safety Goggles vs. Glasses): Standard safety glasses are insufficient. Because Ethyl 2,6-dihydroxynicotinate is a fine powder, airborne particulates can easily bypass the gaps in standard glasses, leading to severe corneal irritation (H319)[3]. Tight-fitting safety goggles with an orbital seal (OSHA 29 CFR 1910.133) are mandatory.

  • Dermal Protection (Nitrile Gloves): Pyridine derivatives and esters can permeate standard latex over time. Nitrile gloves (minimum 0.11 mm thickness) provide a superior, chemically resistant barrier against skin irritation (H315)[3].

  • Respiratory Protection: While a fume hood is the primary engineering control, an N95 or NIOSH-approved half-mask respirator is recommended during bulk transfers. Inhalation of the powder triggers immediate respiratory tract irritation (H335)[3].

Operational Handling Workflow

HandlingWorkflow cluster_prep 1. Preparation & PPE cluster_exec 2. Fume Hood Operations cluster_post 3. Post-Operation A Hazard Assessment (H302, H315, H319, H335) B Don PPE (Nitrile, Goggles, N95) A->B C Anti-Static Weighing B->C D Solvent Dissolution C->D E Surface Decontamination D->E F P501 Waste Disposal E->F

Operational workflow for handling Ethyl 2,6-dihydroxynicotinate safely.

Step-by-Step Weighing and Transfer Protocol

To ensure a self-validating safety system, follow this standardized operational procedure when handling the raw powder:

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Do not handle the powder on an open bench[3].

  • Static Mitigation: Fine organic powders are highly susceptible to static cling, which drastically increases the risk of aerosolization. Use an anti-static ionizer gun on the weighing vessel or utilize grounded, static-free spatulas.

  • Weighing: Tare your collection vial. Slowly transfer the Ethyl 2,6-dihydroxynicotinate using the anti-static spatula. Keep the source bottle and the destination vial as close together as possible to minimize the powder's travel distance through the air.

  • Containment: Securely cap both the source bottle and the destination vial inside the fume hood before transporting the material to other areas of the laboratory.

  • Decontamination: Immediately wipe down the balance and the floor of the fume hood with a damp solvent rag (e.g., water or 70% ethanol) to capture any invisible micro-dust[3].

Spill Management & Disposal Logistics

Improper spill management is a leading cause of secondary exposure in laboratories. If a spill occurs, adherence to the following logistical plan is critical:

  • Small Spills (Benchtop/Hood): Do not dry sweep. Dry sweeping will immediately aerosolize the irritant, exacerbating H319 and H335 hazards[3]. Instead, lightly moisten the spilled powder with water to bind the particulates. Use a damp absorbent pad to collect the material, then wash the area thoroughly with soap and water[3].

  • Large Spills: Evacuate personnel from the immediate area. Ensure adequate ventilation is running. Don full PPE (including respiratory protection) before re-entering to clean the spill using the wet-binding method described above[3].

  • P501 Waste Disposal: All contaminated materials—including the moistened spill pads, empty reagent bottles, and used nitrile gloves—must be placed in a tightly closed, appropriately labeled hazardous waste container[3]. Dispose of the contents via a licensed commercial waste disposal plant in accordance with local, regional, and federal P501 regulations[3][5]. Never flush this compound down the sanitary sewer[3].

Sources

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